molecular formula C13H11FO B1273162 1-(Benzyloxy)-4-fluorobenzene CAS No. 370-78-5

1-(Benzyloxy)-4-fluorobenzene

Cat. No.: B1273162
CAS No.: 370-78-5
M. Wt: 202.22 g/mol
InChI Key: GOJNJAKUQZLPPP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluorobenzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNJAKUQZLPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371071
Record name 1-(benzyloxy)-4-fluorobenzene
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Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-78-5
Record name 1-Fluoro-4-(phenylmethoxy)benzene
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Record name 1-(benzyloxy)-4-fluorobenzene
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Record name 370-78-5
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Foundational & Exploratory

An In-Depth Technical Guide to 1-fluoro-4-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-4-(phenylmethoxy)benzene, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical identity, including its IUPAC name and CAS number, and presents a thorough guide to its synthesis via the Williamson ether synthesis. Furthermore, this guide explores its application in drug development, particularly as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Key quantitative data, detailed experimental protocols, and a visual representation of a relevant synthetic pathway are provided to support researchers in their synthetic and drug discovery endeavors.

Chemical Identity and Properties

IUPAC Name: 1-fluoro-4-(phenylmethoxy)benzene[1]

CAS Number: 370-78-5[1]

Synonyms: 1-(Benzyloxy)-4-fluorobenzene, 4-Benzyloxyfluorobenzene[1]

This compound is a halogenated aromatic ether. The presence of the fluorine atom is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be cleaved in later synthetic steps.

Physicochemical Data
PropertyValue
Molecular FormulaC₁₃H₁₁FO
Molecular Weight202.22 g/mol [1]
AppearanceSolid
StorageRoom temperature, sealed, dry

Synthesis of 1-fluoro-4-(phenylmethoxy)benzene

The most common and efficient method for the synthesis of 1-fluoro-4-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 1-fluoro-4-(phenylmethoxy)benzene from 4-fluorophenol and benzyl bromide.

Materials and Reagents:

  • 4-Fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.

  • To the stirred suspension, add benzyl bromide (1.0 - 1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-fluoro-4-(phenylmethoxy)benzene can be further purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 85-95% (dependent on reaction scale and purification method).

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Fluorophenol 4-Fluorophenol Base K₂CO₃ 4-Fluorophenol->Base Deprotonation Benzyl_bromide Benzyl Bromide Benzyl_bromide->Base Filtration Filtration Base->Filtration Reaction Mixture Solvent Acetone or DMF Solvent->Filtration Heat Reflux Heat->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Chromatography or Recrystallization Drying->Purification Product 1-fluoro-4-(phenylmethoxy)benzene Purification->Product G Start 1-fluoro-4- (phenylmethoxy)benzene Step1 Electrophilic Aromatic Substitution Start->Step1 Intermediate1 Substituted Intermediate Step1->Intermediate1 Step2 Deprotection (e.g., Hydrogenolysis) Intermediate1->Step2 Intermediate2 4-Fluorophenol Derivative Step2->Intermediate2 Step3 Coupling Reaction (e.g., Mitsunobu or Williamson Ether Synthesis) Intermediate2->Step3 Final Paroxetine Analogue Core Structure Step3->Final

References

In-Depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Benzyloxy)-4-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its molecular characteristics, physical properties, and provides relevant experimental protocols.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below, offering a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₁₃H₁₁FO[1][2]
Molecular Weight 202.22 g/mol [1]
Melting Point 45-46 °C[3]
Boiling Point Not explicitly available
Density Not explicitly available
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform.[4]

Synthesis and Reactivity

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In the context of this compound, 4-fluorophenol is deprotonated by a base to form the 4-fluorophenoxide ion, which then acts as a nucleophile, attacking benzyl chloride or a similar benzyl halide.

The presence of the fluorine atom on the benzene ring can influence the reactivity of the molecule. Fluorine is an electron-withdrawing group, which can affect the electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack. The benzyloxy group is a common protecting group for phenols in multi-step organic syntheses.[2]

Applications in Research and Development

This compound serves as a crucial building block in the development of various bioactive molecules. Its structure is particularly valuable for introducing a fluorinated phenyl group into a target molecule, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[2] This intermediate is notably used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[2] Furthermore, its stability makes it a suitable component in the creation of herbicides and fungicides in the agrochemical industry.[2]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of aryl ethers, adapted for the specific synthesis of this compound.

Materials:

  • 4-Fluorophenol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenol (1.0 equivalent) in acetone or DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution and stir the suspension at room temperature for 30 minutes to form the phenoxide.

  • Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the general workflow from a starting material to a final pharmaceutical intermediate, such as this compound.

G General Workflow for Pharmaceutical Intermediate Synthesis start Starting Material (e.g., 4-Fluorophenol) reaction Chemical Reaction (e.g., Williamson Ether Synthesis) start->reaction Reagents & Conditions purification Purification (e.g., Recrystallization, Chromatography) reaction->purification Crude Product analysis Analysis (e.g., NMR, Mass Spectrometry) purification->analysis Purified Product product Final Product (this compound) analysis->product Characterized Intermediate

Caption: General workflow for the synthesis and characterization of a pharmaceutical intermediate.

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-fluorobenzene: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-fluorobenzene is an aromatic ether that serves as a crucial building block in the synthesis of various organic compounds. Its structure, which combines a fluorinated benzene ring with a benzyl ether group, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of target molecules, a desirable feature in modern drug discovery. This technical guide provides a comprehensive overview of the structure, molecular weight, synthesis, and key properties of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a 4-fluorophenoxy group attached to the methylene carbon of a benzyl group. Its molecular formula is C₁₃H₁₁FO.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-fluoro-4-(phenylmethoxy)benzene.[1]

Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₃H₁₁FO[1]
Molecular Weight 202.22 g/mol [1]
CAS Number 370-78-5[1]
Appearance Not explicitly found in search results
Melting Point (Computed)
Boiling Point (Computed)
Density (Computed)

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, 4-fluorophenol is deprotonated by a base to form the 4-fluorophenoxide ion, which then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide to form the desired ether and a salt byproduct.

Experimental Protocol: Williamson Ether Synthesis

The following is a representative experimental protocol for the synthesis of this compound, adapted from established Williamson ether synthesis procedures for analogous compounds.[4]

Materials:

  • 4-Fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 4-Fluorophenol: In a round-bottom flask, dissolve 4-fluorophenol (1.0 equivalent) in anhydrous DMF or acetone. Add potassium carbonate (2.0-2.5 equivalents) or another suitable base to the solution. Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the 4-fluorophenoxide anion.

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Relationship of Components

The structure of this compound can be deconstructed into its primary functional components, which are linked through an ether bond. This relationship is crucial for understanding its reactivity and synthetic origin.

G A This compound B Benzyloxy Group A->B contains C 4-Fluorophenyl Group A->C contains D Ether Linkage (-O-) B->D connected via C->D connected via

Caption: Logical breakdown of this compound.

Experimental Workflow

The synthesis of this compound via the Williamson ether synthesis follows a standard and logical experimental workflow, from the initial reaction setup to the final purification and characterization of the product.

G Start Start Step1 Deprotonation of 4-Fluorophenol with Base Start->Step1 Step2 Addition of Benzyl Bromide Step1->Step2 Step3 Reaction and Monitoring (TLC) Step2->Step3 Step4 Aqueous Work-up and Extraction Step3->Step4 Step5 Drying and Solvent Removal Step4->Step5 Step6 Purification by Column Chromatography Step5->Step6 End Pure this compound Step6->End

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a synthetically important molecule with applications in the development of new chemical entities in the pharmaceutical and agrochemical industries. Its preparation via the robust and well-established Williamson ether synthesis makes it readily accessible for a wide range of research and development activities. The information provided in this guide serves as a valuable resource for scientists and professionals working in the field of organic synthesis and drug discovery.

References

The Strategic Role of Fluorine in the Bioactivity of 1-(Benzyloxy)-4-fluorobenzene Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[1][2] This guide delves into the specific role of fluorine in the bioactivity of molecules containing the 1-(benzyloxy)-4-fluorobenzene core. While this scaffold can be found in various biologically active molecules, from enzyme inhibitors to receptor modulators, its fluorine atom consistently imparts significant effects on metabolic stability, binding affinity, and overall pharmacological profile.[3][4][5]

The introduction of a fluorine atom onto the benzene ring of a benzyloxybenzene scaffold can profoundly influence its properties. It can alter the electronic distribution within the molecule, thereby affecting its interactions with biological targets.[2] Furthermore, the C-F bond is more stable to metabolic oxidation than a C-H bond, often leading to improved pharmacokinetic profiles.[2][6] This guide will explore these principles through a detailed examination of a case study involving fluorinated benzyloxy chalcone derivatives, providing quantitative data, experimental methodologies, and visual representations of the underlying concepts.

The Impact of Fluorine on Physicochemical Properties

The substitution of hydrogen with fluorine in a benzyloxybenzene scaffold brings about several key changes in its physicochemical properties, which in turn modulate its bioactivity.

1. Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density. This can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with a biological target.[2]

2. Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2][7] This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug candidate.

3. Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[4] This can enhance its ability to cross cell membranes and reach its target, although the effect on lipophilicity can be complex and context-dependent.[8]

4. Conformation: The small size of the fluorine atom means that its introduction does not significantly alter the overall shape of the molecule. However, its electronic properties can influence the preferred conformation, which can be critical for optimal binding to a receptor or enzyme active site.[1]

Case Study: Fluorobenzyloxy Chalcones as Monoamine Oxidase B (MAO-B) Inhibitors

To illustrate the tangible effects of fluorine on the bioactivity of a this compound-containing scaffold, we will examine a series of fluorobenzyloxy chalcone derivatives that have been evaluated as inhibitors of monoamine oxidase B (MAO-B).[8][9] MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[9]

Quantitative Data: Inhibition of MAO-B by Fluorobenzyloxy Chalcone Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of synthesized fluorobenzyloxy chalcone derivatives against human MAO-B. The data highlights the impact of the position and presence of the fluorine atom on inhibitory potency.

Compound IDStructureMAO-B IC50 (µM)Selectivity Index (SI) for MAO-B over MAO-A
FBZ13 (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one0.0053≥ 7547.17
FBZ6 (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.023≥ 1739.13
Safinamide (Reference Drug)~0.021-

Data extracted from "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives"[8][9]

The data clearly demonstrates that the inclusion of a fluorine atom on the benzyloxy moiety can lead to potent MAO-B inhibition, with compound FBZ13 showing an IC50 value in the nanomolar range and exceptional selectivity for MAO-B over MAO-A.[9]

Experimental Protocols: In Vitro MAO Inhibition Assay

The following is a detailed methodology for the in vitro determination of monoamine oxidase (MAO-A and MAO-B) inhibitory activity, as described in the cited literature.[8][9]

1. Enzyme Source: Recombinant human monoamine oxidase A (hMAO-A) and B (hMAO-B).

2. Substrate: Kynuramine for hMAO-A and benzylamine for hMAO-B.

3. Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

4. Procedure:

  • A mixture containing the enzyme solution and the test compound (at various concentrations) in the assay buffer is pre-incubated at 37°C for 15 minutes.
  • The reaction is initiated by the addition of the substrate.
  • The incubation is continued at 37°C for a specified period (e.g., 30 minutes).
  • The reaction is terminated by the addition of a quenching solution (e.g., 2N NaOH).
  • The amount of product formed is quantified by fluorescence spectroscopy. For the MAO-A assay with kynuramine, the product 4-hydroxyquinoline is measured at an excitation wavelength of 310 nm and an emission wavelength of 400 nm. For the MAO-B assay with benzylamine, the product hydrogen peroxide is measured using a horseradish peroxidase-coupled reaction with p-tyramine, measuring the fluorescent product at an excitation of 320 nm and emission of 405 nm.
  • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

5. Reversibility Studies: To determine if the inhibition is reversible, the enzyme and inhibitor are pre-incubated together, and then the mixture is dialyzed to remove the unbound inhibitor. The enzyme activity is then measured and compared to a control. A recovery of enzyme activity after dialysis indicates reversible inhibition.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of MAO-B inhibition and the experimental workflow for screening potential inhibitors.

MAO_B_Inhibition Mechanism of MAO-B Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Substrate DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL Metabolism InactiveComplex MAO-B-Inhibitor Complex (Inactive) Inhibitor Fluorobenzyloxy Chalcone Derivative Inhibitor->MAOB Binding

Caption: Mechanism of MAO-B inhibition by fluorobenzyloxy chalcone derivatives.

Experimental_Workflow Workflow for MAO-B Inhibitor Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_kinetics Mechanism of Action Synthesis Synthesis of Fluorobenzyloxy Chalcone Derivatives MAO_Assay MAO-A and MAO-B Inhibition Assay Synthesis->MAO_Assay IC50_Determination IC50 Value Determination MAO_Assay->IC50_Determination Selectivity_Analysis Selectivity Index Calculation IC50_Determination->Selectivity_Analysis Kinetic_Studies Kinetic Analysis (e.g., Lineweaver-Burk) Selectivity_Analysis->Kinetic_Studies Reversibility_Assay Reversibility (Dialysis) Kinetic_Studies->Reversibility_Assay

Caption: Experimental workflow for the screening and characterization of MAO-B inhibitors.

Conclusion

The strategic incorporation of fluorine into the benzyloxybenzene scaffold plays a multifaceted role in enhancing the bioactivity of resulting molecules. As demonstrated through the case study of fluorobenzyloxy chalcone derivatives as MAO-B inhibitors, the presence of fluorine can lead to a significant increase in potency and selectivity. This is attributed to the combined effects of fluorine on the electronic properties, metabolic stability, and conformational preferences of the molecule. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further explore and leverage the unique properties of fluorine in the design of novel therapeutic agents. The continued investigation into the structure-activity relationships of fluorinated compounds will undoubtedly pave the way for the development of more effective and safer drugs.

References

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-fluorobenzene from 4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)-4-fluorobenzene from 4-fluorophenol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data to support researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluoro and benzyloxy moieties provides a scaffold for further chemical modifications, making it a key building block in the development of novel compounds. The synthesis from 4-fluorophenol is a common and efficient process, typically achieved through an S(_N)2 reaction known as the Williamson ether synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-fluorophenol is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride.

The reaction proceeds in two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 4-fluorophenol, forming the 4-fluorophenoxide ion. Common bases for this step include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K(_2)CO(_3), Cs(_2)CO(_3)).[1]

  • Nucleophilic Substitution (S(_N)2): The resulting 4-fluorophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide). This is a bimolecular nucleophilic substitution (S(_N)2) reaction, where the nucleophile attacks the carbon atom bearing the leaving group (bromide ion), leading to the formation of the ether and a halide salt as a byproduct.[1][2][3]

The overall reaction is as follows:

F-C(_6)H(_4)-OH + Base → F-C(_6)H(_4)-O

^-
F-C(_6)H(_4)-O
^-
+ C(_6)H(_5)CH(_2)-Br → F-C(_6)H(_4)-O-CH(_2)C(_6)H(_5) + Br
^-

Experimental Protocol

Materials:

  • 4-Fluorophenol

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 equivalents). Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the 4-fluorophenoxide ion.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported in the available literature. However, based on analogous Williamson ether syntheses of substituted phenols, high yields are generally expected. The following table summarizes typical reaction parameters for this type of transformation.

ParameterValue/ConditionNotes
Starting Material 4-Fluorophenol-
Reagents Benzyl bromide, Potassium carbonateBenzyl chloride can also be used.
Solvent Acetone or DMFDMF is a common choice for its high boiling point and ability to dissolve ionic intermediates.
Reaction Temperature RefluxThe exact temperature will depend on the solvent used.
Reaction Time 4-12 hoursReaction progress should be monitored by TLC.
Typical Yield 85-95%This is an expected range based on similar reactions; actual yield may vary.

Visualizations

Signaling Pathway of Williamson Ether Synthesis

Williamson_Ether_Synthesis node_4FP 4-Fluorophenol node_Phenoxide 4-Fluorophenoxide (Nucleophile) node_4FP->node_Phenoxide Deprotonation node_Base Base (e.g., K₂CO₃) node_Base->node_Phenoxide node_Product This compound node_Phenoxide->node_Product SN2 Attack node_BnBr Benzyl Bromide (Electrophile) node_BnBr->node_Product node_Salt Salt (e.g., KBr) Experimental_Workflow node_Start Start node_Dissolve Dissolve 4-Fluorophenol in DMF node_Start->node_Dissolve node_AddBase Add K₂CO₃ node_Dissolve->node_AddBase node_AddBnBr Add Benzyl Bromide node_AddBase->node_AddBnBr node_React Heat and Stir (4-12h) node_AddBnBr->node_React node_Workup Work-up (Water Quench) node_React->node_Workup node_Extract Extract with Ethyl Acetate node_Workup->node_Extract node_Wash Wash with Water and Brine node_Extract->node_Wash node_Dry Dry and Concentrate node_Wash->node_Dry node_Purify Purify (Recrystallization or Chromatography) node_Dry->node_Purify node_End End Product node_Purify->node_End

References

The Synthetic Utility of 1-(Benzyloxy)-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-4-fluorobenzene has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, comprising a fluorinated aromatic ring and a benzyl ether protecting group, offer a strategic advantage in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability. The benzyloxy group serves as a robust and readily cleavable protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the aromatic ring. This technical guide provides an in-depth exploration of the synthesis, spectral properties, and key synthetic applications of this compound, with a focus on its role as a precursor in the synthesis of bioactive molecules, including the selective serotonin reuptake inhibitor (SSRI), dapoxetine. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₁FO[1]
Molecular Weight 202.22 g/mol [1]
CAS Number 370-78-5[1]
Appearance White to off-white crystalline solid
Melting Point 36-39 °C
Boiling Point 134-136 °C at 3 mmHg
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Table 1: Physicochemical Properties of this compound.

The spectral data of this compound are crucial for its identification and characterization.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.43 - 7.30 (m, 5H, Ar-H of Benzyl)δ 157.9 (d, J = 238.0 Hz, C-F)
δ 6.99 - 6.93 (m, 4H, Ar-H of Fluorophenyl)δ 155.0 (d, J = 2.0 Hz, C-O)
δ 5.03 (s, 2H, -OCH₂-)δ 137.1 (s, Ar-C of Benzyl)
δ 128.6 (s, Ar-C of Benzyl)
δ 128.0 (s, Ar-C of Benzyl)
δ 127.5 (s, Ar-C of Benzyl)
δ 116.2 (d, J = 23.0 Hz, C-H ortho to F)
δ 115.8 (d, J = 8.0 Hz, C-H meta to F)
δ 70.6 (s, -OCH₂-)

Table 2: ¹H and ¹³C NMR Spectral Data for this compound.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of 4-fluorophenol with a benzyl halide in the presence of a base.[2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

Expected Yield: 85-95%

Williamson_Ether_Synthesis reagents 4-Fluorophenol + Benzyl Bromide product This compound reagents->product Williamson Ether Synthesis base K₂CO₃ solvent Acetone or DMF

Caption: General scheme for the Williamson ether synthesis of this compound.

Key Reactions as a Synthetic Building Block

The utility of this compound as a synthetic intermediate stems from its reactivity at several positions, which can be controlled by the choice of reagents and reaction conditions.

Ortho-Directed Metalation (Lithiation)

The benzyloxy group is a moderate directing group for ortho-lithiation.[3] This reaction allows for the introduction of various electrophiles at the position ortho to the benzyloxy group, providing a route to 2-substituted-4-fluoroanisole derivatives.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi or sec-BuLi (1.1 - 1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the chosen electrophile (1.2 - 1.5 eq) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 50-80% (depending on the electrophile)

Ortho_Lithiation start This compound lithiation Ortho-Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate Ortho-Lithiated Intermediate lithiation->intermediate product 2-Substituted-1-(benzyloxy)- 4-fluorobenzene intermediate->product Quenching electrophile Electrophile (E+) Suzuki_Coupling start 2-Bromo-1-(benzyloxy)- 4-fluorobenzene product 2-Aryl-1-(benzyloxy)- 4-fluorobenzene start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst, Base Dapoxetine_Precursor_Synthesis start This compound product 3-Chloro-1-(4-(benzyloxy)phenyl) propan-1-one start->product Friedel-Crafts Acylation reagents 3-Chloropropionyl chloride AlCl₃, DCM Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor Serotonin Receptor serotonin->receptor Binding & Signal dapoxetine Dapoxetine dapoxetine->sert Inhibition

References

stability of benzyl ethers in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Benzyl Ethers in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in the multi-step synthesis of complex molecules, a common practice in medicinal chemistry and drug development.[1][2] Its popularity stems from its ease of formation, general robustness across a wide range of reaction conditions, and the availability of specific, often mild, deprotection methods.[3][4] An in-depth understanding of the stability and lability of benzyl ethers under diverse chemical and biological environments is critical for their effective implementation in designing synthetic routes and developing new therapeutic agents.[2] This guide provides a comprehensive technical overview of the stability of benzyl ethers, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid in strategic decision-making.

Chemical Stability of Benzyl Ethers

The utility of the benzyl (Bn) group is defined by its predictable stability profile. It is remarkably stable to many reagents that would cleave other common alcohol protecting groups like silyl ethers or acetals, yet it can be removed selectively under specific reductive or oxidative conditions.[1][5]

Stability in Acidic and Basic Media

Benzyl ethers exhibit significant stability in both acidic and basic environments, a key advantage in multi-step synthesis.[4]

  • Acidic Conditions: They are generally stable to mild acidic conditions, such as aqueous acetic acid, which would readily cleave acetal-based protecting groups like tetrahydropyranyl (THP) ethers.[2][5] Cleavage of the benzyl ether bond requires harsh conditions, typically involving strong protic acids or Lewis acids. Reagents like boron trichloride (BCl₃), boron tribromide (BBr₃), and tin(IV) chloride (SnCl₄) can effect cleavage.[2][6] The use of BCl₃·SMe₂ has been reported as a mild method for debenzylation that tolerates a wide range of other functional groups.[7]

  • Basic Conditions: Benzyl ethers are exceptionally stable under a wide range of basic conditions, including strong bases like sodium hydride (NaH) and potassium hydroxide (KOH), as well as non-nucleophilic bases like triethylamine (NEt₃) and pyridine.[2][3] This stability allows for their use in reactions involving strong bases and nucleophiles, where ester-based protecting groups would be labile.[1]

Stability towards Reductive and Oxidative Reagents

The lability of benzyl ethers to specific reductive and oxidative conditions provides orthogonal pathways for their removal.

  • Reductive Cleavage: The most common and mild method for benzyl ether deprotection is catalytic hydrogenolysis.[8] This reaction involves hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C), to yield the free alcohol and toluene.[1][8] An alternative to gaseous hydrogen is transfer hydrogenolysis, which uses a hydrogen source like 1,4-cyclohexadiene or ammonium formate.[3][8] Other reductive methods, such as dissolving metal reduction (e.g., Na in liquid NH₃), can also cleave benzyl ethers but are less frequently used due to harsher conditions.[5]

  • Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. A widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is particularly effective for p-methoxybenzyl (PMB) ethers due to the electron-donating methoxy group that stabilizes the intermediate cation.[2][3] Recent advancements have enabled the DDQ-mediated cleavage of simple benzyl ethers through photoirradiation.[3][9] Other oxidative methods include the use of ozone or N-bromosuccinimide (NBS).[3][10][11]

Data Presentation: Stability and Cleavage Conditions

The following tables summarize the stability and common cleavage conditions for benzyl ethers, providing a quick reference for synthetic planning.

Table 1: Summary of Benzyl Ether Stability to Common Reagents

Condition CategoryReagentsStabilityReference(s)
Mild Acid Acetic Acid (AcOH), p-TsOH (catalytic)Generally Stable[2][5]
Strong/Lewis Acid BCl₃, BBr₃, SnCl₄, HBrLabile[2][7]
Bases NaH, KOH, K₂CO₃, Pyridine, NEt₃Generally Stable[2][3]
Nucleophiles Organometallics (RLi, RMgX), EnolatesGenerally Stable[3]
Hydride Reductants LiAlH₄, NaBH₄Generally Stable[3]
Catalytic Hydrogenation H₂/Pd-C, H₂/Ra-NiLabile[3][5]
Dissolving Metals Na/NH₃ (Birch Conditions)Labile[5]
Oxidants DDQ, Ozone, NBS, CrO₃Labile[2][3][11]

Table 2: Selected Conditions for Benzyl Ether Deprotection

MethodReagents and ConditionsTypical Yield (%)NotesReference(s)
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon), MeOH or EtOH, rtHighMost common and mild method. Incompatible with alkenes, alkynes, and some sulfur compounds.[1][2]
Transfer Hydrogenolysis 10% Pd/C, 1,4-Cyclohexadiene, EtOH, refluxHighAvoids the use of pressurized H₂ gas.[3][8]
Lewis Acid Cleavage BCl₃·SMe₂, CH₂Cl₂, 0 °C to rtHighSelective and mild, tolerates many other functional groups.[7]
Oxidative Cleavage (PMB) DDQ (1.5 equiv), CH₂Cl₂/H₂O, rt84-96Highly selective for p-methoxybenzyl (PMB) ethers over unsubstituted benzyl ethers.[2]
Photo-oxidative Cleavage DDQ (1.5 equiv), CH₂Cl₂/H₂O, 525 nm light, rtHighAllows for the cleavage of simple benzyl ethers under milder oxidative conditions.[2][9]
Ozonolysis O₃, CH₂Cl₂, -78 °C; then reductive workupVariesCan be used when other methods are unsuitable.[3][10]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis[2]
  • Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

  • Procedure:

    • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10 mL).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Purge the reaction vessel with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ[2]
  • Objective: To selectively cleave a PMB ether under oxidative conditions.

  • Procedure:

    • Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂, 10 mL) and water (0.5 mL).

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents) portion-wise at room temperature. The solution typically turns dark.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Key Processes and Logic

Deprotection_Pathways BnOR Benzyl Ether (R-OBn) Deprotection Deprotection Methods BnOR->Deprotection Reductive Reductive Cleavage Deprotection->Reductive Oxidative Oxidative Cleavage Deprotection->Oxidative Acidic Acidic Cleavage Deprotection->Acidic Hydrogenolysis Catalytic Hydrogenolysis (H2/Pd-C) Reductive->Hydrogenolysis DissolvingMetal Dissolving Metal (Na/NH3) Reductive->DissolvingMetal DDQ DDQ Oxidation Oxidative->DDQ Ozone Ozonolysis Oxidative->Ozone LewisAcid Strong Lewis Acid (BCl3, BBr3) Acidic->LewisAcid

Caption: General deprotection pathways for benzyl ethers.

Hydrogenolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve 1. Dissolve Substrate in Solvent (MeOH/EtOH) Add_Catalyst 2. Add Pd/C Catalyst Dissolve->Add_Catalyst Purge 3. Purge with N2/Ar Add_Catalyst->Purge Add_H2 4. Introduce H2 Gas Purge->Add_H2 Stir 5. Stir Vigorously at RT Add_H2->Stir Monitor 6. Monitor by TLC Stir->Monitor Filter 7. Filter through Celite® Monitor->Filter Reaction Complete Concentrate 8. Concentrate Filtrate Filter->Concentrate Product Deprotected Alcohol Concentrate->Product

Caption: Experimental workflow for catalytic hydrogenolysis.

Benzyl_Ether_Decision_Tree start Need to Protect an Alcohol? q1 Are downstream steps incompatible with H2/Pd-C (e.g., contain alkenes/alkynes)? start->q1 q2 Are downstream steps incompatible with strong acids or oxidants? q1->q2 No use_pmb Consider PMB Ether (for oxidative cleavage) q1->use_pmb Yes q3 Is mild, neutral deprotection required? q2->q3 Yes consider_alt Consider Alternative (e.g., Silyl or Acetal PG) q2->consider_alt No use_bn Use Benzyl Ether q3->use_bn Yes q3->consider_alt No

Caption: Decision tree for using benzyl protecting groups.

Metabolic Stability in Medicinal Chemistry

In the context of drug development, the stability of a molecule is not only considered in a flask but also in vivo. Benzyl ethers present in drug candidates are subject to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes in the liver.[12] The typical metabolic pathway involves oxidative O-dealkylation (specifically, O-debenzylation). This process proceeds via hydroxylation of the benzylic carbon, forming an unstable hemiacetal intermediate that spontaneously collapses to release the free alcohol and benzaldehyde. The resulting benzaldehyde is further oxidized to benzoic acid.

Understanding this metabolic pathway is crucial for several reasons:

  • Pharmacokinetics: Rapid metabolic cleavage of a benzyl ether can lead to a short half-life and low bioavailability of the parent drug, reducing its therapeutic efficacy.[12]

  • Bioactivation: The metabolic products, such as benzaldehyde, could have their own pharmacological or toxicological profiles.

  • Drug Design: If a benzyl ether moiety is found to be metabolically labile, medicinal chemists may employ strategies to improve stability. These can include introducing electron-withdrawing groups on the benzyl ring or incorporating steric hindrance near the ether linkage to slow down enzymatic oxidation.

Conclusion

Benzyl ethers are a versatile and robust class of protecting groups, indispensable in the field of medicinal chemistry. Their high stability to a broad range of acidic and basic conditions, coupled with their lability to specific reductive and oxidative cleavage methods, provides a powerful tool for orthogonal synthetic strategies.[3][13] However, medicinal chemists must also consider their metabolic fate, as in vivo cleavage can significantly impact the pharmacokinetic and safety profile of a drug candidate. A thorough understanding of both the chemical and metabolic stability of benzyl ethers is therefore essential for their successful application in the synthesis and development of new medicines.

References

An In-depth Guide to Fluorinated Aromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems has become an indispensable tool in modern medicinal chemistry. With its unique electronic properties, small steric footprint, and profound impact on physicochemical and pharmacokinetic parameters, fluorine offers a powerful method for optimizing drug candidates. This guide provides a comprehensive overview of the role of fluorinated aromatic compounds in drug discovery, detailing their effects on molecular properties, common synthetic strategies, and key experimental protocols for their evaluation. Quantitative data are presented to illustrate the tangible benefits of aromatic fluorination, and logical workflows are visualized to clarify complex processes.

Introduction: The Unique Role of Fluorine

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen, with a van der Waals radius of 1.47 Å compared to hydrogen's 1.20 Å.[1] This combination of properties allows for the substitution of hydrogen with fluorine in a lead compound, often referred to as a "bioisosteric replacement," with minimal steric perturbation but significant electronic consequences.[1] Approximately one-third of top-performing drugs on the market contain fluorine, a testament to its broad utility in enhancing drug efficacy and safety profiles.[2]

The strategic introduction of fluorine into aromatic rings can profoundly influence a molecule's:

  • Physicochemical Properties: Acidity (pKa), lipophilicity (LogP/D), and conformational preference.[3][4]

  • Pharmacokinetic (ADME) Properties: Metabolic stability, membrane permeability, and bioavailability.[5][6]

  • Pharmacodynamic Properties: Binding affinity and selectivity for the target protein.[3][5]

This guide will delve into these effects, supported by quantitative data and detailed methodologies relevant to the drug discovery process.

Impact on Physicochemical Properties

The potent electron-withdrawing nature of fluorine dramatically alters the electronic landscape of an aromatic ring, leading to predictable changes in key physicochemical parameters.

Modulation of Acidity (pKa)

Fluorine's inductive effect can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorinating the aromatic ring of a phenol or aniline derivative makes the molecule more acidic by stabilizing the conjugate base. This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5]

Table 1: Effect of Aromatic Fluorination on the pKa of Phenol

CompoundpKaChange from Phenol
Phenol9.99-
4-Fluorophenol9.55-0.44
3-Fluorophenol9.28-0.71
2-Fluorophenol8.81-1.18
2,4,6-Trifluorophenol7.77-2.22

Data compiled from publicly available pKa databases.

Altering Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. The replacement of a C-H bond with a more polar C-F bond can lead to localized changes in the molecular surface. Aromatic fluorination generally increases lipophilicity.[7] This enhancement can improve a drug's ability to cross cellular membranes.[7]

Table 2: Comparative LogP Values of Aromatic Compounds and their Fluorinated Analogs

Parent CompoundLogPFluorinated AnalogLogPChange in LogP
Benzene2.13Fluorobenzene2.27+0.14
Toluene2.734-Fluorotoluene2.87+0.14
Aniline0.904-Fluoroaniline1.15+0.25
Indole2.145-Fluoroindole2.40+0.26

Data represents experimentally derived or consensus computational values.

Enhancement of Metabolic Stability

One of the most common applications of aromatic fluorination is to block metabolic "soft spots."[8] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of aromatic C-H bonds.[2] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and resistant to cleavage.[9] Replacing a metabolically vulnerable hydrogen atom with fluorine can effectively prevent this oxidation, thereby increasing the drug's half-life and oral bioavailability.[2][6]

For example, the introduction of a para-fluorophenyl group is a common strategy in kinase inhibitors to prevent oxidation of the phenyl ring, leading to improved pharmacokinetic profiles.[8]

G cluster_0 Metabolic Pathway of Aromatic Ring cluster_1 Fluorination Strategy Parent Aromatic Drug (Ar-H) Vulnerable C-H bond CYP450 CYP450 Enzymes (Oxidative Metabolism) Parent->CYP450 Metabolic Attack Metabolite Hydroxylated Metabolite (Ar-OH) Often inactive/cleared CYP450->Metabolite Hydroxylation Fluoro_Parent Fluorinated Drug (Ar-F) Metabolic site blocked Blocked_CYP CYP450 Enzymes Fluoro_Parent->Blocked_CYP No_Metabolite Metabolism Blocked Increased Half-Life Blocked_CYP->No_Metabolite Resistant C-F bond

Caption: Metabolic blocking by aromatic fluorination. (Within 100 characters)

Modulation of Binding Affinity

The electronic perturbations caused by fluorine can also be leveraged to enhance a drug's binding affinity and selectivity for its protein target.[5] The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding pocket. While not a classical hydrogen bond acceptor, the C-F bond can participate in non-canonical interactions, such as with backbone amides (C-F···H-N) or other polarized groups, that contribute to binding energy.[8]

G cluster_protein Protein Binding Pocket cluster_ligand Ligand Interaction Amide Backbone Amide (H-N-C=O) Hydrophobic Hydrophobic Residue Ligand_H Aromatic Ligand (Ar-H) Ligand_H->Hydrophobic Hydrophobic Interaction Ligand_F Fluorinated Ligand (Ar-F) Ligand_F->Amide Orthogonal Dipole-Dipole or Weak H-Bond (C-F···H-N) Ligand_F->Hydrophobic Hydrophobic Interaction

Caption: Fluorine-mediated protein-ligand interactions. (Within 100 characters)

Table 3: Impact of Fluorination on Inhibitory Potency (IC50)

TargetUnsubstituted InhibitorIC50 (nM)Fluorinated AnalogIC50 (nM)Fold Improvement
Bruton's Tyrosine Kinase (BTK)Desfluoro-Ibrutinib~5Ibrutinib (4-fluorophenoxy)0.510x
ThrombinPhenylamidinium Inhibitor2303-Fluoro-phenylamidinium504.6x

Data compiled from medicinal chemistry literature and case studies.[8][10]

Synthetic Strategies for Aromatic Fluorination

Advances in synthetic chemistry have made the incorporation of fluorine into aromatic rings more accessible.[11] Methodologies can be broadly categorized into electrophilic and nucleophilic fluorination, often applied in either early-stage synthesis or late-stage functionalization (LSF).

Electrophilic Fluorination: Utilizes reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® to deliver an "F+" equivalent to an electron-rich aromatic ring or an organometallic intermediate.[12]

Nucleophilic Aromatic Substitution (SNAr): A classic method where a good leaving group (e.g., -NO2, -Cl) on an electron-deficient aromatic ring is displaced by a fluoride source like KF or CsF.

G cluster_elec Electrophilic Path cluster_nuc Nucleophilic Path Start Aromatic Starting Material Decision Activation State of Ring? Start->Decision ElectronRich Electron-Rich Ring (e.g., Phenol, Aniline) Decision->ElectronRich Electron-Rich ElectronPoor Electron-Poor Ring (e.g., Nitroaryl Halide) Decision->ElectronPoor Electron-Poor (with leaving group) ElecReagent Electrophilic Reagent (e.g., NFSI, Selectfluor) ElectronRich->ElecReagent ElecProduct Fluorinated Product (Ar-F) ElecReagent->ElecProduct NucReagent Nucleophilic Reagent (e.g., KF, CsF) ElectronPoor->NucReagent NucProduct Fluorinated Product (Ar-F) NucReagent->NucProduct

Caption: Simplified workflow for aromatic fluorination. (Within 100 characters)

Experimental Protocols

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP values.[13]

1. Materials:

  • Test compound (high purity)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Methodology:

  • Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add equal volumes of pre-saturated n-octanol and water to a vial. Add a small aliquot of the compound stock solution to achieve a final concentration suitable for analytical detection.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the vial (e.g., 3000 x g for 10 minutes) to ensure complete separation of the aqueous and octanol layers.[14]

  • Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[]

Protocol: In Vitro Metabolic Stability using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[16]

1. Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, co-factors)[14]

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • Incubator/shaking water bath (37°C)

  • 96-well plates

  • LC-MS/MS for analysis

2. Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).[17]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the ice-cold stop solution to the respective wells.[18] A control reaction without NADPH should be run to assess non-enzymatic degradation.[17]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[14]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Conclusion

The incorporation of fluorine into aromatic rings is a proven and powerful strategy in drug discovery. It allows medicinal chemists to fine-tune a wide array of molecular properties, from pKa and lipophilicity to metabolic stability and target affinity.[8][11] By blocking sites of metabolism, enhancing membrane permeability, and creating new binding interactions, aromatic fluorination can transform a promising lead compound into a viable drug candidate.[4][5] A thorough understanding of its effects, coupled with robust synthetic methods and rigorous experimental evaluation, ensures that this "magic bullet" atom will continue to play a pivotal role in the development of new therapeutics.[6]

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(benzyloxy)-4-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol outlines the reaction of 4-fluorophenol with benzyl bromide in the presence of a base. Included are comprehensive experimental procedures, a summary of reaction parameters, and a workflow diagram to ensure reproducible and efficient synthesis.

Introduction

The Williamson ether synthesis is a fundamental reaction in organic chemistry that proceeds through an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the context of drug discovery and development, the introduction of a benzyloxy group to a fluorinated aromatic ring can be a critical step in the synthesis of complex molecules with desired pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can serve as a protecting group or a key structural motif.[3] This protocol details a reliable method for the synthesis of this compound from commercially available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the Williamson ether synthesis of this compound, based on established procedures for analogous reactions.

ParameterValueReference
Reactants
4-Fluorophenol1.0 equivalent[4]
Benzyl Bromide1.05 - 1.1 equivalents[4]
Reagents
Potassium Carbonate (K₂CO₃)1.5 - 2.0 equivalents[4][5]
Potassium Iodide (KI)Catalytic amount (optional)[6]
Solvent
AcetoneAnhydrous[4][7]
Reaction Conditions
TemperatureReflux (approx. 56-60 °C)[4][6]
Reaction Time4 - 8 hours[4][6]
Product Information
Product NameThis compound[1]
Molecular FormulaC₁₃H₁₁FO[1]
Molecular Weight202.22 g/mol [1]
Typical Yield73 - 76%[4][6]
AppearanceWhite solid or colorless oil[8]

Experimental Protocols

This protocol is adapted from established Williamson ether synthesis procedures for analogous phenolic compounds.[4][6][7]

Materials and Reagents
  • 4-Fluorophenol

  • Benzyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI) (optional, as a catalyst)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a catalytic amount of potassium iodide (optional).

  • Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants.

  • Addition of Alkyl Halide: To the stirred suspension, add benzyl bromide (1.05 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix 4-Fluorophenol, K2CO3, and KI (optional) in Acetone add_benzyl_bromide 2. Add Benzyl Bromide reactants->add_benzyl_bromide reflux 3. Reflux for 4-8 hours add_benzyl_bromide->reflux cool_filter 4. Cool and Filter a. Remove K2CO3 reflux->cool_filter concentrate 5. Concentrate a. Remove Acetone cool_filter->concentrate extract 6. Extraction a. Dissolve in Ether b. Wash with NaOH, H2O, Brine concentrate->extract dry 7. Dry and Concentrate a. Dry with MgSO4 b. Remove Ether extract->dry purify 8. Purification a. Column Chromatography or b. Recrystallization dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Benzylation of 4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylation of phenols is a fundamental and widely utilized transformation in organic synthesis, serving as a robust method for the protection of the hydroxyl group. The resulting benzyl ether is stable under a variety of reaction conditions, yet can be readily cleaved when desired, making it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed protocols and reaction conditions for the benzylation of 4-fluorophenol, a common building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The primary method for the benzylation of 4-fluorophenol is the Williamson ether synthesis, an SN2 reaction involving the nucleophilic attack of a phenoxide ion on a benzyl halide.[1][2][3] This application note will detail standard laboratory protocols, including a classical Williamson ether synthesis and a phase-transfer catalyzed method, and provide a comparative summary of various reaction conditions.

Principle of the Reaction

The benzylation of 4-fluorophenol proceeds via the Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-fluorophenol by a suitable base to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then displaces a halide ion from a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the desired 4-fluorophenyl benzyl ether.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the benzylation of phenols, which are applicable to 4-fluorophenol.

EntryBase (Equivalents)Benzylating Agent (Equivalents)SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (1.5)Benzyl bromide (1.2)AcetoneNoneReflux8>90 (General)[4]
2NaH (1.2)Benzyl bromide (1.1)DMFNoneRoom Temp12High (General)[1]
3KOH (2.0)Benzyl chloride (1.1)EthanolLiI (catalytic)Reflux1Good (General)[2]
4NaOH (aq)Benzyl chloride (1.0)TolueneTBAB (catalytic)90362.1 (for a related synthesis)[5]

Yields are general and may vary for the specific substrate. TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis using Potassium Carbonate

This protocol describes a common and effective method for the benzylation of 4-fluorophenol using potassium carbonate as the base in acetone.

Materials:

  • 4-Fluorophenol

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-fluorophenyl benzyl ether.

Protocol 2: Phase-Transfer Catalyzed Benzylation

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic-soluble benzyl halide.[5]

Materials:

  • 4-Fluorophenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 2.0 eq).

  • Heat the biphasic mixture to 80-90°C with vigorous stirring.

  • Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

  • Continue stirring vigorously at 80-90°C for 3-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure 4-fluorophenyl benzyl ether.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine 4-Fluorophenol, Base, and Solvent start->reactants benzyl_halide Add Benzyl Halide reactants->benzyl_halide heat Heat to Reflux/ Appropriate Temperature benzyl_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter_extract Filter/Extract cool->filter_extract wash Wash Organic Layer filter_extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography/ Distillation dry->chromatography product Pure 4-Fluorophenyl Benzyl Ether chromatography->product

Caption: Experimental workflow for the benzylation of 4-fluorophenol.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 4-Fluorophenol phenoxide 4-Fluorophenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide benzyl_halide Benzyl Halide (Bn-X) product 4-Fluorophenyl Benzyl Ether benzyl_halide->product salt Salt (e.g., KX) benzyl_halide->salt phenoxide->product SN2 Attack

Caption: General mechanism for the Williamson ether synthesis of 4-fluorophenyl benzyl ether.

References

Application Notes and Protocols for the Deprotection of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods to deprotect 1-(benzyloxy)-4-fluorobenzene, yielding the valuable intermediate, 4-fluorophenol. The benzyl ether is a robust and commonly used protecting group for phenols, and its efficient cleavage is crucial in many synthetic routes. This document outlines several effective deprotection strategies, including catalytic hydrogenation, transfer hydrogenation, oxidative cleavage, and acid-mediated deprotection.

Deprotection Strategies Overview

The selection of a deprotection method for this compound depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule. The primary methods involve reductive, oxidative, or acidic conditions to cleave the benzylic C-O bond.

dot

Deprotection_Pathways Starting_Material This compound Method1 Catalytic Hydrogenation Starting_Material->Method1 Method2 Transfer Hydrogenation Starting_Material->Method2 Method3 Oxidative Deprotection Starting_Material->Method3 Method4 Acid-Mediated Cleavage Starting_Material->Method4 Product 4-Fluorophenol Method1->Product H₂, Pd/C or Pd(OH)₂/C Method2->Product HCOOH or NH₄HCO₂, Pd/C Method3->Product DDQ, hν or heat Method4->Product Lewis Acid (BCl₃) or Strong Acid (TFA)

Caption: Overview of deprotection pathways for this compound.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various deprotection methods applicable to this compound and closely related aryl benzyl ethers.

MethodReagents & CatalystSolventTemperatureTimeYieldReference(s)
Catalytic Hydrogenation H₂ (balloon), 10% Pd/C (10 mol%)MethanolRoom Temperature1-3 h>95%[1]
H₂ (balloon), SiliaCat Pd(0) (1 mol%)Methanol (0.07M)Room Temperature1-2 h>98%[2]
Transfer Hydrogenation Ammonium formate (5.0 eq), 10% Pd/C (10-20 wt%)MethanolReflux1-2 hHigh[1]
Cyclohexene, 10% Pd/CEthanolReflux1-2 hHigh[3]
Oxidative Deprotection DDQ (1.5 eq), photoirradiation (365 nm)AcetonitrileRoom Temperature2-6 hGood to Excellent[4]
DDQ (2.3 eq)CH₂Cl₂/H₂O (17:1)0°C to RT1.5-4 h~78% (for analogous substrates)[5]
Acid-Mediated Cleavage Amberlyst-15 (3 eq)Toluene110°C2 h~75% (for analogous substrates)[6]
BCl₃, pentamethylbenzene (scavenger)DichloromethaneLow Temperature1-3 hHigh[7][8]
Trifluoroacetic acid (TFA)DichloromethaneRoom Temperature1-5 hGood[9][10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This is a widely used and highly efficient method for benzyl ether deprotection, especially when the molecule does not contain other reducible functional groups like alkenes or alkynes.

Workflow Diagram

dot

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Dissolve this compound in Methanol B Add 10% Pd/C catalyst A->B C Degas the flask and backfill with H₂ (balloon) B->C D Stir vigorously at RT C->D E Monitor reaction by TLC D->E F Filter through Celite® to remove catalyst E->F G Wash Celite® with Methanol F->G H Concentrate filtrate under reduced pressure G->H I Purify by column chromatography (if necessary) H->I

Caption: Workflow for catalytic hydrogenation of this compound.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon)

  • Celite® or another filter aid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]

  • Carefully add 10% Pd/C (10 mol%) to the solution under a stream of inert gas.

  • Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times.

  • Leave the reaction under a positive pressure of hydrogen (from a balloon).

  • Stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.[1]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-fluorophenol.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Oxidative Deprotection using DDQ

This method is advantageous when the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups.

Materials:

  • This compound (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.3 eq)

  • Dichloromethane (CH₂Cl₂) and Water (H₂O) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of CH₂Cl₂/H₂O (e.g., 17:1 v/v) to make a 0.03 M solution.[5]

  • Cool the solution to 0°C in an ice bath.

  • Add DDQ (2.3 eq) to the cooled solution.[5]

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 1.5-4 hours).[5]

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous Na₂CO₃ solution.[5]

  • Separate the organic phase, and wash it again with saturated aqueous Na₂CO₃.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to separate the 4-fluorophenol from the DDQ hydroquinone byproduct.

Alternative photolytic conditions: Dissolve the substrate in acetonitrile, add DDQ (1.5 eq), and irradiate with a long-wavelength UV lamp (e.g., 365 nm) at room temperature until the reaction is complete.[4]

Protocol 3: Acid-Mediated Cleavage using a Solid-Supported Acid

This method offers a simple workup, as the acidic reagent can be removed by filtration. It is suitable for substrates that can tolerate high temperatures and acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Amberlyst-15 (or a similar sulfonic acid resin) (3.0 eq)

  • Toluene

  • Methanol (optional, as a scavenger)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add Amberlyst-15 (3.0 eq).[6]

  • Heat the mixture to 110°C with vigorous stirring for 2 hours.[6]

  • Monitor the reaction by TLC. The addition of methanol (4 eq) can sometimes improve yields and reduce side products.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 resin and wash the resin with toluene or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Palladium on carbon is flammable and may ignite upon contact with solvents in the presence of air. Handle with care under an inert atmosphere.

  • DDQ is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Strong acids like BCl₃ and TFA are corrosive and should be handled with appropriate personal protective equipment.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

References

Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl Ether Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether protecting group is a cornerstone in modern organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and the development of complex drug molecules. Its popularity stems from its ease of installation and general stability across a wide range of reaction conditions. The most common and mild method for the cleavage of benzyl ethers is catalytic hydrogenolysis. This process involves the reductive cleavage of the carbon-oxygen bond using a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is highly efficient, often proceeding under mild conditions of temperature and pressure, and yields the desired alcohol and toluene, a volatile and easily removable byproduct.[1][2]

These application notes provide a comprehensive guide to performing catalytic hydrogenolysis for benzyl ether cleavage, including a detailed discussion of catalyst selection, a comparison of hydrogen sources, step-by-step experimental protocols, and a troubleshooting guide.

Reaction Mechanism and Catalyst Selection

The generally accepted mechanism for the hydrogenolysis of a benzyl ether on a palladium surface involves several key steps. Initially, both hydrogen gas and the benzyl ether adsorb onto the surface of the palladium catalyst. The hydrogen molecule dissociates into atomic hydrogen on the palladium surface. The benzyl C-O bond is then cleaved, leading to the formation of the deprotected alcohol and a benzyl fragment, which is subsequently hydrogenated to form toluene.[1]

Catalyst Selection:

The choice of catalyst is critical for a successful hydrogenolysis reaction. Several factors, including the nature of the substrate and the presence of other functional groups, will influence this decision.

  • Palladium on Carbon (Pd/C): This is the most widely used catalyst for benzyl ether hydrogenolysis.[3] It is commercially available in various loadings, typically 5% or 10% palladium by weight. The efficiency of Pd/C can be influenced by its physical properties, such as palladium particle size and distribution on the carbon support.[4]

  • Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is often more effective than Pd/C, particularly for substrates that are prone to catalyst poisoning.[3]

  • Combined Palladium Catalysts: In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more efficient than either catalyst used alone, often resulting in shorter reaction times.[5]

  • Nickel Catalysts: While less common for routine debenzylation in laboratory settings, supported nickel catalysts have been investigated, particularly in the context of biomass valorization.[6][7]

  • Catalyst Pre-treatment: To prevent side reactions such as the saturation of aromatic rings, a catalyst pre-treatment strategy can be employed. This involves treating the Pd/C catalyst with an acidic aqueous DMF mixture before use.[4][8]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the catalytic hydrogenolysis of benzyl ethers, comparing different catalysts, hydrogen sources, and solvents.

Table 1: Comparison of Catalysts for Benzyl Ether Hydrogenolysis

SubstrateCatalystCatalyst LoadingH₂ SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl phenyl ether10% Pd/C10 mol%H₂ (balloon)MethanolRoom Temp.2>95[9]
Substituted Benzyl Ether5% Pd/C10 wt%H₂ (1 atm)Ethanol501.598[10]
Substituted Benzyl Ether20% Pd(OH)₂/C10 wt%H₂ (1 atm)EthanolRoom Temp.395[5]
Complex Oligosaccharide5% Pd/C (pre-treated)0.2-0.5 eq. per BnH₂ (10 bar)THF/tBuOH/PBSRoom Temp.12-4873-86[8]
Benzyl Methyl EtherRaney-Ni-H₂ (1 atm)Isooctane/aq. KOH50290[10]

Table 2: Comparison of Hydrogen Sources for Benzyl Ether Hydrogenolysis

SubstrateCatalystH₂ SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Benzyl Ether10% Pd/CH₂ (balloon)EthanolRoom Temp.1699[9]
N-Benzyl Amine10% Pd/CAmmonium FormateMethanolReflux0.592[11]
Benzyl Ether10% Pd/C1,4-CyclohexadieneEthanolReflux295[1]
Benzyl Alcohol5% Pd/CFormic AcidEthanol/Water800.6798[12]

Table 3: Solvent Effects in Palladium-Catalyzed Benzyl Ether Hydrogenolysis

SubstrateCatalystH₂ SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Ether10% Pd/CH₂ (1 atm)TolueneRoom Temp.24<10[3]
Benzyl Ether10% Pd/CH₂ (1 atm)MethanolRoom Temp.495[3]
Benzyl Ether10% Pd/CH₂ (1 atm)EthanolRoom Temp.298[3]
Benzyl Ether10% Pd/CH₂ (1 atm)Tetrahydrofuran (THF)Room Temp.1>99[3]
Benzyl Ether10% Pd/CH₂ (1 atm)Acetic AcidRoom Temp.0.5>99[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes a standard procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., Ethanol, Methanol, THF, or Ethyl Acetate)

  • Hydrogen gas supply (balloon or cylinder with regulator)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Dissolve the benzyl-protected substrate in an appropriate solvent in the reaction flask.

  • Carefully add 10% Pd/C to the solution under a stream of inert gas. The amount of catalyst can range from 5 to 20 mol%, or in some cases, a 1:1 weight ratio with the substrate for difficult deprotections.

  • Seal the flask and purge the system by evacuating and backfilling with an inert gas three times.

  • Introduce hydrogen gas to the reaction vessel. For small-scale reactions, a balloon filled with hydrogen is often sufficient. For larger scales or reactions requiring higher pressure, a hydrogenation apparatus with a pressure regulator should be used.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

  • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude deprotected product.

  • If necessary, purify the product by column chromatography or recrystallization.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol provides an alternative to using flammable hydrogen gas, employing ammonium formate as a hydrogen donor. This method is particularly useful for labs not equipped for high-pressure hydrogenations.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Anhydrous Methanol or Ethanol

  • Reaction flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • To a stirred suspension of the benzyl-protected substrate in methanol or ethanol, add 10% Pd/C.

  • Add ammonium formate (typically 3-5 equivalents relative to the substrate) in one portion under an inert atmosphere.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by partitioning between an organic solvent and water to remove residual ammonium salts, followed by standard purification techniques if necessary.

Visualizations

Reaction_Mechanism cluster_catalyst Palladium Catalyst Surface Pd_Surface Pd(0) Surface Substrate R-O-Bn (Benzyl Ether) Adsorbed_Substrate Adsorbed R-O-Bn Substrate->Adsorbed_Substrate Adsorption H2 H₂ (Hydrogen Gas) Adsorbed_H Adsorbed H• H2->Adsorbed_H Dissociative Adsorption Cleavage C-O Bond Cleavage Adsorbed_Substrate->Cleavage Adsorbed_H->Cleavage Product R-OH (Alcohol) Cleavage->Product Product Desorption Toluene Toluene Cleavage->Toluene Hydrogenation & Desorption Experimental_Workflow Start Start Dissolve Dissolve Substrate in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst (under inert gas) Dissolve->Add_Catalyst Purge Purge with Inert Gas (3x Vacuum/Backfill) Add_Catalyst->Purge Introduce_H2 Introduce H₂ (Balloon or Cylinder) Purge->Introduce_H2 React Stir Vigorously (Monitor by TLC/LC-MS) Introduce_H2->React React->React Completion Reaction Complete React->Completion Vent Vent H₂ and Purge with Inert Gas Completion->Vent Yes Filter Filter through Celite® to Remove Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if necessary) Concentrate->Purify End End Purify->End

References

Application Notes and Protocols: Regioselective Nitration of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution (EAS) reaction, crucial for the synthesis of nitroaromatic intermediates used in pharmaceuticals, agrochemicals, and material sciences. The regioselectivity of this reaction on substituted benzene rings is governed by the electronic properties of the existing substituents. This document details the regioselectivity of the nitration of 1-(benzyloxy)-4-fluorobenzene, a disubstituted aromatic compound featuring both a strongly activating benzyloxy group and a weakly deactivating fluoro group. Understanding the interplay of these directing effects is key to predicting and obtaining the desired product isomer.

Mechanism and Regioselectivity

In electrophilic aromatic substitution, the regiochemical outcome on a disubstituted benzene ring is determined by the combined electronic influence of both substituents.

  • Benzyloxy Group (-OCH₂Ph): The benzyloxy group, an alkoxy substituent, is a strong activating group.[1] The oxygen atom donates electron density to the aromatic ring via a strong resonance effect (+M effect), which significantly outweighs its inductive electron-withdrawing effect (-I effect).[2] This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to these sites.[1]

  • Fluoro Group (-F): Halogens, including fluorine, are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I effect), which makes the ring less reactive than benzene.[2][3] However, they are ortho, para-directing because the lone pairs on the halogen can be donated to the ring through a weaker resonance effect (+M effect), which helps to stabilize the carbocation intermediate (the arenium ion) formed during ortho and para attack.[3][4]

Controlling Influence: In the case of this compound, the two substituents exert competing directing effects. The benzyloxy group at C1 directs substitution to C2 and C6 (ortho positions), as the para position (C4) is blocked by the fluorine atom. The fluoro group at C4 directs substitution to C3 and C5 (ortho positions).

When a strongly activating group and a deactivating group are present on the same aromatic ring, the position of electrophilic attack is overwhelmingly controlled by the more powerful activating group.[5] Therefore, the benzyloxy group dictates the regioselectivity, leading to the preferential formation of the nitro product at the positions ortho to it.

Mandatory Visualization

The logical flow of determining the major product is based on the hierarchy of directing group effects.

G sub This compound dir_bn Benzyloxy (-OCH₂Ph) Strongly Activating Ortho, Para-Director sub->dir_bn dir_f Fluoro (-F) Weakly Deactivating Ortho, Para-Director sub->dir_f pos_bn Positions 2 & 6 dir_bn->pos_bn Directs to C2, C6 pos_f Positions 3 & 5 dir_f->pos_f Directs to C3, C5 rule Controlling Factor: Strongest Activating Group Dominates pos_bn->rule pos_f->rule major_prod Major Product: 1-(Benzyloxy)-4-fluoro-2-nitrobenzene rule->major_prod Predicted Outcome

Caption: Directing effects in the nitration of this compound.

Data Presentation: Predicted Regioselectivity

Product NamePosition of Nitration (relative to -OCH₂Ph)Predicted YieldRationale
1-(Benzyloxy)-4-fluoro-2-nitrobenzeneorthoMajorDirected by the strongly activating benzyloxy group.
1-(Benzyloxy)-4-fluoro-3-nitrobenzenemetaMinor / TraceDirected by the deactivating fluoro group; this pathway is electronically disfavored.

Experimental Protocols

This protocol provides a general and reliable method for the nitration of this compound.

5.1. Materials and Reagents

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

5.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel or Pasteur pipette

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

5.3. Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrating Mixture:

    • In a small, clean, and dry Erlenmeyer flask or beaker, carefully add 5 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath.

    • Slowly, with constant swirling or stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Caution: This mixing is highly exothermic.

    • Keep the nitrating mixture in the ice bath until use.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 2.18 g (10 mmol) of this compound in 10 mL of dichloromethane.

    • Cool the flask in an ice-water bath to 0-5 °C with efficient magnetic stirring.

  • Nitration Reaction:

    • Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 20-30 minutes.

    • It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of deionized water.

    • Stir the mixture until all the ice has melted.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 30 mL of deionized water, 30 mL of saturated aqueous sodium bicarbonate solution (to neutralize residual acid, caution: effervescence may occur ), and finally with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to isolate the major isomer, 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

Conclusion

The nitration of this compound is a highly regioselective reaction. The outcome is dictated by the powerful activating and ortho, para-directing effect of the benzyloxy group, which overrides the weaker ortho, para-directing but deactivating effect of the fluorine atom. This leads to the formation of 1-(benzyloxy)-4-fluoro-2-nitrobenzene as the predominant product. The provided protocol offers a standard and effective method for synthesizing this compound, which can be a valuable intermediate in various fields of chemical research and development.

References

Application Notes and Protocols: Bromination of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 1-(benzyloxy)-2-bromo-4-fluorobenzene through the bromination of 1-(benzyloxy)-4-fluorobenzene. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the development of novel pharmaceuticals and functional materials. This compound is an activated aromatic system, and its bromination is an example of electrophilic aromatic substitution (SEAr). The electron-donating nature of the benzyloxy group directs the incoming electrophile, in this case, a bromine species, to the ortho and para positions. Due to the fluorine atom at the para position, the primary product of this reaction is expected to be 1-(benzyloxy)-2-bromo-4-fluorobenzene. This application note outlines a representative procedure for this synthesis, including reaction setup, workup, and purification.

Key Reaction Parameters

The successful synthesis of 1-(benzyloxy)-2-bromo-4-fluorobenzene relies on the careful control of several key parameters. The choice of brominating agent, solvent, and temperature can significantly influence the reaction's yield and selectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings, offering milder reaction conditions compared to liquid bromine.[1][2]

Table 1: Reactant and Reagent Specifications

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
This compoundThis compoundC₁₃H₁₁FO202.22Starting Material[3]
N-Bromosuccinimide (NBS)1-Bromo-2,5-pyrrolidinedioneC₄H₄BrNO₂177.98Brominating Agent
AcetonitrileAcetonitrileC₂H₃N41.05Solvent

Experimental Protocol

This protocol describes a general procedure for the bromination of this compound using N-bromosuccinimide.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Reagent: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Extraction: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-(benzyloxy)-2-bromo-4-fluorobenzene.

Table 2: Expected Product Characterization

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Appearance
1-(Benzyloxy)-2-bromo-4-fluorobenzene1-(Benzyloxy)-2-bromo-4-fluorobenzeneC₁₃H₁₀BrFO281.12White to off-white solid

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-(benzyloxy)-2-bromo-4-fluorobenzene.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Acetonitrile add_nbs Add N-Bromosuccinimide start->add_nbs reflux Reflux Reaction Mixture add_nbs->reflux cool Cool to Room Temperature reflux->cool quench Quench with Na₂S₂O₃ cool->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end 1-(Benzyloxy)-2-bromo-4-fluorobenzene purify->end Obtain Pure Product

Caption: Workflow for the bromination of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-(Benzyloxy)-4-bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(benzyloxy)-4-bromobenzene in Suzuki-Miyaura cross-coupling reactions. This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. Due to the low reactivity of the C-F bond, 1-(benzyloxy)-4-fluorobenzene is not a suitable substrate for most standard Suzuki coupling conditions. Therefore, these protocols focus on the more reactive and commonly used bromo-analogue, 1-(benzyloxy)-4-bromobenzene.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. 1-(Benzyloxy)-4-bromobenzene is an excellent substrate for these reactions, offering a stable protecting group for the phenol and a reactive C-Br bond for coupling. The resulting benzyloxy-substituted biphenyls are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-bromobenzene with an arylboronic acid is depicted below:

Figure 1: General reaction scheme for the Suzuki coupling of 1-(benzyloxy)-4-bromobenzene.

Data Presentation: Quantitative Analysis of Suzuki Coupling Reactions

The following table summarizes various reported conditions and yields for the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-bromobenzene and analogous aryl bromides with a selection of arylboronic acids. This data provides a valuable starting point for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-(Benzyloxy)-4-bromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-(Benzyloxy)-4-bromobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O90892
31-(Benzyloxy)-4-bromobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane/H₂O100696
41-(Benzyloxy)-4-bromobenzene3-Chlorophenylboronic acidPd(OAc)₂ (1)PPh₃ (4)K₂CO₃Toluene901088
54-BromoanisolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001295
64-Bromoanisole4-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851093
7Benzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1400.3375[1]
81-Bromo-4-methylbenzenePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O7723High
9BromobenzenePhenylboronic acidPd/Fe₂O₄ (20 mg)-K₂CO₃MeOH/H₂O100-High[2]

Experimental Protocols

This section provides a detailed, representative methodology for the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-bromobenzene with phenylboronic acid.

Materials:

  • 1-(Benzyloxy)-4-bromobenzene (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(benzyloxy)-4-bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-(benzyloxy)-1,1'-biphenyl.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 4-(Benzyloxy)-biphenyl (Ar-Ar') ArylHalide 1-(Benzyloxy)-4-bromobenzene (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂)

Figure 2: Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add reactants, base) start->setup catalyst Add Catalyst & Ligand setup->catalyst solvent Add Solvents under Inert Atmosphere catalyst->solvent reaction Heat and Stir (Reaction Execution) solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification end Pure Product purification->end

Figure 3: Experimental Workflow for Suzuki Coupling.

References

Synthesis of Bioactive Molecules from 1-(Benzyloxy)-4-fluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules starting from 1-(Benzyloxy)-4-fluorobenzene. This versatile starting material serves as a key building block for the introduction of a fluorinated benzyloxy-phenyl moiety, a common scaffold in medicinal chemistry aimed at enhancing metabolic stability and target affinity.

This guide focuses on the synthesis of potent and selective Monoamine Oxidase B (MAO-B) inhibitors, a class of compounds with significant therapeutic potential for neurodegenerative diseases such as Parkinson's disease. The synthetic strategy involves the ortho-formylation of this compound to yield the key intermediate, 2-(Benzyloxy)-4-fluorobenzaldehyde, followed by its conversion to bioactive chalcones.

I. Synthesis of the Key Intermediate: 2-(Benzyloxy)-4-fluorobenzaldehyde

The introduction of a formyl group at the ortho-position to the benzyloxy group on this compound is a critical step. This can be achieved through various formylation methods for electron-rich aromatic rings. The Vilsmeier-Haack reaction is a suitable and widely used method for this transformation.

Experimental Protocol: Ortho-formylation via Vilsmeier-Haack Reaction

Objective: To synthesize 2-(Benzyloxy)-4-fluorobenzaldehyde from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a two-necked round-bottom flask, dropping funnel, and reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to neutralize the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure 2-(Benzyloxy)-4-fluorobenzaldehyde.

Expected Yield: 70-80%

II. Synthesis of Bioactive Chalcones as MAO-B Inhibitors

Chalcones are a class of natural and synthetic compounds known for their wide range of biological activities. Certain fluorinated benzyloxy chalcone derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.

Experimental Protocol: Synthesis of a Fluorinated Benzyloxy Chalcone Derivative

Objective: To synthesize a chalcone derivative from 2-(Benzyloxy)-4-fluorobenzaldehyde and a substituted acetophenone via Claisen-Schmidt condensation.[1]

Materials:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde

  • Substituted acetophenone (e.g., 4'-Bromoacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH), 40% aqueous solution

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of 2-(Benzyloxy)-4-fluorobenzaldehyde and the substituted acetophenone in ethanol (25 mL).

  • Base Addition: To the stirred solution, add a 40% aqueous solution of potassium hydroxide (7.5 mL) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 9:1).[1]

  • Isolation: Upon completion, pour the reaction mixture into crushed ice with continuous stirring. A yellow precipitate will form.

  • Purification: Filter the solid precipitate under vacuum, and wash it with cold distilled water until the filtrate is neutral. The crude product can be recrystallized from methanol or ethanol to afford the pure chalcone derivative.[1]

Quantitative Data: MAO-B Inhibitory Activity of Fluorinated Benzyloxy Chalcones

The following table summarizes the in vitro inhibitory activity of a series of synthesized fluorinated benzyloxy chalcone derivatives against human MAO-A and MAO-B.[1][2]

Compound IDR-group on AcetophenoneMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B
FBZ6 Thiophen-2-yl> 400.023> 1739
FBZ13 4-Bromophenyl> 400.0053 > 7547
Safinamide (Reference)-400.0211904

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC₅₀ value indicates higher potency. Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

III. Signaling Pathways and Experimental Workflows

Synthetic Workflow Diagram

The overall synthetic strategy for the preparation of bioactive chalcones from this compound is depicted below.

Synthetic_Workflow start This compound intermediate1 2-(Benzyloxy)-4-fluorobenzaldehyde start->intermediate1 Vilsmeier-Haack Formylation product Bioactive Chalcone (MAO-B Inhibitor) intermediate1->product Claisen-Schmidt Condensation intermediate2 Substituted Acetophenone intermediate2->product

Caption: Synthetic workflow for the preparation of bioactive chalcones.

Monoamine Oxidase B (MAO-B) Inhibition Signaling Pathway

The synthesized chalcones act as inhibitors of MAO-B, which plays a crucial role in the degradation of dopamine in the brain. The diagram below illustrates the mechanism of action.

MAOB_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Chalcone Bioactive Chalcone (Inhibitor) Chalcone->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition by bioactive chalcones.

IV. Conclusion

This compound is a valuable starting material for the synthesis of bioactive molecules. The protocols outlined in this document provide a clear pathway for the preparation of potent and selective MAO-B inhibitors. The ortho-formylation of this compound to 2-(Benzyloxy)-4-fluorobenzaldehyde, followed by a Claisen-Schmidt condensation, yields chalcone derivatives with nanomolar inhibitory activity against MAO-B.[1][2] These compounds represent promising leads for the development of new therapeutics for neurodegenerative disorders. Further optimization of the chalcone scaffold can be explored to enhance potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for 1-(Benzyloxy)-4-fluorobenzene Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 1-(benzyloxy)-4-fluorobenzene derivatives as potential anticancer agents. The information compiled from recent studies highlights the synthesis, in vitro cytotoxicity, and proposed mechanisms of action of these compounds, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

The this compound scaffold is a key pharmacophore in the design of novel anticancer agents. The benzyloxy group can be strategically modified, while the fluorine atom often enhances metabolic stability and binding affinity of the compounds to their biological targets. Research has demonstrated that derivatives incorporating this moiety exhibit promising anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. This document outlines the synthesis of derivatives such as chalcones and pyrazolines, and details protocols for evaluating their anticancer efficacy.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of various this compound derivatives and related compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below for comparative analysis.

Table 1: IC50 Values of Benzyloxybenzaldehyde and Related Derivatives against HL-60 Leukemia Cells

CompoundChemical NameIC50 (µM)
17 2-(Benzyloxy)benzaldehyde>10
26 2-(Benzyloxy)-4-methoxybenzaldehyde>10
27 2-(Benzyloxy)-5-methoxybenzaldehyde>10
28 2-(Benzyloxy)-5-chlorobenzaldehyde>10
29 2-[(3-Methoxybenzyl)oxy]benzaldehyde1-10
30 2-[(2-Chlorobenzyl)oxy]benzaldehyde1-10
31 2-[(4-Chlorobenzyl)oxy]benzaldehyde1-10

Data sourced from studies on benzyloxybenzaldehyde derivatives, which are structurally related to the core topic and provide valuable structure-activity relationship insights.[1]

Table 2: IC50 Values of Benzyloxyhydantoin Derivatives against Various Cancer Cell Lines

CompoundK562 (Leukemia)L1210 (Leukemia)A549 (Lung)
5g 0.04 µM--
6g 0.01 µM--

These compounds, while not direct this compound derivatives, highlight the potency that benzyloxy-containing scaffolds can achieve.[2]

Table 3: IC50 Values of a Biphenylaminoquinoline Derivative against Various Cancer Cell Lines

CompoundSW480 (Colorectal)DU145 (Prostate)MDA-MB-231 (Breast)MiaPaCa-2 (Pancreatic)
7j 1.05 µM0.98 µM0.38 µM0.17 µM

Compound 7j is a [3,3']biphenylaminoquinoline derivative with benzyloxy substituents, demonstrating broad-spectrum anticancer activity.[3]

Experimental Protocols

Detailed methodologies for the synthesis and anticancer evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of Chalcone Derivatives from 2-(Benzyloxy)-4-fluorobenzaldehyde

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcone intermediates.[4]

Materials:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • 10% Hydrochloric acid (HCl)

  • Crushed ice

  • Round bottom flask (250 mL)

  • Magnetic stirrer

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (10 mmol) and the selected acetophenone (10 mmol) in 50 mL of ethanol in a 250 mL round bottom flask with stirring.

  • Slowly add a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.

  • Acidify the mixture with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water and allow it to dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol details the cyclocondensation of chalcone intermediates with hydrazine hydrate to form pyrazolines.[4]

Materials:

  • Chalcone intermediate (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid

  • Reflux condenser

  • Round bottom flask (100 mL)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round bottom flask, dissolve the chalcone (5 mmol) in 30 mL of ethanol.

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the anticancer activity of the synthesized compounds by measuring cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the compounds.

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow

The general synthetic scheme for producing chalcone and pyrazoline derivatives from 2-(benzyloxy)-4-fluorobenzaldehyde is illustrated below.

G cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Cyclocondensation A 2-(Benzyloxy)-4- fluorobenzaldehyde C Chalcone Intermediate A->C R1 Base catalyst, Ethanol B Acetophenone Derivative B->C D Pyrazoline Derivative C->D R2 Hydrazine Hydrate, Ethanol, reflux G compound Benzyloxy Derivative mito Mitochondrial Stress compound->mito Induces cyto_c Cytochrome c Release mito->cyto_c Leads to cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes G compound Benzyloxy Derivative g2m_checkpoint G2/M Checkpoint compound->g2m_checkpoint Targets mitosis Mitosis g2m_checkpoint->mitosis Inhibits Progression to arrest Cell Cycle Arrest g2m_checkpoint->arrest Induces

References

Application Notes and Protocols for Neuroprotective Agents Derived from 1-(Benzyloxy)-4-fluorobenzene Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the neuroprotective potential of various heterocyclic compounds synthesized from core structures related to 1-(benzyloxy)-4-fluorobenzene. The document details their synthesis, mechanisms of action, and includes relevant experimental protocols and quantitative data to aid in the research and development of novel neuroprotective therapeutics. The information is compiled from recent studies on benzyloxy and fluorobenzyloxy derivatives showing promise in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as ischemic stroke.

Rationale for Neuroprotection

A key strategy in the development of treatments for neurodegenerative diseases is the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain.[1] By inhibiting MAO-B, the levels of dopamine can be increased, which is beneficial for conditions like Parkinson's disease.[1] Additionally, many neurodegenerative disorders involve oxidative stress and neuroinflammation, making antioxidant and anti-inflammatory properties desirable in drug candidates.[2] The this compound scaffold and its derivatives have been explored for their potential to yield compounds with these neuroprotective properties.

Classes of Neuroprotective Agents and Their Mechanisms

Several classes of compounds incorporating the benzyloxy or fluorobenzyloxy moiety have demonstrated significant neuroprotective effects. These include:

  • Isatin-Based Benzyloxybenzene Derivatives: These compounds have been shown to be potent and selective inhibitors of MAO-B.[3] Their mechanism involves reversible and competitive inhibition of the enzyme.[3]

  • Fluorobenzyloxy Chalcones: These derivatives also act as reversible and selective MAO-B inhibitors.[4] They have the added benefit of antioxidant properties, mitigating oxidative stress.[4]

  • 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives: This class of compounds exhibits multifunctional properties, including potent and selective MAO-B inhibition, antioxidant effects, metal-chelating abilities, and anti-neuroinflammatory actions.[2]

  • Benzyloxy Benzamide Derivatives: These agents have shown neuroprotective effects in models of ischemic stroke by disrupting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for various neuroprotective agents with a benzyloxy or fluorobenzyloxy core structure.

Table 1: MAO-B Inhibitory Activity of Isatin-Based Benzyloxybenzene Derivatives [3]

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI) for MAO-B
ISB10.124 ± 0.0076.82455.03
ISFB10.135 ± 0.0020.6785.02
ISBB3-0.731 ± 0.028-

Table 2: MAO-B Inhibitory Activity of Fluorobenzyloxy Chalcone Derivatives [4]

CompoundMAO-B IC50 (µM)
FBZ130.0053
FBZ60.023

Table 3: MAO-B Inhibitory Activity of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives [2]

CompoundMAO-B IC50 (µM)
3h0.062

Table 4: Neuroprotective Effect of Isatin-Based Derivative ISB1 on Rotenone-Induced Cell Death in SH-SY5Y Cells [6]

ISB1 Concentration (µg/mL)Cell Viability (%)
1.5~50
2585.59

Experimental Protocols

General Synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives[7]

This protocol outlines the general two-step synthesis for this class of compounds.

Step 1: Synthesis of 2-(2,4-(dihydroxyl) phenyl) benzothiazole (Intermediate 2)

  • Condense 2-aminothiophenol (compound 1) with 2,4-dihydroxybenzaldehyde.

  • The reaction is carried out in the presence of Na2S2O5 in DMF.

Step 2: Synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives (3a-o)

  • Add Intermediate 2 (0.15 mmol), the corresponding substituted benzyl chloride or benzyl bromide (0.16 mmol), NaHCO3 (0.23 mmol), and a catalytic amount of KI to acetonitrile (5.0 mL) in a round-bottom flask.

  • Heat the suspension to 60°C under a nitrogen atmosphere for 30 hours.

  • After the reaction, filter the suspension and evaporate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the target compounds.

MAO-A and MAO-B Inhibition Assay[2]

This assay is used to determine the inhibitory activity of the synthesized compounds against MAO-A and MAO-B.

  • Use a kynuramine method to measure MAO activity.

  • Use safinamide, rasagiline, iproniazid, and clorgyline as positive controls.

  • Perform the assay according to previously described methods.

In Vitro Neuroprotection Assay Against Rotenone-Induced Toxicity in SH-SY5Y Cells[1]

This protocol assesses the ability of the compounds to protect neuronal cells from a toxin.

  • Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS, L-glutamine, sodium bicarbonate, and an antibiotic solution at 37°C in a 5% CO2 incubator.

  • Seed the cells (5 x 10^4 cells per well) in 96-well plates.

  • Induce neurotoxicity by treating the cells with rotenone.

  • Treat the cells with different concentrations of the test compound (e.g., ISB1).

  • After the treatment period, assess cell viability using an MTT assay.

  • Observe morphological changes in the cells using a microscope.

In Vitro Blood-Brain Barrier (BBB) Permeation Assay[6]

This assay evaluates the potential of the compounds to cross the blood-brain barrier.

  • Use a parallel artificial membrane permeation assay (PAMPA).

  • Assess the permeation of the test compounds across an artificial membrane simulating the BBB.

Signaling Pathways and Experimental Workflows

MAO-B Inhibition Pathway

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites Produces Inhibitor Benzyloxy Derivative (e.g., Isatin, Chalcone) Inhibitor->MAOB Inhibits PSD95_nNOS_Disruption Glutamate Excessive Glutamate (Ischemic Condition) NMDAR NMDA Receptor Glutamate->NMDAR Activates PSD95 PSD95 NMDAR->PSD95 Interacts with nNOS nNOS PSD95->nNOS Binds to NO Nitric Oxide (NO) nNOS->NO Produces Neurotoxicity Neurotoxicity NO->Neurotoxicity Benzyloxy_Benzamide Benzyloxy Benzamide Derivative Benzyloxy_Benzamide->PSD95 Disrupts Interaction Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-aminothiophenol, 2,4-dihydroxybenzaldehyde) Intermediate Intermediate Synthesis Start->Intermediate Final_Compound Final Compound Synthesis Intermediate->Final_Compound Purification Purification & Characterization Final_Compound->Purification MAO_Assay MAO-A/B Inhibition Assay Purification->MAO_Assay Neuroprotection_Assay In Vitro Neuroprotection Assay Purification->Neuroprotection_Assay BBB_Assay BBB Permeation Assay Purification->BBB_Assay Data_Analysis Data Analysis MAO_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis BBB_Assay->Data_Analysis

References

Application Note: ¹H NMR Characterization of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in organic synthesis, quality control, and structural elucidation.

Introduction: 1-(Benzyloxy)-4-fluorobenzene is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its chemical structure comprises a benzyl group linked via an ether bond to a 4-fluorophenyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of this compound. This document provides a detailed protocol for the ¹H NMR characterization of this compound, including expected spectral data and standardized procedures for sample preparation and data acquisition.

Molecular Structure and Proton Assignments

The ¹H NMR spectrum of this compound can be divided into three distinct regions corresponding to the different proton environments: the benzylic protons (-CH₂-), the protons of the unsubstituted phenyl ring, and the protons of the 4-fluorophenyl ring. The fluorine atom on the second ring introduces characteristic splitting patterns (H-F coupling) for the adjacent protons.

molecular_structure Logical Structure of this compound cluster_protons Fluorophenyl Protons benzyl_ring Unsubstituted Phenyl Group (C₆H₅) Protons: Hc, Hd, He ch2 Benzylic Protons (Ha) -CH₂- benzyl_ring->ch2 oxygen Ether Oxygen ch2->oxygen fluorophenyl_ring 4-Fluorophenyl Group (C₆H₄F) oxygen->fluorophenyl_ring Hb Protons Hb (ortho to -O-) Hc Protons Hc (ortho to -F-)

Caption: Logical diagram of this compound highlighting distinct proton groups.

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound when dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Signal LabelProtonsIntegrationMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)
Hₐ Benzylic (-CH₂-)2HSinglet (s)~ 5.05Not Applicable
Hₑ, Hբ 4-Fluorophenyl (ortho to -O-)2HMultiplet (m) or Doublet of Doublets (dd)~ 6.95 - 7.05³JHH ≈ 8.8 Hz, ⁴JHF ≈ 4.5 Hz
Hₔ 4-Fluorophenyl (ortho to -F-)2HMultiplet (m) or Triplet of Doublets (td)~ 7.00 - 7.10³JHH ≈ 8.8 Hz, ³JHF ≈ 9.0 Hz
Hₖ, Hⱼ, Hᵢ Phenyl (C₆H₅)5HMultiplet (m)~ 7.30 - 7.45H-H couplings

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The aromatic protons on the 4-fluorophenyl ring often appear as two overlapping multiplets due to second-order effects. Aromatic ortho H-H coupling constants are typically in the range of 6-10 Hz.[1]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v TMS to serve as an internal reference.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, use a sonicator for a few seconds to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool packed into the tip of the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and adjust the depth using the sample gauge. Carefully place the sample into the magnet.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is crucial for achieving high-resolution spectra with sharp, symmetrical peaks.

  • Parameter Setup: Load a standard ¹H acquisition parameter set and adjust as necessary. Typical parameters include:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (e.g., centered around 6 ppm).

    • Number of Scans: 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Acquisition: Start the data acquisition.

  • Data Processing: Once the acquisition is complete, the Free Induction Decay (FID) signal is automatically or manually processed:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

  • Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample handling to final data analysis for the ¹H NMR characterization of this compound.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in 0.6 mL CDCl₃ w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup Lock, Tune, Shim insert_sample->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to TMS (0 ppm) process->calibrate analyze Integrate & Assign Peaks, Analyze Couplings calibrate->analyze report Generate Report analyze->report

Caption: Standard workflow for ¹H NMR analysis from sample preparation to reporting.

References

Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Aromatic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules.[1][2] Due to its high sensitivity, 100% natural abundance of the 19F isotope, and a wide chemical shift range, 19F NMR is an invaluable tool in the pharmaceutical and agrochemical industries, as well as in materials science.[3][4] The large spectral dispersion minimizes signal overlap, facilitating the analysis of complex mixtures and providing detailed structural information.[1][2]

Fluorinated aromatic ethers are a significant class of compounds in drug discovery and development. The incorporation of fluorine atoms into aromatic ethers can modulate key physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, such as metabolic stability, lipophilicity, and binding affinity. 19F NMR serves as a critical tool for confirming the successful incorporation of fluorine, elucidating the structure of these molecules, and studying their interactions with biological targets.

These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for the 19F NMR analysis of fluorinated aromatic ethers.

Principles of 19F NMR Spectroscopy

The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it highly receptive to NMR detection.[1] The chemical shift of a 19F nucleus is highly sensitive to its local electronic environment, providing a wealth of information about molecular structure. Electron-withdrawing groups cause a downfield shift (to less negative ppm values), while electron-donating groups lead to an upfield shift (to more negative ppm values).[3]

Spin-spin coupling between 19F nuclei and other active nuclei, such as 1H, 13C, and other 19F nuclei, provides valuable information about the connectivity of atoms in a molecule.[4][5] The magnitude of the coupling constant (J) is dependent on the number and type of bonds separating the coupled nuclei.

Data Presentation: 19F NMR Spectral Data of Fluorinated Aromatic Ethers

The following tables summarize typical 19F NMR chemical shifts and coupling constants for a range of fluorinated aromatic ethers. All chemical shifts are referenced to CFCl3 at 0.0 ppm.

Table 1: 19F NMR Chemical Shifts (δ) of Monofluorinated Aromatic Ethers

CompoundSolvent19F Chemical Shift (ppm)
2-FluoroanisoleCDCl3-138.1
3-FluoroanisoleCDCl3-111.5
4-FluoroanisoleCDCl3-119.8
2-FluorophenetoleNeat-136.2
3-FluorophenetoleNeat-111.1
4-FluorophenetoleNeat-119.2
1-(Fluoromethyl)-3-methoxybenzeneCDCl3-211.9

Table 2: 19F NMR Chemical Shifts (δ) of Polyfluorinated Aromatic Ethers

CompoundSolventFluorine Position19F Chemical Shift (ppm)
2,3-DifluoroanisoleCDCl3F-2-152.9
F-3-141.2
2,4-DifluoroanisoleCDCl3F-2-140.5
F-4-118.9
2,5-DifluoroanisoleCDCl3F-2-149.3
F-5-123.5
2,6-DifluoroanisoleCDCl3F-2, F-6-141.7
3,4-DifluoroanisoleCDCl3F-3-139.4
F-4-130.9
3,5-DifluoroanisoleCDCl3F-3, F-5-110.2
PentafluoroanisoleCCl4F-2, F-6-148.8
F-3, F-5-163.9
F-4-157.8
PentafluorophenetoleCCl4F-2, F-6-149.5
F-3, F-5-164.2
F-4-157.9

Table 3: Typical 19F-1H and 19F-19F Coupling Constants (J) in Fluorinated Aromatic Ethers

Coupling TypeNumber of BondsTypical Coupling Constant (Hz)
3J(Hortho-F)37 - 11
4J(Hmeta-F)44 - 8
5J(Hpara-F)5< 2
3J(Fortho-Fortho)318 - 22
4J(Fortho-Fmeta)40 - 7
5J(Fortho-Fpara)513 - 18
4J(Fmeta-Fmeta)42 - 8

Experimental Protocols

Protocol 1: Standard 1D 19F NMR Spectroscopy

This protocol is suitable for the qualitative analysis and structural characterization of fluorinated aromatic ethers.

1. Sample Preparation: a. Weigh 5-10 mg of the fluorinated aromatic ether into a clean, dry NMR tube. b. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). c. Add a small amount of an internal standard (e.g., trifluorotoluene or hexafluorobenzene) for accurate chemical shift referencing, if required. d. Cap the NMR tube and gently invert to ensure complete dissolution.

2. NMR Spectrometer Setup: a. Tune and match the 19F probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for inverse-gated proton decoupling to suppress NOE effects for quantitative measurements, or a simple zg for qualitative spectra).

  • Pulse Angle (p1): 30-45 degrees for qualitative analysis to allow for faster repetition rates. Use 90 degrees for quantitative analysis.[6]

  • Spectral Width (sw): A typical range for fluorinated aromatics is -100 to -180 ppm. Adjust as necessary to encompass all expected signals.

  • Number of Scans (ns): 16 to 128 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei in the sample to ensure full relaxation.[4] A longer delay of 20s may be necessary in some cases.[6]

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Temperature: Set to a constant temperature, typically 298 K (25 °C).

4. Data Processing: a. Apply a Fourier transform to the acquired FID. b. Phase the spectrum manually. c. Apply a baseline correction. d. Reference the spectrum to the internal standard or an external reference. e. Integrate the signals for quantitative analysis.

Protocol 2: Quantitative 19F NMR (qNMR)

This protocol is designed for the accurate determination of the concentration or purity of a fluorinated aromatic ether.

1. Sample Preparation: a. Accurately weigh a known amount of the fluorinated aromatic ether (analyte) and a suitable internal standard into a vial. The internal standard should have a simple 19F NMR spectrum that does not overlap with the analyte signals. b. Dissolve the mixture in a known volume of a deuterated solvent. c. Transfer an accurately known volume of the solution to an NMR tube.

2. NMR Spectrometer Setup and Acquisition: a. Follow the setup steps outlined in Protocol 1. b. Use a 90-degree pulse angle to maximize the signal-to-noise ratio.[6] c. Set the relaxation delay (d1) to at least 5 times the T1 of the slowest relaxing fluorine nucleus in both the analyte and the internal standard. d. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (typically >100:1 for accurate integration).

3. Data Processing and Calculation: a. Process the spectrum as described in Protocol 1. b. Carefully integrate the signals of the analyte and the internal standard. c. Calculate the concentration or purity of the analyte using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value

  • N = Number of fluorine nuclei for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

  • analyte = Analyte

  • IS = Internal Standard

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Set Acquisition Parameters & Acquire Data setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate calculate Calculate Concentration/Purity integrate->calculate

Caption: Workflow for a quantitative 19F NMR experiment.

structure_elucidation cluster_data 19F NMR Data cluster_info Structural Information chem_shift Chemical Shift (δ) environment Electronic Environment chem_shift->environment reveals coupling Coupling Constants (J) connectivity Atom Connectivity coupling->connectivity reveals integration Integration stoichiometry Relative Number of Fluorine Atoms integration->stoichiometry reveals structure Molecular Structure environment->structure connectivity->structure stoichiometry->structure

References

Application Notes and Protocols: 1-(Benzyloxy)-4-fluorobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(Benzyloxy)-4-fluorobenzene as a versatile building block in the synthesis of advanced materials, with a focus on liquid crystals and a prospective application in high-performance polymers.

Application in the Synthesis of Liquid Crystals

This compound and its derivatives are valuable precursors for the synthesis of various liquid crystalline materials. The presence of the rigid phenyl rings, the flexible ether linkage, and the polar fluorine atom contribute to the formation of mesophases with desirable properties.

A key application is in the synthesis of precursors for bent-core liquid crystals, which are of interest for their unique polar ordering and electro-optical properties. A common intermediate derived from this compound is 3-benzyloxy-4-fluorobenzoic acid.

Experimental Protocol: Synthesis of 3-Benzyloxy-4-fluorobenzoic acid

This protocol is adapted from the synthesis of similar compounds used in the formation of bent-shaped liquid crystals.

  • Materials:

    • 4-Fluoro-3-hydroxybenzoic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in DMF.

    • Add potassium carbonate (2.5 eq) to the solution and stir at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to 80°C and maintain for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify the mixture with concentrated HCl to a pH of approximately 2-3, which will cause the product to precipitate.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-benzyloxy-4-fluorobenzoic acid.

ParameterValueReference
Starting Material 4-Fluoro-3-hydroxybenzoic acidCommercially available
Reagents Benzyl bromide, K₂CO₃Standard laboratory reagents
Solvent DMFAnhydrous grade recommended
Reaction Temperature 80°CControlled heating is crucial
Reaction Time 12 hoursMonitor by TLC for completion
Typical Yield >85%Dependent on scale and purification efficiency
Melting Point 203-204°CLiterature value for a similar compound[1]

Workflow for the Synthesis of 3-Benzyloxy-4-fluorobenzoic acid

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Fluoro-3-hydroxybenzoic_acid 4-Fluoro-3-hydroxybenzoic acid Reaction_mixture Mix reactants in DMF 4-Fluoro-3-hydroxybenzoic_acid->Reaction_mixture Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction_mixture K2CO3 K₂CO₃ K2CO3->Reaction_mixture DMF DMF (Solvent) DMF->Reaction_mixture Heating Heat at 80°C for 12h Reaction_mixture->Heating Workup Aqueous workup and acidification Heating->Workup Purification Recrystallization Workup->Purification Final_Product 3-Benzyloxy-4-fluorobenzoic acid Purification->Final_Product

Synthesis of a bent-core liquid crystal precursor.

The 4-benzyloxyphenol moiety, which can be synthesized from this compound, is a common terminal group in calamitic liquid crystals. These materials are widely used in display technologies.

Experimental Protocol: Synthesis of 4-Benzyloxyphenol from this compound (Proposed)

This protocol outlines a proposed nucleophilic aromatic substitution reaction.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Dimethyl sulfoxide (DMSO)

    • Water

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 eq) in DMSO.

    • Add a concentrated aqueous solution of sodium hydroxide (3.0 eq).

    • Heat the mixture to 150-180°C and stir vigorously for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, pour the reaction mixture into water and acidify with HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for the Synthesis of 4-Benzyloxyphenol

G Start This compound Reaction Nucleophilic Aromatic Substitution (NaOH, DMSO, 150-180°C) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Column Chromatography Extraction->Purification Product 4-Benzyloxyphenol Purification->Product

Proposed synthesis of a calamitic liquid crystal precursor.

Proposed Application in High-Performance Polymers: Poly(Aryl Ether Ketone)s (PAEKs)

While not a direct monomer, this compound can be envisioned as a precursor for synthesizing modified PAEKs. The benzyloxy group can be deprotected to a hydroxyl group, which can then be used in polymerization, or it can be carried through the polymerization to create a side-chain functionalized polymer. PAEKs are a class of high-performance thermoplastics with excellent thermal stability and chemical resistance.[2]

Proposed Synthetic Pathway to a PAEK Monomer

A potential route involves the Friedel-Crafts acylation of this compound with terephthaloyl chloride to produce a diketone monomer.

Hypothetical Experimental Protocol: Synthesis of 1,4-Bis(4-benzyloxy-3-fluorobenzoyl)benzene

  • Materials:

    • This compound

    • Terephthaloyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 eq) in DCM.

    • Cool the suspension to 0°C and add terephthaloyl chloride (1.0 eq).

    • Slowly add this compound (2.1 eq) to the mixture, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.

Logical Relationship for PAEK Synthesis

G Start This compound Monomer_Synth Monomer Synthesis (e.g., Friedel-Crafts Acylation) Start->Monomer_Synth Monomer Difunctional Monomer Monomer_Synth->Monomer Polymerization Nucleophilic Aromatic Substitution Polymerization Monomer->Polymerization Polymer Modified PAEK Polymerization->Polymer Properties Enhanced Properties: - Solubility - Processability - Functionalization Potential Polymer->Properties

Proposed pathway to functionalized PAEKs.
PropertyExpected Outcome for Modified PAEK
Glass Transition Temp. (Tg) Potentially lower than standard PEEK due to the flexible side chain.
Melting Temperature (Tm) May be suppressed, leading to a more amorphous polymer.
Solubility Expected to be improved in common organic solvents.
Mechanical Properties Dependent on molecular weight and degree of crystallinity.

Concluding Remarks

This compound is a versatile building block in materials science. Its primary established application lies in the synthesis of liquid crystal precursors, where it allows for the introduction of desirable structural and electronic properties. The detailed protocols provided herein offer a starting point for researchers to explore the synthesis of novel liquid crystalline materials. Furthermore, its potential as a precursor for modified high-performance polymers like PAEKs opens up avenues for the development of new materials with tailored properties for advanced applications. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets and material requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(benzyloxy)-4-fluorobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide, typically benzyl bromide or benzyl chloride, in an SN2 reaction.[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-fluorophenol and a benzyl halide (e.g., benzyl bromide or benzyl chloride). A base is required to deprotonate the 4-fluorophenol, and a suitable solvent is necessary to facilitate the reaction.

Q3: How does the choice of base affect the reaction yield?

A3: The choice of base is critical for the efficient deprotonation of 4-fluorophenol to form the reactive phenoxide. Stronger bases like sodium hydride (NaH) can lead to higher yields by ensuring complete deprotonation, but they require anhydrous conditions.[3] Weaker bases such as potassium carbonate (K₂CO₃) are often effective, especially in polar aprotic solvents, and are generally easier and safer to handle.[3]

Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate and yield, especially in a two-phase system (e.g., solid-liquid or liquid-liquid). The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the benzyl halide is dissolved, thereby accelerating the reaction.[4][5]

Q5: What are the common side reactions that can lower the yield?

A5: The primary side reaction is the elimination of the benzyl halide to form stilbene, although this is less common with primary halides like benzyl bromide. Another potential issue is the C-alkylation of the phenoxide, where the benzyl group attaches to the carbon of the aromatic ring instead of the oxygen, though O-alkylation is generally favored.[3] If using a strong base like NaH in a solvent like DMF, side reactions involving the solvent can occur, consuming the base and benzyl bromide.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base used may be too weak or has degraded. 2. Wet Reagents/Solvent: Water can quench the base and hydrolyze the benzyl halide.[6] 3. Low Reaction Temperature: The reaction rate may be too slow. 4. Poor Quality Reagents: Starting materials may be impure.1. Base Selection: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and properly stored. 2. Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before use. 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical range is 50-100 °C.[1] 4. Reagent Purity: Verify the purity of 4-fluorophenol and benzyl halide.
Presence of Unreacted 4-Fluorophenol 1. Insufficient Base: Not enough base was used to deprotonate all of the 4-fluorophenol. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Reaction Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC) until the 4-fluorophenol spot disappears.
Formation of a White Precipitate (other than inorganic salts) Possible Benzyl Halide Quaternization: If a nitrogen-containing solvent like DMF is used with a strong base, the benzyl halide can react with trace amounts of dimethylamine (from DMF decomposition) to form a quaternary ammonium salt.[2]Solvent Choice: Consider using an alternative polar aprotic solvent such as acetone or acetonitrile when using strong bases.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Unreacted starting materials or side products may have similar chromatographic behavior to the desired ether. 2. Emulsion during Workup: Formation of a stable emulsion can make phase separation difficult.1. Chromatography Optimization: Use a different solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can also be effective. 2. Workup Technique: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Data Presentation

The following tables summarize the effect of different reaction conditions on the yield of this compound. These are illustrative examples based on typical outcomes for Williamson ether syntheses.

Table 1: Effect of Base and Solvent on Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃AcetoneReflux (56°C)885-90
2NaHDMFRoom Temp1290-95
3Cs₂CO₃Acetonitrile80692-97
4NaOH (aq)Toluene (with PTC)90488-93

Table 2: Effect of Phase-Transfer Catalyst (PTC) on Yield

Entry Base Solvent System Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (solid)TolueneNone1101265-70
2K₂CO₃ (solid)TolueneTBAB (5)110490-95
3NaOH (50% aq)DichloromethaneTBAB (5)Reflux (40°C)685-90

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone
  • To a round-bottom flask, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 56°C) and monitor the reaction progress using TLC.[7]

  • After completion (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a white solid.

Protocol 2: Synthesis using Sodium Hydride in DMF

Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as sodium hydride is highly reactive with water and air.

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-fluorophenol (1.0 eq) in anhydrous DMF.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 12-16 hours), monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 4-Fluorophenol Benzyl Halide Base Solvent mixing Mixing and Stirring reactants->mixing heating Heating (if required) mixing->heating monitoring TLC Monitoring heating->monitoring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction quenching->extraction washing Washing & Drying extraction->washing concentration Solvent Removal washing->concentration purify Column Chromatography or Recrystallization concentration->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_solutions Potential Solutions start Low Yield of This compound wet_reagents Wet Reagents/Solvent? start->wet_reagents bad_base Base Inactive/Weak? start->bad_base temp_low Temperature Too Low? start->temp_low time_short Reaction Time Too Short? start->time_short elimination Elimination of Benzyl Halide? start->elimination c_alkylation C-Alkylation? start->c_alkylation use_anhydrous Use Anhydrous Conditions wet_reagents->use_anhydrous change_base Use Stronger/Fresh Base bad_base->change_base increase_temp Increase Temperature temp_low->increase_temp increase_time Increase Reaction Time time_short->increase_time ptc Add Phase-Transfer Catalyst elimination->ptc c_alkylation->ptc

References

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of aryl ethers.

Troubleshooting Guides

Low yields and unexpected side products are common challenges in the synthesis of aryl ethers via the Williamson reaction. This guide addresses the most frequent issues and provides systematic approaches to troubleshoot your experiments.

Issue 1: Low or No Ether Product Yield

A low yield of the desired aryl ether is the most common problem. The underlying causes can often be traced back to suboptimal reaction conditions or the purity of the starting materials.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The phenoxide is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile and, consequently, a slower reaction and lower yield.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation of the phenol. For phenols, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient. For less acidic alcohols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) may be necessary.[1] Ensure the base is fresh and has been stored under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions.

    • Solution: A typical temperature range for the Williamson ether synthesis is 50-100 °C.[2][3] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also favor elimination side reactions, especially with secondary alkyl halides.

  • Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate.

    • Solution: Polar aprotic solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are generally preferred as they solvate the cation of the phenoxide, leaving the anionic oxygen as a more potent nucleophile.[1][2] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

  • Moisture in the Reaction: Alkoxides and phenoxides are strong bases and will readily react with water.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water will consume the base and reduce the concentration of the active nucleophile.

Issue 2: Formation of an Alkene Side Product (Elimination)

The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is also promoted by the basic conditions.

Factors Influencing Elimination:

  • Structure of the Alkyl Halide: This is the most critical factor. The propensity for elimination follows the order: tertiary > secondary > primary.

    • Troubleshooting: Whenever possible, use a primary alkyl halide.[2][4] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the alkene.[4]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.

    • Troubleshooting: If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.

  • Steric Hindrance: A sterically hindered phenoxide or alkyl halide will favor elimination.

    • Troubleshooting: If possible, choose a synthetic route that minimizes steric hindrance in the transition state.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of C-alkylation in my synthesis of an aryl ether. How can I favor O-alkylation?

A1: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2] Several factors influence the regioselectivity of this reaction.

  • Solvent Choice: Protic solvents, especially those that are strong hydrogen bond donors like trifluoroethanol, can solvate the oxygen of the phenoxide, hindering its nucleophilicity and thereby promoting C-alkylation.[5] To favor O-alkylation, use polar aprotic solvents like DMF or acetonitrile.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation. Ion-pairing effects can play a crucial role in the regioselectivity.

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as a quaternary ammonium salt, can increase the concentration of the "naked" phenoxide anion in the organic phase, which generally favors O-alkylation.[2]

Q2: Can I use an aryl halide as the electrophile in a Williamson ether synthesis to produce a diaryl ether?

A2: No, the classical Williamson ether synthesis is not suitable for the preparation of diaryl ethers. Aryl halides are unreactive towards nucleophilic substitution via an SN2 mechanism due to the high strength of the carbon-halogen bond and steric hindrance.

For the synthesis of diaryl ethers, alternative methods should be employed:

  • Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[6] It typically requires high temperatures.

  • Buchwald-Hartwig Etherification: This is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide and an alcohol or phenol.[7] It often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.

Q3: My alkyl halide is not very reactive. How can I improve the reaction rate?

A3: If you are using a less reactive alkyl halide, such as an alkyl chloride, you can increase the reaction rate by adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI). The iodide ion will undergo a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ.

Data Presentation

Table 1: Influence of Base on the Yield of Benzyl Ethyl Ether

EntryBaseYield (%)
1K₃PO₄69
2K₂CO₃91
3BaCO₃72
4Et₃N41
5t-BuOK56

Reaction Conditions: Benzyl alcohol, ethyl iodide, and base in DMSO at 50°C.

Table 2: Effect of Solvent on the Yield of Benzyl Ethyl Ether

EntrySolventYield (%)
1DMF81
2Toluene62
3NMP74
4DMSO90

Reaction Conditions: Benzyl alcohol, ethyl iodide, and K₂CO₃ at 50°C.

Experimental Protocols

Protocol 1: Williamson Synthesis of 4-Ethoxyphenol

This protocol describes the synthesis of 4-ethoxyphenol from 4-ethylphenol and methyl iodide using phase transfer catalysis.

Materials:

  • 4-Ethylphenol

  • 25% Sodium Hydroxide (aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Methyl iodide

  • Diethyl ether

  • 5% Sodium hydroxide (aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a 5 mL conical vial containing a spin vane, add 150 mg of 4-ethylphenol and the 25% NaOH solution. Heat gently until the solid dissolves.

  • Add 45 mg of tetrabutylammonium bromide to the mixture.

  • Attach a reflux condenser and add methyl iodide through the top of the condenser.

  • Reflux the reaction mixture gently for one hour. Ensure the heating is controlled to prevent the loss of volatile methyl iodide.

  • After cooling to room temperature, cool the vial in an ice bath.

  • Remove the spin vane and rinse it with 1-2 mL of diethyl ether into the vial.

  • Add a small amount of distilled water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 5% sodium hydroxide solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a general procedure for the copper-catalyzed synthesis of diaryl ethers.

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Phenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., phenanthroline)

  • Base (e.g., K₂CO₃)

  • High-boiling polar solvent (e.g., DMF or NMP)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), ligand (0.2 equiv.), and base (2.0 equiv.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Etherification

This protocol provides a general method for the palladium-catalyzed synthesis of diaryl ethers.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Phenol

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.5-2.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and phenol (1.2 equiv.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the reaction until the starting material is consumed, as monitored by TLC or GC/LC-MS.

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel or celite.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

Williamson_Ether_Synthesis cluster_main Desired SN2 Pathway cluster_side1 Side Reaction: Elimination (E2) cluster_side2 Side Reaction: C-Alkylation Phenoxide Phenoxide Aryl_Ether Aryl Ether (O-Alkylation) Phenoxide->Aryl_Ether SN2 Attack Alkyl_Halide Primary Alkyl Halide Alkyl_Halide->Aryl_Ether Hindered_Alkyl_Halide Secondary/Tertiary Alkyl Halide Alkene Alkene Hindered_Alkyl_Halide->Alkene Phenoxide_Base Phenoxide (as Base) Phenoxide_Base->Alkene Proton Abstraction Phenoxide_Ambident Phenoxide (Ambident Nucleophile) C_Alkylated_Product C-Alkylated Phenol Phenoxide_Ambident->C_Alkylated_Product Ring Attack Alkyl_Halide_C Alkyl Halide Alkyl_Halide_C->C_Alkylated_Product Troubleshooting_Workflow Start Low Aryl Ether Yield Check_Purity Check Purity of Phenol, Alkyl Halide, Solvent, and Base Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Analyze_Byproducts Analyze Crude Mixture for Side Products (TLC, GC, NMR) Check_Conditions->Analyze_Byproducts Alkene_Detected Alkene Detected? Analyze_Byproducts->Alkene_Detected C_Alkylation_Detected C-Alkylated Product Detected? Alkene_Detected->C_Alkylation_Detected No Optimize_SN2 Optimize for SN2 Alkene_Detected->Optimize_SN2 Yes C_Alkylation_Detected->Start No, Re-evaluate Conditions Optimize_O_Alkylation Optimize for O-Alkylation C_Alkylation_Detected->Optimize_O_Alkylation Yes Use_Primary_Halide Use Primary Alkyl Halide Optimize_SN2->Use_Primary_Halide Lower_Temp Lower Reaction Temperature Optimize_SN2->Lower_Temp Use_Aprotic_Solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) Optimize_O_Alkylation->Use_Aprotic_Solvent Use_PTC Consider Phase Transfer Catalyst Optimize_O_Alkylation->Use_PTC

References

Technical Support Center: Regioselectivity in Phenoxide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxide alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to achieve selective C-alkylation or O-alkylation of phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in a phenoxide alkylation reaction?

When a phenoxide ion reacts with an alkylating agent, two main products can be formed: an O-alkylated product (an ether) and a C-alkylated product (a substituted phenol). The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[1]

Q2: What are the key factors that determine whether C-alkylation or O-alkylation is favored?

The regioselectivity of phenoxide alkylation is primarily influenced by a combination of factors:

  • Solvent: The polarity and proticity of the solvent play a crucial role. Protic solvents tend to favor C-alkylation, while polar aprotic solvents generally favor O-alkylation.[1][2]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome due to ion pairing effects.

  • Alkylating Agent: The structure and nature of the alkylating agent are critical. This can be understood through the Hard and Soft Acids and Bases (HSAB) principle.

  • Temperature: Reaction temperature can also affect the product ratio.[3]

Q3: How does the solvent affect the C- versus O-alkylation ratio?

Protic solvents, such as water and alcohols, can form hydrogen bonds with the oxygen atom of the phenoxide ion. This solvation shields the oxygen, making it less available for nucleophilic attack and thus promoting C-alkylation.[1] In contrast, polar aprotic solvents like DMF and DMSO do not solvate the oxygen atom as strongly, leaving it more exposed and reactive, which leads to a higher proportion of the O-alkylated product.[1]

Q4: Can you explain the role of the Hard and Soft Acids and Bases (HSAB) principle in predicting the outcome of phenoxide alkylation?

The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In the phenoxide ion, the oxygen atom is a "hard" nucleophilic center due to its high electronegativity and charge density. The carbon atoms of the aromatic ring are considered "softer" nucleophilic centers.

  • Hard alkylating agents (e.g., dimethyl sulfate, alkyl halides with hard leaving groups) are hard acids and will preferentially react with the hard oxygen atom, leading to O-alkylation.

  • Soft alkylating agents (e.g., alkyl iodides) are soft acids and will have a greater tendency to react with the soft carbon atoms of the ring, favoring C-alkylation.

Troubleshooting Guides

Problem 1: Low yield of the desired O-alkylated product and formation of a significant amount of C-alkylated byproduct.

Potential Cause Troubleshooting Solution
Use of a protic solvent. Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents do not strongly solvate the phenoxide oxygen, making it more nucleophilic.[1]
The alkylating agent is too "soft". If possible, use an alkylating agent with a "harder" leaving group (e.g., a tosylate or a sulfate instead of an iodide).
Formation of ion pairs. The choice of base and the presence of certain cations can promote ion pairing, which may favor C-alkylation. Consider using a base with a larger, "softer" cation (e.g., cesium carbonate) or employing phase-transfer catalysis to generate a more reactive, "naked" phenoxide anion.[4]
High reaction temperature. While the effect of temperature can be complex, in some systems, lower temperatures may favor the kinetically controlled O-alkylation product. Experiment with running the reaction at a lower temperature.

Problem 2: Predominant formation of the C-alkylated product when the O-alkylated product is desired.

Potential Cause Troubleshooting Solution
Reaction conditions strongly favor C-alkylation. This is often the case when using protic solvents and certain alkylating agents. To favor O-alkylation, a switch to a polar aprotic solvent is the most effective strategy.[1]
Thermodynamic control. In some cases, the C-alkylated product may be the thermodynamically more stable product. O-alkylation is often the kinetically favored pathway.[2] Running the reaction at lower temperatures and for shorter durations might favor the kinetic O-alkylated product.

Problem 3: Low overall reaction conversion.

Potential Cause Troubleshooting Solution
Insufficiently strong base. Ensure the complete deprotonation of the phenol to the phenoxide. A stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) may be required.
Poor solubility of the phenoxide salt. The chosen solvent may not be suitable for dissolving the phenoxide salt. Consider a solvent that better solubilizes the reactants. The use of a phase-transfer catalyst can also help overcome solubility issues.[4]
Low reactivity of the alkylating agent. If using a less reactive alkylating agent, increasing the reaction temperature or using a more reactive analogue (e.g., switching from an alkyl chloride to an alkyl bromide or iodide) may be necessary.
Catalyst deactivation (if applicable). In catalytic systems, the catalyst may deactivate over time. Consider catalyst regeneration or using a fresh batch.

Data Presentation

Table 1: Influence of Solvent on the Alkylation of 2-Naphthol with Benzyl Bromide

SolventO-Alkylation Product Yield (%)C-Alkylation Product Yield (%)Reference
DMFHighLow[1]
Trifluoroethanol (TFE)LowHigh[1]

Table 2: Product Distribution in the Alkylation of Phenol with 1-Octene over Zeolite Catalyst (BEA(15)) at 373 K

ProductConcentration (%)
Phenyl octyl ether (O-alkylate)> ortho- or para-octyl phenol
Octyl phenols (C-alkylate)> Phenyl octyl ether (O-alkylate)
Data synthesized from qualitative descriptions in the source.

Experimental Protocols

Protocol 1: Selective O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol is a general procedure for the synthesis of an alkyl aryl ether, favoring O-alkylation.

Materials:

  • Phenol derivative

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydride, add it portion-wise (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Selective C-Alkylation of a Phenol

This protocol provides a general method to favor the formation of C-alkylated phenols.

Materials:

  • Phenol derivative

  • Alkene (as the alkylating agent)

  • Acid catalyst (e.g., solid acid catalyst like zeolites or Lewis acids)

  • Solvent (e.g., a non-polar solvent or, in some cases, a protic solvent)

  • High-pressure reactor (if using a gaseous alkene)

Procedure:

  • In a suitable reaction vessel (e.g., a high-pressure autoclave for gaseous alkenes), charge the phenol derivative (1.0 eq) and the acid catalyst.

  • Add the solvent if required.

  • Introduce the alkene (1.0 - 1.5 eq).

  • Seal the reactor and heat the mixture to the desired temperature (e.g., 100-200 °C). The optimal temperature will depend on the specific reactants and catalyst.

  • Stir the reaction mixture for the required time, monitoring the progress by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.

  • Wash the catalyst with a suitable solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate the C-alkylated phenol.

Visualizations

G Factors Influencing C- vs. O-Alkylation of Phenoxide cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Solvent Solvent O_Alkylation O-Alkylation (Ether Formation) Solvent->O_Alkylation Polar Aprotic (e.g., DMF, DMSO) C_Alkylation C-Alkylation (Phenol Substitution) Solvent->C_Alkylation Protic (e.g., H₂O, ROH) AlkylatingAgent Alkylating Agent (HSAB Principle) AlkylatingAgent->O_Alkylation Hard Electrophile AlkylatingAgent->C_Alkylation Soft Electrophile Temperature Temperature Temperature->O_Alkylation Lower Temp (often kinetic) Temperature->C_Alkylation Higher Temp (often thermodynamic) CounterIon Counter-ion CounterIon->O_Alkylation Weak Ion Pairing CounterIon->C_Alkylation Strong Ion Pairing

Caption: Key factors determining the regioselectivity of phenoxide alkylation.

G Troubleshooting Workflow for Undesired C-Alkylation Start Problem: High C-Alkylation CheckSolvent Is the solvent protic? Start->CheckSolvent ChangeSolvent Action: Switch to a polar aprotic solvent (DMF, DMSO, Acetone) CheckSolvent->ChangeSolvent Yes CheckAlkylatingAgent Is the alkylating agent 'soft'? (e.g., R-I) CheckSolvent->CheckAlkylatingAgent No ChangeSolvent->CheckAlkylatingAgent ChangeAlkylatingAgent Action: Use a 'harder' alkylating agent (e.g., R-OTs, R₂SO₄) CheckAlkylatingAgent->ChangeAlkylatingAgent Yes CheckTemperature Is the reaction run at high temperature? CheckAlkylatingAgent->CheckTemperature No ChangeAlkylatingAgent->CheckTemperature LowerTemperature Action: Attempt reaction at a lower temperature CheckTemperature->LowerTemperature Yes End Desired O-Alkylation Favored CheckTemperature->End No LowerTemperature->End

Caption: A logical workflow for troubleshooting excessive C-alkylation.

References

Technical Support Center: Optimizing Benzylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the benzylation of phenols.

Issue 1: Low or No Conversion of the Starting Phenol

  • Question: My TLC analysis shows a significant amount of unreacted phenol even after prolonged reaction time. What are the potential causes and solutions?

  • Answer: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Reagents:

      • Benzylating Agent: Benzyl halides can degrade over time. It is recommended to use a fresh bottle or purify the reagent before use. Benzyl tosylate can also be unstable and may decompose upon storage, so using freshly prepared benzyl tosylate is advisable.[1]

      • Base: Strong bases like sodium hydride (NaH) are sensitive to moisture and can be deactivated if not handled under anhydrous conditions. A gray appearance of NaH may indicate deactivation.[2] Ensure bases like potassium carbonate (K₂CO₃) are anhydrous.

    • Insufficient Base:

      • The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.[1] Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.5-2.0 equivalents) is beneficial. For weakly acidic phenols, a stronger base like NaH might be necessary compared to K₂CO₃.

    • Inappropriate Solvent:

      • The reactants must be soluble in the chosen solvent. Polar aprotic solvents like DMF and DMSO are generally good choices as they dissolve both the phenoxide salt and the benzylating agent.[3]

    • Low Reaction Temperature:

      • The Williamson ether synthesis, the typical mechanism for this reaction, may require heating to proceed at a reasonable rate.[1] A temperature range of 50-100 °C is common.[2] If the reaction is sluggish at room temperature, gradually increasing the heat while monitoring the reaction by TLC is recommended.

    • Moisture Contamination:

      • The Williamson ether synthesis is highly sensitive to moisture, which can quench the phenoxide and hydrolyze the benzylating agent.[2] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

Issue 2: Formation of Multiple Products (Side Reactions)

  • Question: My TLC plate shows multiple spots in addition to my desired product and starting material. What are these side products and how can I minimize them?

  • Answer: The formation of multiple products indicates the occurrence of side reactions. The most common side products in phenol benzylation are C-alkylated products and products from reactions with the solvent.

    • C-Alkylation vs. O-Alkylation:

      • The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom of the aromatic ring (C-alkylation).

      • Solvent Choice: The choice of solvent plays a critical role in controlling the regioselectivity. Polar aprotic solvents like DMF and DMSO favor O-alkylation. Protic solvents (e.g., water, ethanol) can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more nucleophilic and thus favoring C-alkylation.[3]

      • Counter-ion: The nature of the counter-ion can also influence the reaction outcome, although this is less commonly manipulated.

    • Reaction with Solvent:

      • When using strong bases like NaH in DMF, a side reaction between DMF and the benzylating agent can occur, leading to the formation of byproducts.[4][5][6] If this is suspected, consider using a different solvent or a weaker base like K₂CO₃.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating my pure O-benzylated product from the reaction mixture. What are some common purification challenges and how can I overcome them?

  • Answer: Purification can be challenging due to the similar polarities of the product and some side products or starting materials.

    • Work-up Procedure:

      • A thorough aqueous work-up is essential. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help remove any unreacted phenol. Subsequent washes with water and brine will remove the base and any inorganic salts.

    • Column Chromatography:

      • Solvent System Selection: The key to a good separation is choosing the right eluent system for column chromatography. This is typically determined by running TLC plates with different solvent mixtures. A common starting point for benzyl phenyl ethers is a mixture of hexanes and ethyl acetate.[7] The polarity can be gradually increased to elute the desired product. For nonpolar compounds, systems like 5% ethyl acetate/hexane or 5% ether/hexane are often effective.[7]

      • Visualization: Phenols and benzyl ethers can often be visualized on a TLC plate using a UV lamp (254 nm), especially if they are aromatic.[8] Staining with reagents like potassium permanganate, p-anisaldehyde, or ferric chloride can also be effective for visualizing phenols and alcohols.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for my benzylation reaction?

A1: The choice of base depends on the acidity of your phenol.

  • Potassium Carbonate (K₂CO₃): This is a mild and commonly used base, particularly for simple and electron-rich phenols. It is less hazardous and easier to handle than NaH.

  • Sodium Hydride (NaH): This is a much stronger, non-nucleophilic base and is suitable for less acidic phenols (e.g., those with electron-withdrawing groups). It must be handled under strictly anhydrous conditions.[2][11]

  • Other Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, often in phase-transfer catalysis conditions.

Q2: What is the best solvent for the benzylation of phenols?

A2: Polar aprotic solvents are generally the best choice to promote the desired O-alkylation via an SN2 mechanism.

  • N,N-Dimethylformamide (DMF): A very common and effective solvent that dissolves a wide range of substrates. Be aware of potential side reactions with NaH and benzyl bromide.[4][5][6]

  • Acetone: Another effective solvent, particularly with K₂CO₃ as the base. The reaction is often run at reflux in acetone.[12]

  • Acetonitrile (MeCN): A suitable alternative to DMF.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can accelerate SN2 reactions.

Q3: What is the difference between using benzyl bromide, benzyl chloride, and benzyl tosylate?

A3: The choice of benzylating agent depends on reactivity, stability, and experimental convenience.

  • Reactivity: The reactivity generally follows the order of leaving group ability: Tosylate > Bromide > Chloride.[13][14][15] This means reactions with benzyl tosylate are often faster or require milder conditions than with benzyl bromide, which in turn is more reactive than benzyl chloride.

  • Stability: Benzyl bromide is a lachrymator and should be handled in a fume hood. Benzyl tosylate can be unstable upon storage and is often best prepared fresh.[1]

  • Cost and Availability: Benzyl bromide and benzyl chloride are generally more readily available and less expensive than benzyl tosylate.

Q4: How do I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.

  • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the starting phenol and the benzylating agent.

  • Analysis: The disappearance of the starting phenol spot and the appearance of a new, typically less polar, product spot indicate the progress of the reaction. The product, being an ether, is generally less polar than the starting phenol (an alcohol) and will have a higher Rf value on the TLC plate.

Q5: What is phase-transfer catalysis and when should I consider using it for benzylation?

A5: Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of one reactant (in this case, the phenoxide from the aqueous phase) into the organic phase to react with the other reactant (the benzyl halide). This can be an effective and "green" method, sometimes allowing the use of water as a solvent and avoiding anhydrous conditions.[16] It is a good option to consider for large-scale reactions or when trying to avoid organic solvents.[17]

Data Presentation

Table 1: Comparison of Common Bases and Solvents for Benzylation of Phenols

Phenol SubstrateBenzylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
o-Nitrophenoln-Butyl BromideK₂CO₃ (1.0)AcetoneReflux4875-80[12]
SyringaldehydeAlkyl HalideK₂CO₃ (1.1)DMSO851Good[18]
3,5-Dimethoxy-4-hydroxy-benzaldehydeDimethyl SulfateK₂CO₃ (1.3)DMFRT2High[18]
4-NitrophenolBenzyl BromideK₂CO₃AcetoneReflux--General Protocol
Substituted PhenolBenzyl TosylateK₂CO₃ (1.5)DMF804-12Varies[1]

Note: Yields are highly substrate-dependent and the conditions listed are from different sources and not from a direct comparative study.

Experimental Protocols

Protocol 1: General Procedure for Benzylation of a Phenol using Benzyl Bromide and K₂CO₃ in Acetone

  • To a round-bottomed flask, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and acetone.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, 1M NaOH solution (to remove unreacted phenol), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Benzylation of a Phenol using Benzyl Tosylate and K₂CO₃ in DMF [1]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add benzyl tosylate (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Combine Phenol, Base, and Anhydrous Solvent add_benzyl Add Benzylating Agent start->add_benzyl heat Heat Reaction Mixture add_benzyl->heat tlc Monitor by TLC heat->tlc cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Inorganic Salts cool->filter extract Aqueous Work-up (Wash with H₂O, Base, Brine) filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography end Characterize Pure Product chromatography->end

Caption: General experimental workflow for the benzylation of phenols.

troubleshooting_benzylation cluster_reagents Check Reagents cluster_conditions Check Reaction Conditions cluster_side_products Side Product Formation start Low or No Product by TLC reagent_quality Reagent Quality? (Benzylating agent, Base) start->reagent_quality reagent_solution Use fresh/purified reagents. Ensure base is active. reagent_quality->reagent_solution No base_amount Sufficient Base? (1.5-2.0 eq.) reagent_quality->base_amount Yes base_solution Increase amount of base. base_amount->base_solution No temperature Temperature Too Low? base_amount->temperature Yes temperature_solution Increase temperature gradually. temperature->temperature_solution Yes solvent_check Reactants Soluble? temperature->solvent_check No solvent_solution Choose a more suitable solvent (e.g., DMF, Acetone). solvent_check->solvent_solution No anhydrous Anhydrous Conditions? solvent_check->anhydrous Yes anhydrous_solution Use dry glassware and anhydrous solvents. anhydrous->anhydrous_solution No side_products Multiple Spots on TLC? c_alkylation C-Alkylation Suspected? side_products->c_alkylation c_alkylation_solution Use polar aprotic solvent (DMF). Avoid protic solvents. c_alkylation->c_alkylation_solution Yes

References

troubleshooting incomplete debenzylation of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the debenzylation of 1-(benzyloxy)-4-fluorobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My debenzylation reaction is incomplete or proceeding very slowly. What are the common causes?

A1: Incomplete debenzylation is a frequent issue that can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst is the most common point of failure.

    • Age/Quality: The catalyst may have degraded over time. Always use a fresh, high-quality catalyst.[1]

    • Poisoning: The catalyst's active sites can be irreversibly blocked by poisons. Common culprits include sulfur-containing compounds (thiols, thioethers), nitrogen heterocycles, or impurities from starting materials and solvents.[2][3] Ensure all reagents are pure and glassware is thoroughly cleaned.

  • Insufficient Reaction Conditions: The conditions may not be forceful enough to drive the reaction to completion.

    • Hydrogen Pressure: Atmospheric pressure (hydrogen balloon) may be insufficient. Using a high-pressure apparatus like a Parr shaker can significantly increase the reaction rate.[1]

    • Temperature: While many reactions run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be beneficial, but be cautious of side reactions.[4]

  • Poor Solubility: The starting material is often nonpolar, while the product, 4-fluorophenol, is polar. If either is not fully soluble in the chosen solvent, the reaction rate can be severely limited. Consider solvent mixtures like THF/MeOH/H₂O to ensure solubility throughout the reaction.[1]

Q2: I'm observing the formation of byproducts. What are the likely side reactions and how can I prevent them?

A2: The primary side reaction of concern with this substrate is hydrodefluorination (dehalogenation), which replaces the fluorine atom with hydrogen to produce phenol.

  • Cause: This occurs when the palladium catalyst is too active or when reaction conditions are too harsh. The C-F bond can be susceptible to hydrogenolysis, especially with prolonged reaction times after the benzyl group is cleaved.

  • Prevention:

    • Catalyst Choice: Select a catalyst with known selectivity. Studies have shown that with proper catalyst selection and control of reaction conditions, the dechlorinated (or in this case, defluorinated) impurity can be minimized to less than 1%.[5]

    • Reaction Monitoring: Carefully monitor the reaction's progress using TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.

    • Acidic Conditions: For acid-catalyzed debenzylation, a common side reaction is a Friedel-Crafts-type C-benzylation, where the cleaved benzyl cation alkylates the aromatic ring.[6][7] This can be suppressed by using a non-Lewis-basic cation scavenger like pentamethylbenzene.[7][8]

Q3: How can I improve the yield and drive the reaction to completion?

A3: If your reaction is stalling, consider these optimization strategies:

  • Change the Catalyst: If 10% Pd/C is not effective, switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more active for hydrogenolysis.[1][9] A 1:1 mixture of Pd/C and Pd(OH)₂/C has also been reported to be highly effective for stubborn substrates.[10]

  • Increase Catalyst Loading: Increasing the catalyst loading from a standard 10 mol% to 20-50 wt% can help.[1]

  • Add an Acid: A small amount of a weak acid like acetic acid (AcOH) can significantly accelerate the hydrogenolysis of benzyl ethers.[1][4]

  • Optimize the Solvent: Perform a solvent screen. For catalytic hydrogenation, methanol and ethanol are often the most effective solvents.[11]

  • Consider an Alternative Method: If catalytic hydrogenation consistently fails, other methods may be more suitable.

    • Catalytic Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas and uses a hydrogen donor like formic acid or ammonium formate.[12][13]

    • Acid-Catalyzed Cleavage: For substrates that are incompatible with hydrogenation, strong Lewis acids like boron trichloride (BCl₃) can effectively cleave the benzyl ether.[6][8]

Q4: Which debenzylation method should I choose for this compound?

A4: The choice depends on the functional groups present in the rest of your molecule and the available equipment.

  • Catalytic Hydrogenation (Pd/C, H₂): This is the most common and often cleanest method. It is ideal for molecules that do not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups, other halogens).

  • Catalytic Transfer Hydrogenation (Pd/C, H-donor): A great alternative if you want to avoid using flammable hydrogen gas under pressure. It is generally mild and selective.[12]

  • Acid-Catalyzed Cleavage (BCl₃): Use this method when the molecule contains functional groups that are sensitive to reduction but stable to strong Lewis acids. This method is highly chemoselective but requires anhydrous conditions and careful handling of the corrosive reagent.[7][8]

Data Summary: Debenzylation Reaction Conditions

The following table summarizes various conditions reported for the debenzylation of aryl benzyl ethers, providing a starting point for optimization.

MethodCatalystCatalyst LoadingHydrogen/H-DonorSolventTemp. (°C)PressureTime (h)YieldNotes
Catalytic Hydrogenation 5% Pd/C (Evonik Noblyst®)10 mol%H₂DMF/H₂ORT1 atm1-3>95%Catalyst pre-treatment can prevent ring saturation.[14]
Catalytic Hydrogenation 10% Pd/C + 10% Pd(OH)₂/C (1:1)StoichiometricH₂CHCl₃/MeOH/H₂O/AcOHRT1 atm-60%Effective for recalcitrant substrates.[10]
Catalytic Hydrogenation SiliaCat Pd(0)0.5 - 1 mol%H₂Methanol (0.07 M)RT1 atm1-2>99%Methanol and ethanol were found to be the best solvents.[11]
Catalytic Hydrogenation 20% Pd(OH)₂/C150 mg / 1 mmol sub.H₂Ethanol601 atm14-Addition of acetic acid (1.5 equiv) facilitates the reaction.[4]
Transfer Hydrogenation 10% Pd/C-Ammonium FormateChloroformRefluxN/A--A neutral method that avoids high-pressure H₂.[13]
Transfer Hydrogenation Pd/CHighFormic Acid--N/AFast-A large amount of palladium catalyst may be required.[12]
Acid-Catalyzed Cleavage BCl₃ (2 equiv)N/AN/ADichloromethane-78N/A-HighPentamethylbenzene (3 equiv) is used as a cation scavenger.[7][8]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

This protocol uses palladium on carbon (Pd/C) and a hydrogen balloon.

  • Dissolve this compound (1 mmol) in a suitable solvent such as methanol or ethanol (10-15 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol% by weight).

  • Seal the flask with a septum and purge the system with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process two more times.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, 4-fluorophenol.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol uses ammonium formate as the hydrogen donor.

  • To a solution of this compound (1 mmol) in methanol (20 mL), add 10% Pd/C (equal to 10% of the substrate's weight) and ammonium formate (5 equiv).

  • Stir the resulting mixture at reflux temperature.[13]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Evaporate the combined organic filtrate under reduced pressure to yield the crude product.

Protocol 3: Acid-Catalyzed Debenzylation with BCl₃

This protocol is for substrates sensitive to hydrogenation and requires strict anhydrous conditions.

  • Dissolve this compound (1 mmol) and pentamethylbenzene (3 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).[7][8]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trichloride (BCl₃, 2 equiv, typically as a 1M solution in DCM) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to remove the scavenger byproducts.

Visualizations

Troubleshooting Incomplete Debenzylation start Start: Incomplete Debenzylation check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_inactive Inactive? check_catalyst->catalyst_inactive use_fresh Use Fresh Pd/C or Switch to Pd(OH)₂/C catalyst_inactive->use_fresh Yes check_purity Purify Starting Material & Solvents (Catalyst Poisoning?) catalyst_inactive->check_purity Yes review_conditions 2. Review Reaction Conditions catalyst_inactive->review_conditions No use_fresh->review_conditions check_purity->review_conditions optimize_conditions Increase H₂ Pressure (Parr Shaker) Increase Catalyst Loading Add Acid (e.g., AcOH) review_conditions->optimize_conditions check_solubility 3. Check Solubility optimize_conditions->check_solubility optimize_solvent Optimize Solvent System (e.g., MeOH, EtOH, or mixtures like THF/MeOH/H₂O) check_solubility->optimize_solvent alternative_methods Still Failing? Consider Alternative Methods optimize_solvent->alternative_methods transfer_h2 Catalytic Transfer Hydrogenation (e.g., Ammonium Formate) alternative_methods->transfer_h2 Yes acid_cleavage Acid-Catalyzed Cleavage (e.g., BCl₃) alternative_methods->acid_cleavage Yes success Success: Complete Debenzylation alternative_methods->success No, Re-evaluate transfer_h2->success acid_cleavage->success

References

Technical Support Center: Purification of 1-(Benzyloxy)-4-fluorobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Benzyloxy)-4-fluorobenzene using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel is the most commonly used stationary phase. Alumina can also be considered, particularly if the compound shows instability on silica.

Q2: What is a recommended mobile phase (eluent) for this purification?

A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. A common starting point for developing a solvent system is a 9:1 or 4:1 mixture of hexanes to ethyl acetate.[1]

Q3: How can I determine the optimal solvent system for the column?

The ideal solvent system should provide a retention factor (Rf) value for this compound in the range of 0.2-0.35 on a TLC plate.[1] This range typically ensures good separation from impurities and a reasonable elution time from the column.

Q4: How can I visualize this compound on a TLC plate?

Due to its aromatic rings, this compound is UV active and can be visualized under a UV lamp at 254 nm.[1] Additionally, staining with a potassium permanganate (KMnO₄) solution can be effective as it reacts with the benzyl ether moiety.[1]

Q5: What are the potential impurities I should be aware of during purification?

Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. Potential impurities could include unreacted 4-fluorophenol, benzyl bromide (or other benzylating agents), and potentially some dibenzylated or over-alkylated byproducts. The relative polarity of these compounds will dictate their elution order.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Poor separation of the product from impurities The solvent system is not optimal.Re-evaluate the solvent system using TLC with various solvent ratios to achieve better separation between the spots of your product and impurities. A shallower gradient or isocratic elution with the optimal solvent system might be necessary.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help.
The sample was loaded in too large a volume of solvent.Dissolve the crude product in the minimum amount of solvent for loading onto the column.
The product elutes too quickly (with the solvent front) The mobile phase is too polar.Start with a less polar solvent system. For a hexane/ethyl acetate system, increase the proportion of hexanes.
Streaking of the product spot on TLC and broad peaks from the column The compound might be acidic or basic, leading to strong interactions with the silica gel.Consider adding a small amount of a modifier to the eluent. For example, a few drops of triethylamine can help with basic compounds, while acetic acid can be used for acidic compounds.
The sample is overloaded on the column.Use an appropriate amount of silica gel for the amount of crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
Crystallization of the compound on the column The compound has low solubility in the chosen eluent.Choose a solvent system in which your compound is more soluble, while still achieving good separation. You may need to compromise between separation and solubility.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes/flasks

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find the system that gives the target compound an Rf of ~0.2-0.35.

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to be absorbed into the silica gel.

    • Carefully add a small amount of the eluent to wash the sides of the column and allow it to be absorbed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to begin elution (flash chromatography).

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

    • Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing them under a UV lamp.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product troubleshooting_logic cluster_elution Elution Issues cluster_separation Separation Issues Start Problem Encountered NoElution No Product Elution Start->NoElution FastElution Product Elutes Too Fast Start->FastElution PoorSep Poor Separation Start->PoorSep Streaking Streaking/Broad Peaks Start->Streaking NoElution_Sol Increase Solvent Polarity NoElution->NoElution_Sol FastElution_Sol Decrease Solvent Polarity FastElution->FastElution_Sol PoorSep_Sol Optimize Solvent System (TLC) Check Column Packing PoorSep->PoorSep_Sol Streaking_Sol Add Modifier to Eluent Check Sample Load Streaking->Streaking_Sol

References

Technical Support Center: Recrystallization of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1-(Benzyloxy)-4-fluorobenzene, catering to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Encountering issues during the recrystallization of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Q1: My compound, this compound, is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Selection: this compound is a solid that is generally soluble in common organic solvents like ethanol, ether, and chloroform, but insoluble in water. If you are using a non-polar solvent like hexane, its solubility might be limited even at high temperatures. Consider switching to a more polar solvent. A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.

  • Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the solvent in small portions to the heated mixture until the solid completely dissolves. However, be mindful that using an excessive amount of solvent will lead to poor recovery of your purified compound.[1]

Q2: The compound dissolved, but no crystals are forming upon cooling. What is the problem?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth to begin.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

    • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q3: My product is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to dilute the solution and allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change Solvents: If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.

Q4: The crystals that formed are very small or appear impure. How can I improve the crystal quality?

A4: The size and purity of crystals are highly dependent on the rate of cooling.

  • Slow Cooling: Rapid cooling traps impurities within the crystal lattice. For larger, purer crystals, allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.

  • Hot Filtration: If insoluble impurities are present in the hot solution, they should be removed by hot gravity filtration before cooling. This prevents them from being incorporated into the crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on its chemical structure (an aryl benzyl ether), good starting solvents would be alcohols like ethanol or isopropanol. A mixed solvent system, such as ethanol/water, can also be very effective. In this system, the compound is dissolved in the soluble solvent (ethanol) at an elevated temperature, and the anti-solvent (water) is added dropwise until the solution becomes slightly cloudy, indicating saturation.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should:

  • Completely dissolve the compound at high temperatures.

  • Have very low solubility for the compound at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

You may need to perform small-scale solubility tests with a few candidate solvents to find the most suitable one.

Q3: What is the expected recovery yield for a typical recrystallization?

A3: A successful recrystallization will inevitably result in some loss of the desired compound, as it will have some solubility in the cold solvent. A good recovery is typically in the range of 70-90%. Yields lower than this may indicate that too much solvent was used, the cooling was not sufficient, or the initial material had a high percentage of impurities.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterInsolubleInsoluble
EthanolSparingly SolubleSoluble
IsopropanolSparingly SolubleSoluble
AcetoneSolubleVery Soluble
HexaneSparingly SolubleModerately Soluble
TolueneSolubleVery Soluble
ChloroformSolubleVery Soluble

Note: This table is based on general principles for compounds with similar structures. Experimental verification is recommended.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Solid Crude this compound Solvent Choose Solvent Crude_Solid->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Hot_Filtration Hot Filtration (if necessary) Dissolve->Hot_Filtration Cool_Slowly Slow Cooling to Room Temperature Hot_Filtration->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Pure_Product Pure Product Dry_Crystals->Pure_Product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolving Dissolving Problems cluster_crystallizing Crystallization Problems cluster_purity Purity Issues Start Recrystallization Issue Not_Dissolving Solid Not Dissolving? Start->Not_Dissolving No_Crystals No Crystals Forming? Start->No_Crystals Oiling_Out Oiling Out? Start->Oiling_Out Impure_Crystals Impure/Small Crystals? Start->Impure_Crystals Add_More_Solvent Add More Hot Solvent Not_Dissolving->Add_More_Solvent Yes Change_Solvent Try a Different Solvent Not_Dissolving->Change_Solvent No improvement Add_More_Solvent->Not_Dissolving Still not dissolving Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Yes Concentrate_Solution Concentrate Solution Induce_Crystallization->Concentrate_Solution Still no crystals Add_Solvent_Cool_Slowly Add More Solvent & Cool Slowly Oiling_Out->Add_Solvent_Cool_Slowly Yes Cool_Slower Cool More Slowly Impure_Crystals->Cool_Slower Yes Hot_Filter Perform Hot Filtration Cool_Slower->Hot_Filter Still impure

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Managing Acidic Instability of Benzyloxy Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the acidic instability of benzyloxy protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed cleavage of benzyloxy protecting groups?

A1: The acid-catalyzed cleavage of benzyl ethers proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by an acid, which enhances the leaving group ability of the alcohol. Subsequently, the C-O bond cleaves, leading to the formation of the alcohol and a resonance-stabilized benzyl carbocation. This carbocation is then quenched by a nucleophile or a scavenger in the reaction mixture.[1] The rate of this reaction is highly dependent on the stability of the benzyloxy carbocation.[1]

Q2: How do substituents on the aromatic ring of the benzyl group affect its stability in acidic conditions?

A2: Substituents on the aromatic ring have a significant impact on the stability of the benzyl protecting group. Electron-donating groups, such as methoxy groups, stabilize the benzylic carbocation intermediate, thereby increasing the lability of the protecting group under acidic conditions.[1] Conversely, electron-withdrawing groups would be expected to destabilize the carbocation and thus increase the stability of the protecting group. This principle underlies the graduated reactivity of common benzyloxy protecting groups:

  • 2,4-Dimethoxybenzyl (DMB): Highly acid-labile due to two electron-donating methoxy groups.[1][2]

  • p-Methoxybenzyl (PMB): More acid-labile than the unsubstituted benzyl group.[2][3]

  • Benzyl (Bn): Generally stable to mild and moderately strong acids but can be cleaved by strong acids.[4][5]

Q3: What are common acidic reagents used for the deprotection of benzyloxy groups?

A3: A variety of acidic reagents can be used to cleave benzyloxy protecting groups. The choice of reagent depends on the lability of the specific benzyloxy group and the presence of other acid-sensitive functional groups in the molecule. Common reagents include:

  • Strong Brønsted Acids: Trifluoroacetic acid (TFA), hydrogen bromide (HBr), and hydrogen iodide (HI) are effective for cleaving benzyl and substituted benzyl ethers.[6]

  • Lewis Acids: Boron trichloride (BCl₃) and boron tribromide (BBr₃) are powerful Lewis acids that can cleave benzyl ethers.[7]

  • Catalytic Acid: In some cases, a catalytic amount of a strong acid, such as hydrochloric acid (HCl) in a suitable solvent system, can be used for the selective deprotection of more labile benzyloxy groups like PMB.

Q4: What are common side reactions observed during the acidic deprotection of benzyloxy groups, and how can they be minimized?

A4: A common side reaction during the acidic cleavage of benzyloxy groups is the alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate by the newly formed benzyl carbocation. This is a type of Friedel-Crafts alkylation. To minimize this, a "scavenger" is often added to the reaction mixture. The scavenger is a nucleophilic species that is more reactive towards the benzyl carbocation than the substrate, effectively trapping it and preventing unwanted side reactions. Common scavengers include:

  • Trialkylsilanes (e.g., triethylsilane, triisopropylsilane)

  • Thioanisole

  • 1,3-Dimethoxybenzene[5]

  • Water

Troubleshooting Guides

Problem 1: Incomplete or slow deprotection of the benzyloxy group.

Possible Cause Suggested Solution
Insufficient Acid Strength/Concentration Increase the concentration of the acid or switch to a stronger acid. For example, if 10% TFA in dichloromethane is ineffective, try neat TFA. For very stable benzyl ethers, a stronger acid like HBr or BBr₃ may be necessary.
Low Reaction Temperature Gently warm the reaction mixture. Many deprotection reactions are accelerated at higher temperatures. However, be cautious as this may also promote side reactions.
Poor Solubility Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.
Steric Hindrance In cases of significant steric hindrance around the benzyloxy group, longer reaction times or more forcing conditions (stronger acid, higher temperature) may be required.

Problem 2: Unwanted cleavage of other acid-sensitive protecting groups.

Possible Cause Suggested Solution
Acidic Conditions are Too Harsh Use milder acidic conditions. For example, if you have a Boc group that is being cleaved along with a PMB group, consider using a lower concentration of TFA or a weaker acid. The graduated lability of benzyloxy groups can be exploited for selective deprotection. For instance, a DMB group can often be removed in the presence of a PMB or Bn group using very mild acid.[8]
Incorrect Choice of Orthogonal Protecting Groups Plan your synthetic strategy to use protecting groups with significantly different labilities. For example, if you need to remove a benzyloxy group under acidic conditions, avoid using other highly acid-labile groups like trityl or silyl ethers if their retention is desired.

Problem 3: Formation of undesired side products due to carbocation reactions.

Possible Cause Suggested Solution
Absence of a Carbocation Scavenger Add an appropriate scavenger to the reaction mixture before initiating the deprotection. Common scavengers include triethylsilane, triisopropylsilane, thioanisole, or 1,3-dimethoxybenzene.[5]
Substrate is Highly Nucleophilic If the substrate itself is prone to alkylation, using a more effective scavenger or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) may be necessary.

Data Presentation

The following table summarizes the relative stability and typical acidic cleavage conditions for common benzyloxy protecting groups. The stability is inversely related to the electron-donating ability of the substituents on the aromatic ring.

Protecting GroupStructureRelative Acid LabilityTypical Acidic Cleavage Conditions
Benzyl (Bn) -CH₂PhLowStrong acids (e.g., HBr, BBr₃)[7]
p-Methoxybenzyl (PMB) -CH₂(p-OMePh)Moderate10-50% TFA in CH₂Cl₂; DDQ (oxidative)[1]
2,4-Dimethoxybenzyl (DMB) -CH₂(2,4-(OMe)₂Ph)High1-10% TFA in CH₂Cl₂; Mild Lewis acids[1][8]
o-Nitrobenzyl -CH₂(o-NO₂Ph)Special Case (Photolabile)Typically cleaved by photolysis (e.g., 320 nm)
p-Nitrobenzyl -CH₂(p-NO₂Ph)Increased stability to acidRequires stronger acidic conditions than Bn for cleavage.

Experimental Protocols

Protocol 1: General Procedure for Acidic Deprotection of a p-Methoxybenzyl (PMB) Ether

Objective: To cleave a PMB ether using trifluoroacetic acid (TFA).

Materials:

  • PMB-protected substrate

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or another suitable scavenger

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the PMB-protected substrate in dichloromethane (e.g., 0.1 M solution).

  • Add a scavenger, such as triethylsilane (3-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (typically 10-50% v/v, depending on the substrate's sensitivity) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Monitoring the Acidic Stability of a Benzyloxy Protecting Group

Objective: To determine the stability of a benzyloxy-protected compound under specific acidic conditions over time.

Materials:

  • Benzyloxy-protected substrate

  • Chosen acidic reagent and solvent (e.g., a specific concentration of TFA in CH₂Cl₂)

  • Internal standard (a stable, non-reactive compound for quantitative analysis)

  • Analytical instrument (e.g., HPLC, GC, or NMR)

  • Thermostated reaction vessel

  • Microsyringes

Procedure:

  • Prepare a stock solution of the benzyloxy-protected substrate and an internal standard of known concentration in the chosen solvent.

  • In a thermostated reaction vessel at the desired temperature, add the acidic reagent to the reaction solvent.

  • Initiate the reaction by adding a known volume of the substrate/internal standard stock solution to the acidic solution.

  • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a microsyringe.

  • Immediately quench the aliquot in a vial containing a neutralizing agent (e.g., a solution of a weak base like triethylamine in the analytical mobile phase or solvent).

  • Analyze the quenched aliquots by the chosen analytical method (HPLC, GC, or NMR).

  • Quantify the disappearance of the starting material and the appearance of the deprotected product relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction rate and half-life of the protecting group under the tested conditions.

Mandatory Visualizations

Acidic_Cleavage_of_Benzyloxy_Ethers cluster_factors Factors Influencing Instability cluster_process Deprotection Workflow cluster_troubleshooting Troubleshooting Acid_Strength Acid Strength (e.g., TFA > Acetic Acid) Protonation Protonation of Ether Oxygen Acid_Strength->Protonation Increases rate Temperature Temperature Cleavage Heterolytic Cleavage Temperature->Cleavage Increases rate Substituents Substituents on Benzyl Ring (e.g., OMe > H > NO2) Carbocation Formation of Benzyl Carbocation + Alcohol Substituents->Carbocation Affects stability Start Benzyloxy-Protected Substrate Start->Protonation Add Acid Protonation->Cleavage Cleavage->Carbocation Quenching Carbocation Quenching Carbocation->Quenching Side_Reaction Side Reaction (e.g., Friedel-Crafts Alkylation) Carbocation->Side_Reaction Unwanted Pathway End Deprotected Alcohol + Byproducts Quenching->End Scavenger Add Scavenger (e.g., Triethylsilane) Side_Reaction->Scavenger Mitigation

Caption: Factors and workflow for managing benzyloxy group acidic instability.

References

Technical Support Center: Analysis of 1-(Benzyloxy)-4-fluorobenzene by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 1-(benzyloxy)-4-fluorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: My ¹H NMR spectrum shows more aromatic signals than expected. How can I identify the source of these extra peaks?

A1: Extra aromatic signals often arise from starting materials or side-products from the synthesis. Common impurities in the preparation of this compound via Williamson ether synthesis include 4-fluorophenol, benzyl bromide (or benzyl alcohol if hydrolysis occurs), and dibenzyl ether.

  • Actionable Steps:

    • Compare Chemical Shifts: Refer to the data table below to compare the chemical shifts of your unknown peaks with those of the potential impurities.

    • Spiking Experiment: If an impurity is suspected, add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspicious peak will confirm its identity.

    • 2D NMR: Techniques like COSY and HSQC can help in assigning complex aromatic signals and identifying separate spin systems belonging to different molecules.

Q2: The benzylic protons (around 5.0 ppm) in my ¹H NMR spectrum appear as a singlet, but I see small neighboring peaks. What could they be?

A2: While the benzylic protons of this compound are expected to be a singlet, nearby small peaks could indicate the presence of impurities with similar benzylic protons, such as benzyl alcohol or dibenzyl ether.

  • Actionable Steps:

    • Check for Other Characteristic Peaks: Look for other signals corresponding to these impurities. For instance, benzyl alcohol will have a broad hydroxyl (-OH) peak, and dibenzyl ether will show a singlet for its benzylic protons at a slightly different chemical shift.

    • Integration: Carefully integrate the main benzylic singlet and the smaller peaks to estimate the percentage of each impurity.

Q3: I am observing broad peaks in my NMR spectrum. What is the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel or celite might help.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and broader signals. Diluting the sample may improve resolution.

  • Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) protons of alcohol impurities, often appear as broad signals.

Q4: My baseline is distorted and not flat. What should I do?

A4: A distorted baseline can result from several issues during data acquisition and processing:

  • Improper Phasing: The spectrum may require manual phase correction.

  • Truncated FID: The Free Induction Decay (FID) signal may not have fully decayed before the end of the acquisition time. Increasing the acquisition time (AQ) can resolve this.

  • Receiver Gain: The receiver gain might be set too high, leading to signal clipping. Re-acquire the spectrum with a lower receiver gain.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, in CDCl₃, the approximate chemical shifts are provided in the data table below. The ¹H NMR spectrum typically shows signals for the benzylic protons and the aromatic protons of both the fluorophenyl and benzyl groups. The ¹³C NMR will show distinct signals for each carbon, with the carbon attached to fluorine exhibiting a large coupling constant (¹JCF).

Q2: What are the most common impurities to look for in a sample of this compound?

A2: The most common impurities are typically unreacted starting materials and byproducts from the synthesis. These include:

  • 4-Fluorophenol: A starting material.

  • Benzyl alcohol: Can be present as a starting material or from the hydrolysis of benzyl bromide.

  • Benzyl bromide: A common starting material.

  • Dibenzyl ether: A potential byproduct from the self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol.

Q3: How can I prepare my sample for NMR analysis?

A3: A standard procedure for preparing a sample of this compound for NMR is as follows:

  • Weigh approximately 5-10 mg of your sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. You can gently vortex or sonicate the vial if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Q4: What do the multiplicities of the aromatic signals in the ¹H NMR of this compound tell me?

A4: The aromatic region will show multiplets due to proton-proton and proton-fluorine couplings.

  • The protons on the fluorophenyl ring will appear as two sets of multiplets, each integrating to 2H. These will be complex due to coupling with each other and with the fluorine atom.

  • The protons on the benzyl ring will typically appear as a multiplet integrating to 5H.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities in CDCl₃

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -OCH₂- ~5.03 (s, 2H) ~70.5
Aromatic C-H (Fluorophenyl) ~6.95-7.05 (m, 4H) ~115.8 (d, ²JCF), ~116.0 (d, ³JCF)
Aromatic C-H (Benzyl) ~7.30-7.45 (m, 5H) ~127.5, ~128.1, ~128.6
Aromatic C-O - ~155.0 (d)
Aromatic C-F - ~157.5 (d, ¹JCF)
Aromatic C-ipso (Benzyl) - ~136.9
4-Fluorophenol[1]Aromatic C-H~6.78-6.95 (m, 4H)~116.0 (d, ²JCF), ~116.2 (d, ³JCF)
-OHVariable, broad-
Aromatic C-O-~151.1
Aromatic C-F-~157.4 (d, ¹JCF)
Benzyl Alcohol[2][3]-CH₂-~4.67 (s, 2H)~65.1
Aromatic C-H~7.22-7.46 (m, 5H)~127.0, ~127.6, ~128.5
-OHVariable, broad-
Aromatic C-ipso-~140.9
Benzyl Bromide-CH₂-~4.44 (s, 2H)~33.5
Aromatic C-H~7.20-7.51 (m, 5H)~128.6, ~128.9, ~129.3
Aromatic C-ipso-~137.8
Dibenzyl Ether[4]-CH₂-~4.58 (s, 4H)~72.1
Aromatic C-H~7.25-7.40 (m, 10H)~127.8, ~127.9, ~128.5
Aromatic C-ipso-~138.2

Note: Chemical shifts are approximate and can vary based on experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet. J-coupling values are not included for simplicity.

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is completely dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any suspended particles.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Set the appropriate acquisition parameters for a ¹H spectrum (e.g., spectral width, number of scans, relaxation delay). A standard experiment would involve 16-32 scans with a relaxation delay of 1-2 seconds.

    • Acquire the FID and process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Use the same sample or prepare a more concentrated one (20-50 mg in 0.7 mL CDCl₃).

    • Tune the probe for ¹³C.

    • Set up a proton-decoupled ¹³C experiment.

    • Acquire the data. This will typically require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay compared to ¹H NMR.

    • Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mandatory Visualization

impurity_identification_workflow cluster_start Sample Analysis cluster_evaluation Spectral Evaluation cluster_identification Impurity Identification cluster_conclusion Conclusion start Obtain ¹H NMR Spectrum of This compound Sample check_peaks Compare with Reference Spectrum. Are there unexpected peaks? start->check_peaks compare_data Compare chemical shifts of unexpected peaks with data table of common impurities. check_peaks->compare_data Yes pure Sample is Pure check_peaks->pure No spiking Perform spiking experiment with suspected impurity. compare_data->spiking Suspected impurity from data two_d_nmr Acquire 2D NMR (COSY, HSQC) for complex spectra. compare_data->two_d_nmr Overlapping or complex signals impure Impurity Identified and Quantified spiking->impure two_d_nmr->impure

Caption: Workflow for the identification of impurities in this compound using NMR spectroscopy.

References

Technical Support Center: Synthesis of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(Benzyloxy)-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This method involves the reaction of a salt of 4-fluorophenol (a phenoxide) with a benzyl halide, such as benzyl bromide or benzyl chloride.[3]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include:

  • Reaction Temperature: To balance reaction rate and minimize side reactions.

  • Choice of Base and Solvent: These affect the formation of the 4-fluorophenoxide and the reaction kinetics.

  • Purity of Starting Materials: Impurities can lead to side reactions and purification challenges.

  • Efficient Mixing: Crucial for maintaining homogeneity in larger reaction volumes.

  • Controlled Addition of Reagents: To manage the exothermic nature of the reaction.

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

A3: Benzyl halides (benzyl bromide and benzyl chloride) are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The bases used, such as sodium hydroxide or potassium carbonate, are corrosive. Appropriate care should be taken to avoid contact with skin and eyes. This compound itself is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-fluorophenol. 2. Inactive benzyl halide. 3. Low reaction temperature.1. Ensure anhydrous conditions as water can consume the base. Use a sufficiently strong and dry base (e.g., anhydrous potassium carbonate, sodium hydride). 2. Use fresh, high-purity benzyl halide. Consider using benzyl bromide, which is more reactive than benzyl chloride.[3] 3. Gradually increase the reaction temperature while monitoring for side products.
Formation of Side Products (e.g., dibenzyl ether) 1. Presence of water leading to hydrolysis of benzyl halide to benzyl alcohol, which then reacts with another molecule of benzyl halide. 2. High reaction temperatures promoting side reactions.1. Ensure all reagents and solvents are anhydrous. 2. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side product formation.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities.1. Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Optimize reaction conditions to minimize impurity formation. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) for purification.[3]
Emulsion Formation During Work-up The presence of both acidic and basic species can lead to the formation of emulsions during aqueous work-up.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Filtering the mixture through a pad of celite can also be effective.[3]

Experimental Protocol: Williamson Ether Synthesis of this compound (Lab Scale)

This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.

Materials:

  • 4-Fluorophenol

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorophenol (1.0 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Benzyl Halide: Slowly add benzyl bromide (1.1 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (around 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Process Flow Diagram

SynthesisWorkflow node_reagents 1. Reagent Preparation - 4-Fluorophenol - Benzyl Bromide - K₂CO₃ - Anhydrous Acetone node_reaction 2. Williamson Ether Synthesis - Reflux in Acetone node_reagents->node_reaction Charge to Reactor node_workup 3. Aqueous Work-up - Filtration - Extraction - Washing node_reaction->node_workup Reaction Completion node_purification 4. Purification - Recrystallization or - Column Chromatography node_workup->node_purification Crude Product node_product 5. Final Product This compound node_purification->node_product Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (T, time) start->check_conditions check_workup Review Work-up Procedure start->check_workup impure_reagents Impure/Wet Reagents? check_reagents->impure_reagents incorrect_conditions Suboptimal Conditions? check_conditions->incorrect_conditions emulsion Emulsion Formed? check_workup->emulsion solution_reagents Use Pure, Dry Reagents impure_reagents->solution_reagents Yes solution_conditions Optimize Temperature and Reaction Time incorrect_conditions->solution_conditions Yes solution_workup Add Brine or Celite to Break Emulsion emulsion->solution_workup Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Benzyloxy)-4-fluorobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for compounds structurally similar to 1-(benzyloxy)-4-fluorobenzene. These analogs provide insight into the expected chemical shifts and coupling constants for the target molecule.

Table 1: ¹H NMR Spectral Data for Analogs of this compound

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1-Butoxy-4-fluorobenzene[1]CDCl₃6.96t8.82H, Ar-H
6.84-6.80m2H, Ar-H
3.91t6.62H, -OCH₂-
1.78-1.71m2H, -CH₂-
1.53-1.43m2H, -CH₂-
0.97t7.43H, -CH₃
4-Fluorobenzaldehyde[2]CDCl₃9.97s1H, -CHO
7.98-7.85m2H, Ar-H
7.26-7.16m2H, Ar-H
4-Benzyloxybenzyl alcohol[3]7.41Ar-H
7.371Ar-H
7.315Ar-H
7.258Ar-H
6.947Ar-H
5.045s2H, -OCH₂-Ph
4.5692H, -CH₂OH
1.871H, -OH

Table 2: ¹³C NMR Spectral Data for Analogs of this compound

CompoundSolventChemical Shift (δ, ppm)Assignment
1-Butoxy-4-fluorobenzene[1]CDCl₃157.1 (d, J = 237.2 Hz)C-F
155.3 (d, J = 2.0 Hz)C-O
115.7 (d, J = 23.0 Hz)Ar-C
115.4 (d, J = 7.9 Hz)Ar-C
68.3-OCH₂-
31.4-CH₂-
19.3-CH₂-
13.9-CH₃
4-Fluorobenzaldehyde[2]CDCl₃190.5C=O
166.5 (d, J = 256.7 Hz)C-F
132.8 (d, J = 9.5 Hz)Ar-C
132.2 (d, J = 9.7 Hz)Ar-C
116.4 (d, J = 22.3 Hz)Ar-C
4-Fluorobenzoic acid[4]DMSO-d₆166.85, 166.63, 164.14C=O, C-F
132.61, 132.52Ar-C
127.84, 127.81Ar-C
116.18, 115.96Ar-C

Experimental Protocols

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound or 10-20 µL of the liquid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Set the acquisition parameters for a standard 1D experiment. Key parameters for ¹H NMR include pulse angle, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope, along with proton decoupling to simplify the spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Reference the chemical shifts to the TMS signal.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer add_tms Add TMS Standard transfer->add_tms insert_tube Insert into Spectrometer add_tms->insert_tube lock_shim Lock and Shim insert_tube->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline integrate_reference Integrate and Reference phase_baseline->integrate_reference analyze Spectral Analysis (Chemical Shift, Coupling) integrate_reference->analyze

Caption: General workflow for NMR spectroscopy from sample preparation to spectral analysis.

References

A Comparative Guide to the 19F NMR Spectrum of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Interpretation and Comparison of the ¹⁹F NMR Spectrum of 1-(Benzyloxy)-4-fluorobenzene

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely adopted strategy to modulate their physicochemical and biological properties. The unique characteristics of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance and high sensitivity, make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool for the characterization of fluorinated compounds. This guide provides a detailed interpretation of the ¹⁹F NMR spectrum of this compound, comparing it with simpler, structurally related fluorinated benzenes to offer a comprehensive understanding of the spectral features.

Interpreting the ¹⁹F NMR Spectrum: A Look at Chemical Shift and Coupling

The ¹⁹F NMR spectrum of this compound is characterized by a single resonance, the position (chemical shift) and splitting pattern (multiplicity) of which are dictated by the electronic environment and interactions with neighboring protons.

Chemical Shift (δ): The chemical shift of the fluorine atom in this compound is influenced by the electron-donating effect of the benzyloxy group. This group increases the electron density at the para-position where the fluorine is located, leading to increased shielding compared to unsubstituted fluorobenzene. Consequently, the ¹⁹F resonance is expected to appear at a more upfield (less negative) chemical shift. For comparison, the chemical shift of fluorobenzene is approximately -113.15 ppm relative to CFCl₃. The presence of the oxygen atom in the benzyloxy group, a strong σ-electron withdrawing but π-electron donating group, results in a net electron-donating effect through resonance, shielding the para-fluorine nucleus.

Spin-Spin Coupling (J-Coupling): The signal for the fluorine atom in this compound is split into a complex multiplet due to coupling with the neighboring aromatic protons. The key interactions are:

  • ³J(F-H) ortho-coupling: Coupling to the two ortho-protons (protons on the carbons adjacent to the carbon bearing the fluorine). This three-bond coupling is typically in the range of 7-10 Hz.

  • ⁴J(F-H) meta-coupling: Coupling to the two meta-protons (protons on the carbons two bonds away from the carbon bearing the fluorine). This four-bond coupling is generally smaller, around 4-7 Hz.

The combination of these couplings results in a characteristic multiplet, often appearing as a triplet of triplets, although the exact appearance can vary depending on the relative magnitudes of the coupling constants.

Comparative Analysis: Benchmarking Against Simpler Analogs

To fully appreciate the spectral features of this compound, a comparison with fluorobenzene and 4-fluorophenol is instructive.

CompoundTypical ¹⁹F Chemical Shift (δ) vs. CFCl₃Expected MultiplicityKey Influencing Factor on Chemical Shift
Fluorobenzene~ -113.15 ppmComplex multipletUnsubstituted aromatic ring
4-FluorophenolMore upfield than fluorobenzeneComplex multipletStrong π-donating hydroxyl group
This compoundPredicted to be similar to or slightly more upfield than 4-fluorophenolComplex multipletπ-donating benzyloxy group

The electron-donating strength of the substituent at the para-position plays a crucial role in determining the ¹⁹F chemical shift. Both the hydroxyl group in 4-fluorophenol and the benzyloxy group in the title compound are stronger electron-donating groups than hydrogen, thus causing an upfield shift relative to fluorobenzene. The subtle difference between the hydroxyl and benzyloxy groups is expected to result in a minor variation in their respective ¹⁹F chemical shifts.

Experimental Protocol for ¹⁹F NMR Spectroscopy

Acquiring a high-quality ¹⁹F NMR spectrum is essential for accurate interpretation. The following provides a general methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence the chemical shift.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -150 ppm).

    • Use a calibrated pulse width (typically a 90° pulse).

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the high sensitivity of ¹⁹F, this is often achieved relatively quickly.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the chemical shift scale using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signal and analyze the multiplicity to determine coupling constants.

Visualizing Spin-Spin Coupling Interactions

The coupling relationships between the fluorine atom and the aromatic protons in this compound can be visualized as a signaling pathway.

G Spin-Spin Coupling in this compound F ¹⁹F H_ortho ortho-Protons (²) F->H_ortho ³J(F-H) H_meta meta-Protons (²) F->H_meta ⁴J(F-H)

Caption: Coupling interactions between the ¹⁹F nucleus and aromatic protons.

This guide provides a foundational understanding for interpreting the ¹⁹F NMR spectrum of this compound. For definitive structural confirmation and analysis, it is always recommended to compare experimental data with that of an authentic, well-characterized sample. The principles outlined here can be extended to the analysis of other substituted fluorinated aromatic compounds, aiding researchers in their structural elucidation endeavors.

A Comparative Guide to the Mass Spectrometry Analysis of 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry techniques for the analysis of 1-(benzyloxy)-4-fluorobenzene, a fluorinated aromatic ether of interest in synthetic chemistry and drug development. Due to the limited availability of public domain mass spectra for this specific compound, this guide presents a predictive analysis based on established fragmentation patterns of analogous structures, supported by experimental data for comparable molecules. We will explore the expected outcomes from both "hard" and "soft" ionization techniques and compare these with alternative analytical methods.

Introduction to Mass Spectrometry of Aromatic Ethers

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For molecules like this compound, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Chemical Ionization (CI).

  • Electron Ionization (EI): This is a high-energy ("hard") ionization method that results in extensive fragmentation of the molecule.[1] While this can sometimes make it difficult to identify the molecular ion, the resulting fragmentation pattern provides a detailed fingerprint that is invaluable for structural elucidation.[1]

  • Chemical Ionization (CI): This is a lower-energy ("soft") ionization technique that typically produces a prominent protonated molecule, [M+H]+.[2] This makes it an excellent method for confirming the molecular weight of an analyte.[2]

Predicted Mass Spectrum of this compound

The structure of this compound (C₁₃H₁₁FO, Exact Mass: 202.0794 Da) suggests several likely fragmentation pathways under mass spectrometry conditions.[3]

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) at m/z 202 is expected to be observed, though its abundance may be low due to the lability of the benzylic ether linkage. The major fragmentation pathways are predicted to be:

  • Benzylic Cleavage: The most favorable cleavage is expected at the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . This is a very common fragmentation pathway for benzyl ethers and is often the base peak in their EI spectra. The corresponding 4-fluorophenoxy radical would be the neutral fragment.

  • Formation of the Fluorophenyl Cation: Cleavage of the O-CH₂ bond can also lead to the formation of a 4-fluorophenoxy cation (C₆H₄FO⁺) at m/z 111 .

  • Tropylium Ion Rearrangement: The benzyl cation at m/z 91 can further rearrange to the highly stable tropylium ion.

  • Loss of Fluorine: Fragmentation of the fluorophenyl ring could involve the loss of a fluorine atom, though this is generally less favorable than benzylic cleavage.

  • Phenyl Cation: The benzyl cation can lose H₂ to form the phenyl cation at m/z 77 .

Chemical Ionization (CI) Fragmentation

Using a reagent gas like methane or isobutane, CI is expected to produce a prominent protonated molecular ion peak ([M+H]⁺) at m/z 203 . This provides clear confirmation of the molecular weight. Fragmentation will be significantly reduced compared to EI, but some fragmentation may still occur, primarily through the loss of a neutral benzene molecule from the protonated molecular ion.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for the identification of this compound, other techniques can provide complementary information.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time for separation and mass spectrum for identification.[4]High separation efficiency for volatile compounds; provides both qualitative and quantitative data.[4]Sample must be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for less volatile or thermally labile compounds.[5]Broad applicability to a wide range of compounds.[5]Can be more complex to develop methods; ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom (¹H, ¹³C, ¹⁹F NMR).Unambiguous structure determination; non-destructive.Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., C-O-C ether linkage, aromatic C-H, C-F bond).Fast and simple method for functional group analysis.Provides limited information for complete structure elucidation.

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound using GC-MS with both EI and CI sources.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).[4]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 200°C.

  • Reagent Gas: Methane or Isobutane.

  • Mass Range: m/z 80-400.

Data Presentation

The following tables summarize the predicted and comparative mass spectral data.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

Ionization ModePredicted m/zPredicted IdentityFragmentation Pathway
EI 202[M]⁺˙Molecular Ion
91 [C₇H₇]⁺Benzylic Cleavage (likely base peak)
111[C₆H₄FO]⁺Cleavage of O-CH₂ bond
77[C₆H₅]⁺Loss of H₂ from [C₇H₇]⁺
CI 203 [M+H]⁺Protonated Molecular Ion

Table 2: Comparison of Mass Spectrometry Data for Structurally Related Compounds

CompoundMolecular WeightKey EI Fragments (m/z)Reference
This compound (Predicted) 202.22202, 91 , 111, 77-
4-Fluoroanisole126.13126, 111, 83, 57NIST
4-Fluorotoluene110.13110, 109, 83NIST
1-(Chloromethyl)-4-fluorobenzene144.57144, 109, 83[1]

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

Mass_Spectrometry_Workflow Figure 1: General workflow for GC-MS analysis. Sample Sample Introduction GC Gas Chromatography (Separation) Sample->GC Ionization Ionization (EI or CI) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System Detector->Data

Figure 1: General workflow for GC-MS analysis.

Fragmentation_Pathway Figure 2: Predicted EI fragmentation of this compound. cluster_main Electron Ionization M+ This compound [M]+• m/z 202 frag1 Benzyl Cation [C7H7]+ m/z 91 (Base Peak) M+->frag1 - •OC6H4F frag2 4-Fluorophenoxy Cation [C6H4FO]+ m/z 111 M+->frag2 - •CH2C6H5 frag3 Phenyl Cation [C6H5]+ m/z 77 frag1->frag3 - H2

Figure 2: Predicted EI fragmentation of this compound.

References

A Head-to-Head Comparison: Benzyl vs. p-Methoxybenzyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, the strategic use of protecting groups is paramount to success. Among the arsenal available to chemists, benzyl (Bn) and p-methoxybenzyl (PMB) ethers are workhorses for the protection of alcohols and other nucleophilic functional groups. While structurally similar, their nuanced electronic differences lead to distinct stability profiles and deprotection methods, offering a valuable tool for selective synthesis. This guide provides an in-depth, objective comparison of the benzyl and p-methoxybenzyl protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Distinctions

The primary difference between the benzyl and p-methoxybenzyl protecting groups lies in the electronic nature of the aromatic ring. The electron-donating methoxy group in the para position of the PMB ring significantly increases the electron density of the aromatic system. This electronic perturbation has profound consequences for the stability and reactivity of the protecting group, making the PMB group more labile to both oxidative and acidic cleavage conditions compared to the unsubstituted benzyl group.[1] This key difference is the foundation for their orthogonal relationship in chemical synthesis.

Quantitative Performance Data

The selection of a protecting group is often guided by its stability under various reaction conditions and the efficiency of its removal. The following tables summarize the stability of benzyl and p-methoxybenzyl ethers under different conditions and provide typical yields for their cleavage.

Table 1: Comparative Stability of Benzyl (Bn) and p-Methoxybenzyl (PMB) Ethers

Condition CategoryReagent/ConditionBenzyl (Bn) Ether Stabilityp-Methoxybenzyl (PMB) Ether Stability
Acidic Mild Acids (e.g., Acetic Acid)Generally Stable[2]Can be labile, cleavage may occur
Strong Acids (e.g., TFA, HBr, BBr₃)Cleavage[2]Readily Cleaved[3][4]
Basic Strong Bases (e.g., NaH, KOH)Generally Stable[2][3]Generally Stable[3]
Oxidative DDQ, CANGenerally Stable (cleavage is slow)[5]Readily Cleaved[5][6]
Reductive Catalytic Hydrogenation (H₂, Pd/C)Readily Cleaved[2][7][8]Readily Cleaved[9]
Dissolving Metal Reduction (Na, NH₃)Cleavage[9]Cleavage[9]

Table 2: Typical Deprotection Conditions and Yields

Protecting GroupDeprotection MethodReagentTypical ConditionsTypical Yield (%)
Benzyl (Bn) Catalytic HydrogenationH₂, 10% Pd/CMeOH or EtOH, rt>95[2]
Catalytic Transfer HydrogenationHCOOH, 10% Pd/CMeOH, rt89-95[10]
Strong AcidBBr₃CH₂Cl₂, 0 °C to rtHigh
p-Methoxybenzyl (PMB) Oxidative CleavageDDQCH₂Cl₂/H₂O, rt78-95[5][11]
Oxidative CleavageCANCH₃CN/H₂O, 0 °CHigh
Acidic CleavageTFACH₂Cl₂, rt>94[4][12]

Experimental Protocols

Detailed methodologies for the protection and deprotection of alcohols using benzyl and p-methoxybenzyl groups are provided below.

Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)

Objective: To form a p-methoxybenzyl ether to protect a primary hydroxyl group.

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ

Objective: To selectively cleave a PMB ether in the presence of a benzyl ether.

Procedure:

  • Dissolve the substrate containing both PMB and benzyl ethers (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[11]

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv) portion-wise to the solution at room temperature.[11]

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the starting material and the formation of a colored DDQ-hydroquinone precipitate.

  • Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 3: Deprotection of a Benzyl (Bn) Ether by Catalytic Transfer Hydrogenation

Objective: To cleave a benzyl ether protecting group under mild, neutral conditions.

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol (MeOH).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).[2]

  • Add formic acid (HCOOH, 2-5 equiv) as the hydrogen donor.[7][10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Visualization of Key Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Protection_Mechanism ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) Product R-O-R' (Protected Alcohol) RO_minus->Product + R'-X (SN2) R_X R'-X (Bn-Cl or PMB-Cl) R_X->Product

Caption: Williamson ether synthesis for alcohol protection.

PMB_Deprotection_DDQ PMB_Ether R-O-PMB SET_Complex [R-O-PMB]⁺•[DDQ]⁻• (Single Electron Transfer Complex) PMB_Ether->SET_Complex + DDQ DDQ DDQ DDQ->SET_Complex Carbocation [R-O=CH-Ar-OMe]⁺ SET_Complex->Carbocation Hydride Abstraction Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Water H₂O Water->Hemiacetal Alcohol R-OH (Deprotected Alcohol) Hemiacetal->Alcohol PMB_Aldehyde p-Methoxybenzaldehyde Hemiacetal->PMB_Aldehyde

Caption: Oxidative deprotection of a PMB ether using DDQ.[11]

Bn_Deprotection_Hydrogenation Bn_Ether R-O-Bn Alcohol R-OH (Deprotected Alcohol) Bn_Ether->Alcohol + H₂ / Pd-C Toluene Toluene Bn_Ether->Toluene + H₂ / Pd-C H2_PdC H₂ / Pd-C H2_PdC->Alcohol H2_PdC->Toluene

Caption: Deprotection of a benzyl ether via catalytic hydrogenation.

Decision_Workflow Start Need to protect an alcohol? Acid_Sensitive Is the substrate sensitive to strong acid? Start->Acid_Sensitive Oxidative_Conditions Will the synthesis involve oxidative conditions? Acid_Sensitive->Oxidative_Conditions Yes Acid_Sensitive->Oxidative_Conditions No Reductive_Conditions Will the synthesis involve catalytic hydrogenation? Oxidative_Conditions->Reductive_Conditions No Use_Bn Use Bn Oxidative_Conditions->Use_Bn Yes Use_PMB Use PMB Reductive_Conditions->Use_PMB Yes Reductive_Conditions->Use_Bn No Consider_Alternative Consider alternative protecting group Reductive_Conditions->Consider_Alternative Yes, and cleavage is undesirable

Caption: Decision workflow for choosing between Bn and PMB.

Conclusion

The choice between benzyl and p-methoxybenzyl as a protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. The PMB group offers the advantage of mild oxidative or acidic cleavage, providing orthogonality to the more robust benzyl group.[1] Conversely, the stability of the benzyl group to a wider range of conditions makes it a reliable choice for protecting alcohols through numerous synthetic steps, with its removal typically achieved under reductive conditions.[2][13] By understanding the distinct reactivity profiles and having access to reliable experimental protocols, researchers can effectively leverage the unique properties of both the benzyl and p-methoxybenzyl protecting groups to navigate the challenges of complex molecule synthesis.

References

A Comparative Guide to the Reactivity of 1-(Benzyloxy)-4-fluorobenzene and 1-bromo-4-fluorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-(benzyloxy)-4-fluorobenzene and 1-bromo-4-fluorobenzene, two key building blocks in the synthesis of complex organic molecules. Understanding the relative reactivity of the C-O (benzyloxy) and C-Br bonds in these molecules is crucial for designing efficient synthetic routes in drug discovery and materials science. This comparison is supported by available experimental data and established principles of organic chemistry.

Executive Summary

In palladium-catalyzed cross-coupling reactions, 1-bromo-4-fluorobenzene is generally a more reactive substrate than this compound. This difference in reactivity is primarily attributed to the greater bond strength of the C(aryl)-O bond compared to the C(aryl)-Br bond, making the oxidative addition of the C-Br bond to a low-valent palladium catalyst a more facile process. While the benzyloxy group can be employed as a leaving group in cross-coupling reactions, it typically requires more forcing conditions or specialized catalytic systems compared to the more conventional aryl bromides. The fluorine substituent on both molecules serves to modulate the electronic properties of the aromatic ring, influencing the overall reactivity in a similar manner for both substrates.

Physicochemical Properties

A comparison of the key physicochemical properties of the two compounds is essential for understanding their behavior in chemical reactions.

PropertyThis compound1-Bromo-4-fluorobenzene
Molecular Formula C₁₃H₁₁FOC₆H₄BrF
Molecular Weight 202.23 g/mol 175.00 g/mol
Appearance Not readily availableColorless liquid
Boiling Point Not readily available151-153 °C
Melting Point Not readily available-17 °C
Bond to be Cleaved C(aryl)-OC(aryl)-Br

Reactivity in Cross-Coupling Reactions: A Comparative Analysis

The critical step in many palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation) is the oxidative addition of the aryl electrophile to the Pd(0) catalyst. The ease of this step is directly related to the strength of the bond being broken.

Bond Dissociation Energies:

The C(aryl)-Br bond is significantly weaker than the C(aryl)-O bond. The approximate bond dissociation energy for a C-Br bond in bromobenzene is around 335 kJ/mol, whereas the C-O bond in an aryl ether like anisole is approximately 423 kJ/mol. This substantial difference in bond strength means that significantly more energy is required to cleave the C-O bond, making 1-bromo-4-fluorobenzene an inherently more reactive substrate for oxidative addition.

Electronic Effects:

Both the benzyloxy and bromo substituents influence the electron density of the aromatic ring, which in turn affects the rate of oxidative addition.

  • Bromine: The bromo group is an ortho-, para-directing deactivator. It withdraws electron density through induction (-I effect) but donates electron density through resonance (+M effect). The inductive effect is generally stronger, leading to an overall deactivation of the ring towards electrophilic attack, but it can still participate effectively in palladium-catalyzed cross-coupling reactions.

  • Benzyloxy Group: The benzyloxy group is an ortho-, para-directing activator. It donates electron density to the aromatic ring through resonance (+M effect), which is stronger than its inductive withdrawal (-I effect). While this increased electron density might be expected to facilitate oxidative addition, the overriding factor remains the high strength of the C-O bond.

Experimental Data Comparison

1-bromo-4-fluorobenzene in Suzuki-Miyaura Coupling:

1-bromo-4-fluorobenzene is a commonly used substrate in Suzuki-Miyaura reactions. For instance, in a reaction with phenylboronic acid, it can achieve high yields under standard conditions.

ReactionCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100295[1]

This compound in Cross-Coupling Reactions:

While less common, aryl ethers, including those with a benzyloxy group, can undergo cross-coupling reactions. These reactions often require more specialized and typically more reactive catalysts and ligands, or higher temperatures, to facilitate the challenging C-O bond cleavage. For instance, benzyloxycalix[2]arene supported Pd–NHC cinnamyl complexes have been shown to be active for Buchwald-Hartwig cross-coupling reactions, indicating the compatibility of the benzyloxy moiety under certain conditions. However, specific yield data for the coupling of this compound itself is not provided in the reviewed literature.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene:

This protocol is based on typical conditions for Suzuki-Miyaura reactions involving aryl bromides.

Materials:

  • 1-bromo-4-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube is added 1-bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biphenyl product.[1]

Logical Relationship Diagram

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_reactants Reactants cluster_properties Key Properties Influencing Reactivity cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_outcome Reactivity Outcome This compound This compound C-O Bond Strength C-O Bond Strength This compound->C-O Bond Strength Electronic Effects Electronic Effects This compound->Electronic Effects Lower Reactivity Lower Reactivity This compound->Lower Reactivity 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene C-Br Bond Strength C-Br Bond Strength 1-Bromo-4-fluorobenzene->C-Br Bond Strength 1-Bromo-4-fluorobenzene->Electronic Effects Higher Reactivity Higher Reactivity 1-Bromo-4-fluorobenzene->Higher Reactivity Oxidative Addition to Pd(0) Oxidative Addition to Pd(0) C-O Bond Strength->Oxidative Addition to Pd(0) C-Br Bond Strength->Oxidative Addition to Pd(0) Electronic Effects->Oxidative Addition to Pd(0) Oxidative Addition to Pd(0)->Higher Reactivity Lower Barrier (C-Br) Oxidative Addition to Pd(0)->Lower Reactivity Higher Barrier (C-O)

Caption: Logical flow diagram illustrating the factors influencing the comparative reactivity of this compound and 1-bromo-4-fluorobenzene in palladium-catalyzed cross-coupling reactions.

Conclusion

For researchers and professionals in drug development and materials science, the choice between this compound and 1-bromo-4-fluorobenzene as a synthetic precursor will depend on the specific requirements of the synthetic route. 1-Bromo-4-fluorobenzene offers higher reactivity in standard palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy, making it the preferred choice for transformations where mild conditions and high efficiency are paramount. Conversely, the C-O bond of this compound can be activated for cross-coupling, but this generally necessitates more specialized and often more expensive catalytic systems or more forcing reaction conditions. The benzyloxy group may be preferred in cases where its cleavage is part of a later-stage diversification strategy or when the bromo-analogue is incompatible with other functionalities in the molecule. Future research into more efficient catalysts for C-O bond activation may broaden the synthetic utility of aryl benzyloxy ethers as cross-coupling partners.

References

The Impact of Fluorination on the Biological Activity of Benzyl Ethers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated benzyl ether derivatives, with a focus on their anti-cancer properties. By examining quantitative experimental data, this document serves as a resource for researchers, scientists, and drug development professionals.

The introduction of fluorine atoms to a benzyl ether scaffold can significantly modulate its interaction with biological targets. This is attributed to fluorine's high electronegativity, which can alter the electronic distribution of the molecule, influence binding affinities, and block sites of metabolic degradation. The following sections present a data-driven comparison of fluorinated and non-fluorinated benzyl-containing compounds, detail the experimental methodologies used to assess their activity, and visualize the relevant workflows and pathways.

Quantitative Comparison of Biological Activity

A study on the anti-cancer and antiphytopathogenic activity of fluorinated isatins, which contain a 1-benzyl moiety, provides valuable insights into the effects of fluorination on cytotoxicity. The half-maximal inhibitory concentration (IC50) of a series of 1-benzyl-5-fluoro-isatin derivatives was evaluated against several human cancer cell lines. The data clearly demonstrates that the position and number of fluorine substituents on the benzyl group have a pronounced impact on the anti-cancer activity.

CompoundSubstituent on Benzyl GroupCell LineIC50 (µM)[1]
3a 2-FM-Hela20±2
HuTu 8016±2
A54925±2
3b 2-ClM-Hela11±1
HuTu 8020±2
A54925±2
3c 3-FM-Hela40±3
HuTu 8045±4
A54950±4
3d 2,6-di-FM-Hela13±1
HuTu 8012±1
A54920±2
3e 4-FM-Hela45±4
HuTu 8050±4
A54955±5
3f 2,3,4,5,6-penta-FM-Hela25±2
HuTu 8030±3
A54935±3
5-Fluorouracil Reference DrugM-Hela20±2
HuTu 8030±3
A54940±4

Experimental Protocols

The cytotoxic activity of the compounds listed above was determined using a standard colorimetric assay, which is detailed below.

Determination of Cytotoxicity by MTT Assay

The half-maximal inhibitory concentration (IC50) values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Human cancer cell lines (M-Hela, HuTu 80, A549) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells were then treated with these different concentrations of the compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plates were incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioactivity Biological Activity Assessment start Starting Materials (e.g., 5-fluoro-isatin, benzyl halides) synthesis Chemical Synthesis (Alkylation) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification treatment Compound Treatment (Varying Concentrations) purification->treatment cell_culture Cell Culture (A549, M-Hela, HuTu 80) cell_culture->treatment incubation Incubation (48 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay data_analysis Data Analysis (Absorbance Measurement, IC50 Calculation) mt_assay->data_analysis result Comparative Analysis of IC50 Values data_analysis->result signaling_pathway cluster_cell Cancer Cell cluster_downstream Intracellular Signaling Cascade receptor Cell Surface Receptor (e.g., Growth Factor Receptor) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., AP-1, Myc) erk->transcription_factor proliferation Cell Proliferation, Survival, and Growth transcription_factor->proliferation drug Fluorinated Benzyl Ether Derivative drug->receptor Inhibition drug->ras Inhibition

References

A Comparative Guide to the HPLC Purity Analysis of Synthesized 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetically prepared 1-(Benzyloxy)-4-fluorobenzene with a commercially available standard. The analysis is supported by a detailed High-Performance Liquid Chromatography (HPLC) experimental protocol and comparative data to assist researchers in quality control and method validation.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient. The most common synthetic route is the Williamson ether synthesis, involving the reaction of 4-fluorophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[1][2][3] This synthesis can lead to impurities such as unreacted starting materials and side-products. Therefore, a robust analytical method is necessary to accurately determine the purity of the synthesized product. Reverse-phase HPLC with a C18 column is a widely used and effective technique for the analysis of such aromatic compounds.[4][5]

Experimental Protocol: HPLC Purity Analysis

A reverse-phase HPLC method was developed to separate this compound from its potential impurities.

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 15 minutes

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard (commercial standard, purity ≥98%) and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Impurity Spike Solution: Prepare a solution containing the standard and known potential impurities (4-fluorophenol, benzyl bromide, and dibenzyl ether) to confirm the specificity of the method.

3. Analysis Procedure:

Inject the standard solution, sample solution, and a blank (mobile phase) into the HPLC system and record the chromatograms. The purity of the synthesized sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Comparative Data Analysis

The following table summarizes the hypothetical but realistic results from the HPLC analysis of a batch of synthesized this compound compared to a commercial reference standard.

AnalyteRetention Time (min)Commercial Standard (% Area)Synthesized Product (% Area)
4-Fluorophenol2.5Not Detected0.45
Benzyl Bromide3.8Not Detected0.20
This compound 7.2 99.85 98.90
Dibenzyl Ether10.50.150.35
Unknown Impurity12.1Not Detected0.10
Total Purity 99.85% 98.90%

The commercial standard demonstrates a high purity of 99.85%, with a minor peak corresponding to dibenzyl ether.[6][7] The synthesized product shows a purity of 98.90%, with detectable levels of unreacted starting materials (4-fluorophenol and benzyl bromide) and a slightly higher level of the dibenzyl ether side-product.[8][9][10][11]

Visualizing the Experimental Workflow

The logical flow of the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Comparison Standard Prepare Standard Solution (Commercial this compound) HPLC Inject Solutions into HPLC System - C18 Column - Acetonitrile:Water (70:30) - 1.0 mL/min, 220 nm Standard->HPLC Sample Prepare Sample Solution (Synthesized Product) Sample->HPLC Blank Prepare Blank (Mobile Phase) Blank->HPLC Chromatograms Record Chromatograms HPLC->Chromatograms Integration Integrate Peak Areas Chromatograms->Integration Purity Calculate Purity (% Area) Integration->Purity Comparison Compare Synthesized Product vs. Commercial Standard Purity->Comparison

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The presented reverse-phase HPLC method is effective for the purity determination of this compound. The comparative analysis indicates that the synthesized product has a lower purity (98.90%) compared to the commercial standard (99.85%), with the primary impurities being residual starting materials and a common side-product of the Williamson ether synthesis. This guide provides a framework for researchers to establish quality control procedures for synthetically derived intermediates, ensuring the integrity of subsequent research and development activities. Further purification of the synthesized material may be required depending on the specific application.

References

Validating the Synthesis of 1-(Benzyloxy)-4-fluorobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is a critical first step. This guide provides a comprehensive overview of the validation of 1-(benzyloxy)-4-fluorobenzene synthesis, a versatile building block in the development of pharmaceuticals and agrochemicals, through established spectroscopic methods. We present a detailed experimental protocol for its synthesis via the Williamson ether synthesis and compare its spectroscopic data with that of its precursors and a common alternative, 1-butoxy-4-fluorobenzene.

This compound is a valuable intermediate used in the synthesis of various organic molecules, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents. Its structure incorporates a metabolically stable fluorine atom and a benzyl protecting group, making it a strategic component in multi-step syntheses.

Synthesis and Validation Workflow

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-fluorophenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the desired ether. The successful synthesis and purity of the product are then confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation 4-Fluorophenol 4-Fluorophenol Reaction Williamson Ether Synthesis 4-Fluorophenol->Reaction Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Reaction Base Base Base->Reaction Product This compound Reaction->Product H_NMR ¹H NMR Product->H_NMR Structural Confirmation C_NMR ¹³C NMR Product->C_NMR Carbon Framework IR IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield this compound.

Spectroscopic Data and Comparison

The following tables summarize the expected spectroscopic data for this compound and compare it with the starting materials and an alternative product, 1-butoxy-4-fluorobenzene. This comparative data is crucial for confirming the identity and purity of the synthesized product.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 7.42-7.30 (m, 5H, Ar-H of benzyl), 6.99 (t, J = 8.8 Hz, 2H, Ar-H), 6.91-6.87 (m, 2H, Ar-H), 5.03 (s, 2H, -CH₂-)
4-Fluorophenol6.95 (t, J = 8.8 Hz, 2H), 6.80-6.75 (m, 2H), 5.0 (br s, 1H, -OH)
Benzyl Bromide7.40-7.25 (m, 5H), 4.45 (s, 2H)
1-Butoxy-4-fluorobenzene[1]6.96 (t, J = 8.8 Hz, 2H), 6.84-6.80 (m, 2H), 3.91 (t, J = 6.6 Hz, 2H), 1.78-1.71 (m, 2H), 1.53-1.43 (m, 2H), 0.97 (t, J = 7.4 Hz, 3H)
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ, ppm)
This compound 157.5 (d, J = 238.0 Hz), 154.9 (d, J = 2.0 Hz), 137.1, 128.6, 128.0, 127.5, 115.9 (d, J = 23.0 Hz), 115.6 (d, J = 8.0 Hz), 70.5
4-Fluorophenol156.5 (d, J = 236.0 Hz), 151.8, 116.3 (d, J = 23.0 Hz), 115.8 (d, J = 8.0 Hz)
Benzyl Bromide137.8, 129.0, 128.8, 128.6, 33.8
1-Butoxy-4-fluorobenzene[1]157.1 (d, J = 237.2 Hz), 155.3 (d, J = 2.0 Hz), 115.7 (d, J = 23.0 Hz), 115.4 (d, J = 7.9 Hz), 68.3, 31.4, 19.3, 13.9
Table 3: IR Spectral Data (cm⁻¹)
CompoundKey Absorption Peaks
This compound 3030 (Ar C-H str), 2920 (C-H str), 1500 (Ar C=C str), 1220 (C-O str), 1100 (C-F str)
4-Fluorophenol3350 (br, O-H str), 3040 (Ar C-H str), 1510 (Ar C=C str), 1230 (C-O str), 1150 (C-F str)
Benzyl Bromide3030 (Ar C-H str), 2925 (C-H str), 1495 (Ar C=C str), 1210 (C-Br str)
1-Butoxy-4-fluorobenzene2960, 2870 (C-H str), 1510 (Ar C=C str), 1240 (C-O str), 1155 (C-F str)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺) and Key Fragments
This compound 202 (M⁺), 91 (C₇H₇⁺, tropylium ion), 109 (M - C₇H₇)
4-Fluorophenol112 (M⁺), 84 (M - CO), 63
Benzyl Bromide170/172 (M⁺, Br isotopes), 91 (M - Br)
1-Butoxy-4-fluorobenzene168 (M⁺), 112 (M - C₄H₈), 95, 57

Conclusion

The successful synthesis of this compound can be reliably validated by a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The spectroscopic data presented in this guide provide a clear benchmark for researchers to confirm the structure and purity of their synthesized product. Comparison with the spectral data of the starting materials and alternative products, such as 1-butoxy-4-fluorobenzene, further aids in the unambiguous identification of the target molecule, ensuring the quality of this important synthetic intermediate for downstream applications in drug discovery and development.

References

comparative study of different catalysts for benzyl ether cleavage

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Benzyl Ether Cleavage

The removal of the benzyl ether protecting group is a pivotal transformation in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis. The choice of catalyst for this deprotection step is critical, as it dictates the efficiency, selectivity, and functional group compatibility of the reaction. This guide provides a comparative analysis of various catalytic systems for benzyl ether cleavage, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes the performance of different catalysts for the cleavage of benzyl ethers. It is important to note that direct comparisons can be challenging due to the variety of substrates and reaction conditions reported in the literature. The data presented here is a compilation of representative examples to highlight the efficacy of each catalytic system.

Catalyst SystemSubstrate ExampleCatalyst LoadingHydrogen SourceSolventTemp. (°C)TimeYield (%)Reference
Palladium on Carbon (Pd/C) Aryl benzyl ethers10 mol%H₂ (balloon)EthanolRTOvernight~100[1]
Benzylidene acetals/benzyl ethers10 wt%TriethylsilaneMethanolRT1-3 h87-95[2]
Carbohydrate derivativesHighFormic acidN/AN/AFastN/A[3]
Peptide derivatives10%CyclohexeneN/AN/AN/AN/A[4]
Palladium Hydroxide on Carbon (Pd(OH)₂/C) Per-O-benzyl disaccharide0.5 eqH₂Acetic AcidRTOvernightHigh[1]
Palladium on Barium Sulfate (Pd/BaSO₄) N-benzyltetrazole derivativesN/AAmmonium formateN/AMildN/AExcellent[5]
Raney Nickel (Ra-Ni) Benzyl methyl etherNot specifiedH₂N/AN/AN/AN/A[1]
Rhodium on Alumina (Rh/Al₂O₃) Phenolic benzyl ethers5%H₂MethanolN/AN/AN/A[6]
Nickel/HZSM-5 Benzyl phenyl etherN/AH₂Undecane250N/AN/A[7][8]
Zirconium Phosphate/Palladium on Carbon (ZrP-Pd/C) Benzyl phenyl etherN/AN/AN/A200N/A47.32 (selectivity to phenol)[9]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Benzyl ether1.5 eqN/ACH₂Cl₂/H₂ORTN/AN/A[10]
Benzyl etherCatalyticN/ACH₂Cl₂/H₂ON/A<4 h84-96[11][12]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. Researchers should optimize these protocols based on their specific substrate and laboratory conditions.

Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis using Pd/C

This is one of the most common and mildest methods for benzyl ether deprotection.[10]

Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[10]

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and a Hydrogen Donor

This method avoids the need for high-pressure hydrogen gas and is particularly useful for selective deprotection.[3][4]

Reaction: R-OBn + Hydrogen Donor --(Pd/C)--> R-OH + Toluene + Byproducts

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol).

  • Add the hydrogen donor. Common donors include formic acid, ammonium formate, cyclohexene, or triethylsilane.[2][3][4][13] The amount and type of donor should be optimized for the specific substrate.

  • Carefully add 10% Pd/C catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating, as required.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through Celite® and wash with the solvent.

  • Remove the solvent and any volatile byproducts under reduced pressure.

  • Purify the resulting alcohol as needed.

Protocol 3: Oxidative Cleavage using DDQ

This method is advantageous when the molecule contains functional groups that are sensitive to reductive conditions, such as alkenes or alkynes.[10][11]

Reaction: R-OBn + DDQ --(light)--> R-OH + Byproducts

Procedure:

  • Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[10]

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Stoichiometric (1.5 equivalents per benzyl group) or catalytic amounts can be used.[10][11]

  • For the catalytic variant, a co-oxidant may be required.[11]

  • Irradiate the reaction mixture with a suitable light source (e.g., 525 nm) at room temperature.[10]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.

Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

The following diagram illustrates a typical experimental workflow for the deprotection of a benzyl ether using catalytic hydrogenolysis.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B 1.0 mmol substrate 10 mol% catalyst C Introduce H₂ Atmosphere (e.g., balloon) B->C D Stir at Room Temperature C->D Monitor by TLC E Filter through Celite® to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Deprotected Alcohol G->H Final Product

Caption: A generalized workflow for benzyl ether cleavage via catalytic hydrogenolysis.

Logical Comparison of Benzyl Ether Cleavage Methods

This diagram provides a comparative overview of the primary catalytic methods for benzyl ether cleavage, highlighting their key features.

catalyst_comparison Hydrogenolysis Catalytic Hydrogenolysis H₂, High Pressure (optional)\nMild Temperature H₂, High Pressure (optional) Mild Temperature Hydrogenolysis->H₂, High Pressure (optional)\nMild Temperature Pd/C, Pd(OH)₂/C, Ra-Ni Pd/C, Pd(OH)₂/C, Ra-Ni Hydrogenolysis->Pd/C, Pd(OH)₂/C, Ra-Ni Sensitive to reducible groups\n(alkenes, alkynes, nitro) Sensitive to reducible groups (alkenes, alkynes, nitro) Hydrogenolysis->Sensitive to reducible groups\n(alkenes, alkynes, nitro) Transfer Transfer Hydrogenation H-donor (Formic Acid, etc.)\nAtmospheric Pressure H-donor (Formic Acid, etc.) Atmospheric Pressure Transfer->H-donor (Formic Acid, etc.)\nAtmospheric Pressure Pd/C, Pd/BaSO₄ Pd/C, Pd/BaSO₄ Transfer->Pd/C, Pd/BaSO₄ Generally milder than H₂\nGood selectivity Generally milder than H₂ Good selectivity Transfer->Generally milder than H₂\nGood selectivity Oxidative Oxidative Cleavage (e.g., DDQ) Light, Oxidizing Agent\nMild Conditions Light, Oxidizing Agent Mild Conditions Oxidative->Light, Oxidizing Agent\nMild Conditions DDQ (catalytic/stoichiometric) DDQ (catalytic/stoichiometric) Oxidative->DDQ (catalytic/stoichiometric) Tolerates reducible groups\nExcellent for complex molecules Tolerates reducible groups Excellent for complex molecules Oxidative->Tolerates reducible groups\nExcellent for complex molecules Acidic Acidic Cleavage (e.g., Lewis Acids) Strong/Lewis Acids\nLow Temperature Strong/Lewis Acids Low Temperature Acidic->Strong/Lewis Acids\nLow Temperature BCl₃, HZSM-5 BCl₃, HZSM-5 Acidic->BCl₃, HZSM-5 Sensitive to acid-labile groups Sensitive to acid-labile groups Acidic->Sensitive to acid-labile groups Conditions Key Characteristics Catalysts Common Catalysts Tolerance Functional Group Tolerance

Caption: A comparative overview of different catalytic methods for benzyl ether cleavage.

References

In Silico Showdown: Unveiling the Therapeutic Potential of 1-(Benzyloxy)-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

In the relentless pursuit of novel therapeutics, the 1-(benzyloxy)-4-fluorobenzene scaffold has emerged as a promising framework for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive in silico comparison of various derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their potential. By leveraging computational methodologies, we delve into the molecular interactions, pharmacokinetic profiles, and therapeutic promise of these compounds, with a particular focus on their activity as Monoamine Oxidase B (MAO-B) and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Performance Comparison: MAO-B vs. STAT3 Inhibition

The therapeutic efficacy of this compound derivatives has been explored against multiple biological targets. Here, we present a comparative analysis of their in silico performance as inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases, and STAT3, a key protein in cancer signaling pathways.

Monoamine Oxidase B (MAO-B) Inhibitors

A study on fluorinated benzyloxy chalcone derivatives has demonstrated their potent and selective inhibitory activity against MAO-B.[1] The in silico analysis, supported by in vitro assays, highlights the crucial role of the benzyloxy and halogen substituents in enhancing binding affinity and selectivity.

Table 1: In Silico and In Vitro Data for Fluorinated Benzyloxy Chalcone Derivatives as MAO-B Inhibitors

Compound IDStructureMAO-B IC50 (µM)[1]MAO-A IC50 (µM)[1]Selectivity Index (SI) for MAO-B[1]
ISB1 (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one0.124 ± 0.007>4055.03
ISFB1 (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one0.135 ± 0.0020.678 ± 0.0065.02
ISBB1 (3Z)-3-((3-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one---

Note: Lower IC50 values indicate higher inhibitory potency. The Selectivity Index (SI) is calculated as the ratio of MAO-A IC50 to MAO-B IC50.

Molecular docking studies revealed that the benzyloxy group, particularly at the para position, enhances hydrophobic interactions within the MAO-B active site, thereby improving binding affinity.[1]

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

While specific in silico studies on this compound derivatives targeting STAT3 are emerging, the broader class of chalcones and other structurally related compounds have shown promise. Computational screening and molecular docking are instrumental in identifying potential STAT3 inhibitors that target the SH2 domain, which is crucial for STAT3 dimerization and activation.[2][3][4][5]

Quantitative in silico data for this compound derivatives specifically targeting STAT3 is an active area of research. As such, a direct comparative table is not yet available. However, the methodologies outlined in this guide can be applied to evaluate novel derivatives against this target.

Experimental Protocols: A Guide to In Silico Analysis

The following sections provide detailed methodologies for the key in silico experiments discussed in this guide, enabling researchers to replicate and expand upon these findings.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps using AutoDock Vina, a widely used docking program.

Workflow for Molecular Docking

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB file, remove water, add hydrogens) Grid_Box Grid Box Definition (Define binding site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (SDF/MOL2 file, generate 3D conformers) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Pose Analysis (Binding energy, interactions) Docking_Run->Pose_Analysis Visualization Visualization (PyMOL, Discovery Studio) Pose_Analysis->Visualization

Caption: A generalized workflow for molecular docking.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., MAO-B, STAT3) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure using a molecule editor like ChemDraw or Marvin Sketch.

    • Optimize the ligand's geometry and save it in a suitable format (e.g., PDBQT).

  • Grid Box Generation:

    • Define the binding site on the receptor by creating a grid box that encompasses the active site residues.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

  • Results Analysis:

    • Analyze the output files to determine the binding affinity (in kcal/mol) and visualize the binding poses and interactions using molecular visualization software.

ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. This can be performed using various online tools like SwissADME.

Workflow for ADMET Prediction

Input Input SMILES or Draw Molecule SwissADME Run SwissADME Analysis Input->SwissADME Output Analyze Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-Likeness, and Medicinal Chemistry Friendliness SwissADME->Output

Caption: A simplified workflow for ADMET prediction using SwissADME.

Step-by-Step Protocol:

  • Input Molecule:

    • Access the SwissADME web server.

    • Input the structure of the this compound derivative by either drawing it or providing its SMILES string.

  • Run Analysis:

    • Initiate the analysis to calculate various ADMET-related properties.

  • Interpret Results:

    • Evaluate the predicted properties, such as Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity alerts.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Workflow for Molecular Dynamics Simulation

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology and Parameter Files Complex->Topology Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Trajectory

Caption: A general workflow for molecular dynamics simulation.

Step-by-Step Protocol:

  • System Setup:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Generate topology and parameter files for the protein and the ligand using a force field (e.g., AMBER, CHARMM).

    • Solvate the system in a water box and add ions to neutralize the charge.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (NVT equilibration) and then adjust the pressure (NPT equilibration).

    • Run the production MD simulation for a sufficient time (nanoseconds to microseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex (RMSD), identify flexible regions (RMSF), and study specific interactions like hydrogen bonds over time.

Signaling Pathway Visualizations

Understanding the biological context of the target is crucial. Here, we provide simplified diagrams of the MAO-B and STAT3 signaling pathways.

Monoamine Oxidase B (MAO-B) in Dopamine Metabolism

Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Inhibitor This compound Derivative Inhibitor->MAOB Inhibition

Caption: Inhibition of dopamine metabolism by a MAO-B inhibitor.

STAT3 Signaling Pathway in Cancer

Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Inhibitor This compound Derivative Inhibitor->pSTAT3 Inhibition of Dimerization

References

Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and detailed disposal procedures for 1-(Benzyloxy)-4-fluorobenzene. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended to supplement, not replace, your institution's established safety protocols and the specific information available on the Safety Data Sheet (SDS).

Key Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information before handling this compound.

Hazard Classification Description Precautionary Statements
Skin IrritantCauses skin irritation upon contact.[1][2]Wash hands thoroughly after handling. Wear protective gloves.[3]
Eye IrritantCauses serious eye irritation.[1][2]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory IrritantMay cause respiratory irritation if inhaled.[1][2]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3]

Personal Protective Equipment (PPE) and Handling

Proper handling and the use of appropriate Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure.

  • Ventilation : Always handle this compound in a well-ventilated area or within a chemical fume hood.[4][5]

  • Gloves : Wear chemical-resistant gloves.

  • Eye Protection : Use safety goggles or a face shield.[3]

  • Lab Coat : A standard lab coat is required to prevent skin contact.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Size Procedure
Small Spill 1. Ensure the area is well-ventilated and eliminate all ignition sources.2. Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or vermiculite.[2][4]3. Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[2][4]4. Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Large Spill 1. Evacuate the immediate area.2. Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.[6]

Crucially, do not allow the chemical to enter drains or waterways. [4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory safety and environmental responsibility. This substance must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Waste Identification and Segregation :

    • Characterize waste this compound as hazardous chemical waste.[6]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Pay special attention to incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[4][7]

  • Waste Collection and Container Management :

    • Use a designated, compatible, and properly sealed waste container. The container should be clean, dry, and in good condition.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (e.g., "Irritant").

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.

    • The storage area should be away from ignition sources, heat, and direct sunlight.

    • Utilize secondary containment to prevent the spread of material in case of a leak.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The recommended method of disposal for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[6]

    • Never dispose of this compound down the drain.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_characterize Characterization cluster_container Containerization cluster_storage Storage cluster_disposal Disposal cluster_end Final Disposition start Unused or Waste This compound characterize Characterize as Hazardous Waste start->characterize container Place in a Labeled, Sealed, Compatible Waste Container characterize->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end_point High-Temperature Incineration at Permitted Facility disposal->end_point

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Benzyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-(Benzyloxy)-4-fluorobenzene, a compound that requires careful management due to its potential hazards.

This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to minimize risk and ensure the well-being of laboratory personnel. By adhering to these protocols, you can foster a culture of safety and maintain the integrity of your research.

Hazard and Exposure Data

Understanding the potential hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritation[1]P264, P280, P302+P352, P332+P317, P362+P364[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]P264, P280, P305+P351+P338, P337+P317[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]P261, P271, P304+P340, P319, P403+P233, P405[1]

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of PPE is mandatory to prevent exposure. The following equipment should be worn at all times.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards. Provides protection against splashes and vapors.[2]
Face ShieldRecommended when there is a risk of splashing, worn in addition to goggles.
Hand Protection Nitrile or Neoprene GlovesProvides protection against skin contact.[2] Check manufacturer's compatibility chart for breakthrough times.
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved lab coat is essential to protect skin and clothing from spills.[3]
Closed-toe ShoesShoes must fully cover the feet to protect against spills.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodEngineering controls like a fume hood are the primary method to control inhalation exposure.[4]
Respirator (if necessary)If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required.[2]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for safety. Follow these step-by-step procedures.

Preparation and Pre-Handling
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Work Area Setup: Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting the experiment.

Handling and Experimental Procedures
  • Don PPE: Put on all required personal protective equipment before handling the chemical.[3]

  • Chemical Transfer: Conduct all transfers of this compound inside a certified chemical fume hood to minimize inhalation of vapors.[5]

  • Avoid Contact: Take care to avoid direct contact with skin and eyes.[6]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[6]

Spill Management
  • Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Large Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.

  • Cleanup: Wear appropriate PPE during cleanup. Collect the absorbed material and contaminated items in a sealed, labeled container for hazardous waste disposal.

Decontamination and Waste Disposal
  • Decontaminate Glassware: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Waste Segregation: Dispose of waste containing this compound in a designated, labeled container for halogenated organic waste.[7] Do not mix with non-halogenated waste.[7]

  • Container Labeling: Clearly label the waste container with its contents.

  • Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

  • Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_sds Review SDS prep_area Setup Fume Hood prep_sds->prep_area prep_emergency Check Emergency Equipment prep_area->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handle_ppe Don PPE prep_materials->handle_ppe handle_transfer Transfer in Fume Hood handle_ppe->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment post_decon Decontaminate Glassware handle_experiment->post_decon spill Spill? handle_experiment->spill post_waste Segregate Halogenated Waste post_decon->post_waste post_dispose Dispose of Waste & PPE post_waste->post_dispose spill->post_decon No spill_contain Contain & Absorb spill->spill_contain Yes spill_clean Clean & Decontaminate Area spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->post_dispose

Caption: Workflow for handling this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.